Hydroxyphenylacetylene
Description
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Properties
Molecular Formula |
C8H6O |
|---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
2-phenylethynol |
InChI |
InChI=1S/C8H6O/c9-7-6-8-4-2-1-3-5-8/h1-5,9H |
InChI Key |
YQAWCLBKYKTVHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-Hydroxyphenylacetylene: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic importance of versatile molecular building blocks cannot be overstated. Among these, 4-Hydroxyphenylacetylene, also known as 4-ethynylphenol, emerges as a cornerstone synthon. Its unique bifunctional architecture, featuring a reactive terminal alkyne and a nucleophilic phenolic hydroxyl group at opposing ends of a rigid phenyl ring, offers a rich platform for molecular elaboration. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, validated synthesis protocols, and the diverse applications that position 4-Hydroxyphenylacetylene as a critical tool in the development of novel therapeutics and functional materials.
Physicochemical and Structural Properties
4-Hydroxyphenylacetylene is a crystalline solid at room temperature. Its identity and fundamental properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
Core Data Summary
| Property | Value | Source |
| IUPAC Name | 4-ethynylphenol | PubChem[1] |
| Synonyms | 4-Hydroxyphenylacetylene, p-ethynylphenol | PubChem[1] |
| CAS Number | 2200-91-1 | PubChem[1] |
| Molecular Formula | C₈H₆O | PubChem[1] |
| Molecular Weight | 118.13 g/mol | PubChem[1][2] |
| Appearance | White to pale yellow crystalline powder | Inferred from isomer data[3] |
| Canonical SMILES | C#CC1=CC=C(C=C1)O | PubChem[1] |
| InChI Key | HLXJEKPLQLVJGK-UHFFFAOYSA-N | PubChem[1] |
Structural Formula and Elucidation
The structural formula of 4-Hydroxyphenylacetylene is fundamental to its reactivity and utility.
Caption: 2D Structural Formula of 4-Hydroxyphenylacetylene (C₈H₆O).
The molecule consists of a benzene ring substituted at the para positions (C1 and C4) with two key functional groups:
-
A Terminal Alkyne (-C≡CH): This group is the cornerstone of its utility in click chemistry and Sonogashira couplings, providing a site for carbon-carbon and carbon-heteroatom bond formation.
-
A Phenolic Hydroxyl (-OH): This group can act as a proton donor, a nucleophile, or be derivatized to modulate solubility, electronic properties, or serve as a linking point.
This orthogonal reactivity allows for selective chemical modifications at either end of the molecule, a highly desirable trait in multi-step synthesis.
Synthesis and Purification: A Validated Protocol
The synthesis of 4-Hydroxyphenylacetylene is most reliably achieved via the deprotection of a silyl-protected precursor. This strategy is superior to direct coupling methods involving unprotected 4-iodophenol, as it circumvents issues related to the acidity of the phenolic proton and the terminal alkyne, leading to higher yields and cleaner reactions.
Workflow for Synthesis and Purification
Caption: Validated workflow for the synthesis and purification of 4-Hydroxyphenylacetylene.
Step-by-Step Experimental Protocol
This protocol describes the synthesis starting from commercially available 4-((trimethylsilyl)ethynyl)phenol.
Objective: To prepare pure 4-Hydroxyphenylacetylene via base-catalyzed desilylation.
Materials:
-
4-((trimethylsilyl)ethynyl)phenol (1 equiv.)
-
Methanol (MeOH), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv.)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-((trimethylsilyl)ethynyl)phenol and anhydrous methanol (approx. 0.2 M concentration).
-
Initiation: Add anhydrous potassium carbonate to the stirring solution at room temperature. The use of K₂CO₃ provides a mild basic condition sufficient to cleave the silyl ether without causing unwanted side reactions.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, 4-Hydroxyphenylacetylene, is more polar than the starting material and will have a lower Rf value. The reaction is typically complete within 1-2 hours.
-
Quenching and Workup: Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of NH₄Cl until the pH is ~7.
-
Extraction: Reduce the methanol volume in vacuo. Add deionized water and extract the aqueous phase three times with dichloromethane. The organic layers are combined.
-
Drying and Filtration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient. The choice of this solvent system provides excellent separation of the polar product from non-polar impurities.
-
Characterization: Confirm the identity and purity of the collected fractions by ¹H NMR, ¹³C NMR, and mass spectrometry. The final product should be a white to off-white solid.
Core Applications in Drug Discovery and Research
The utility of 4-Hydroxyphenylacetylene stems from its orthogonal reactive sites, making it a powerful linker and scaffold component in medicinal chemistry.
Caption: Key reaction pathways for 4-Hydroxyphenylacetylene in medicinal chemistry.
-
Click Chemistry (CuAAC): The terminal alkyne is an ideal partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient, selective, and biocompatible, making it a gold standard for conjugating molecules. In drug discovery, this is heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugate (ADC) linkers, where 4-Hydroxyphenylacetylene can serve as a rigid spacer connecting a targeting moiety to an effector molecule.
-
Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction allows the terminal alkyne to be coupled with aryl or vinyl halides. This is a powerful method for constructing complex molecular scaffolds, particularly in the synthesis of kinase inhibitors and other enzyme-targeted therapeutics where a rigid, linear linker is required to probe binding pockets.
-
Derivatization of the Phenolic Group: The hydroxyl group can be alkylated or acylated to modulate the molecule's pharmacokinetic properties (e.g., solubility, metabolic stability). It can also serve as an attachment point for other functionalities, such as polyethylene glycol (PEG) chains to increase half-life, or as a handle for attachment to a solid support for combinatorial library synthesis.
Safety and Handling
As with any laboratory chemical, proper handling of 4-Hydroxyphenylacetylene is essential. Based on data from structurally similar isomers, the following hazards should be anticipated.[2][4]
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Conclusion
4-Hydroxyphenylacetylene is a deceptively simple molecule that provides immense strategic value in research and development. Its bifunctional nature, coupled with the robust and high-yielding chemistry of its constituent groups, makes it an indispensable building block. For professionals in drug discovery, understanding its properties and synthetic accessibility is key to leveraging its potential in constructing the next generation of precisely engineered therapeutic agents.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 32758, 4-Ethynylphenol. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 127, Hydroxyphenylacetic acid. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 138415, 2-Ethynylphenol. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440113, 4-Hydroxyphenylacetaldehyde. Available from: [Link]
-
Emulate, Inc. (2022). Modernizing drug discovery & development with organ-chip technology. PMC. Available from: [Link]
-
PrepChem.com (2017). Synthesis of A. o-Hydroxyphenylacetylene (I). Available from: [Link]
-
Bordbar, A., et al. (2016). Applications of biophysical techniques in drug discovery and development. PMC. Available from: [Link]
Sources
Hydroxyphenylacetylene solubility in water vs organic solvents
Topic: Solubility Profiling of Hydroxyphenylacetylene (4-Ethynylphenol): Aqueous vs. Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary: The Solubility Landscape
This compound, specifically the para-isomer 4-Ethynylphenol (CAS 2200-91-1) , presents a distinct solubility profile governed by the competition between its polar phenolic hydroxyl group and its non-polar phenylacetylene scaffold.
For drug development and synthesis applications, the compound exhibits moderate lipophilicity (LogP ~1.8) . It is sparingly soluble in water but highly soluble in polar aprotic solvents (DMSO, DMF) and polar protic organic solvents (Ethanol, Methanol). This guide provides the mechanistic basis for these properties and details the standard protocol for empirical solubility determination.
Quick Reference Data:
-
Water Solubility: Low (< 5 mg/mL estimated).[1] Requires pH adjustment or co-solvents for aqueous formulation.
-
Preferred Solvents: DMSO (> 25 mg/mL), Ethanol, Methanol.
-
Critical Handling: Compound is air/light sensitive; store under inert atmosphere at -20°C.
Molecular Architecture & Solubility Mechanisms
To manipulate the solubility of 4-ethynylphenol effectively, one must understand the intermolecular forces at play.
-
The Hydrophobic Driver (Phenylacetylene Core): The aromatic ring conjugated with the alkyne moiety creates a planar, hydrophobic surface. This region disrupts the hydrogen-bonding network of water (entropic penalty), driving the molecule out of the aqueous phase and into organic media.
-
The Hydrophilic Anchor (Phenolic -OH): The hydroxyl group acts as a hydrogen bond donor and acceptor. While it provides some aqueous affinity, it is insufficient to overcome the hydrophobicity of the C8 carbon skeleton in neutral water.
-
pH Dependency: The phenolic proton (pKa ~8.76) allows for deprotonation in basic conditions (pH > 10), forming the phenoxide anion. This dramatically increases water solubility but may compromise chemical stability (polymerization risk).
Diagram 1: Solvation Mechanisms
This diagram illustrates the competition between hydrophobic exclusion in water and favorable solvation in organic media.
Caption: Comparative solvation mechanics showing the thermodynamic barrier to aqueous solubility versus favorable organic interactions.
Comparative Solubility Data Matrix
The following table synthesizes available physicochemical data and general solvent class behaviors for 4-ethynylphenol.
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Rationale |
| Aqueous | Water (pH 7) | Low / Sparingly Soluble (< 5 mg/mL)* | Hydrophobic effect dominates; insufficient H-bonding. |
| Aqueous (Basic) | 0.1 M NaOH | High | Deprotonation to phenoxide anion ( |
| Polar Aprotic | DMSO, DMF | Very High (> 25 mg/mL) | Strong dipole interactions solvate the polar -OH; pi-systems interact. |
| Polar Protic | Ethanol, Methanol | High | "Like dissolves like"; alcohol group mimics solvent structure. |
| Non-Polar | Hexane, Toluene | Moderate to Low | Lacks H-bonding partners; solubility depends on pi-pi stacking. |
| Chlorinated | Dichloromethane (DCM) | Moderate | Good general organic solvent, but less specific interaction than DMSO. |
*Note: Exact aqueous solubility is sensitive to temperature and purity. Values are estimated based on structural analogs (4-ethylphenol) and LogP.
Experimental Protocol: Saturation Shake-Flask Method
For critical applications (e.g., determining precise bioavailability or formulation limits), theoretical estimates are insufficient. The Shake-Flask Method coupled with HPLC is the gold standard for validating solubility.
Workflow Overview
-
Preparation: Excess solid is added to the solvent.[2]
-
Equilibration: The mixture is agitated at a constant temperature.
-
Separation: Undissolved solid is removed via filtration or centrifugation.
-
Quantification: The filtrate is analyzed via HPLC-UV.
Detailed Step-by-Step Protocol
Materials:
-
4-Ethynylphenol (Solid/Crystal).[3]
-
Solvent of choice (e.g., PBS pH 7.4, Water, Ethanol).
-
Temperature-controlled orbital shaker.
-
0.45 µm PTFE Syringe Filters (Use PVDF for aqueous if protein-free).
-
HPLC System (UV detector at 254 nm).
Procedure:
-
Supersaturation: Weigh approximately 10 mg of 4-ethynylphenol into a 2 mL glass vial.
-
Solvent Addition: Add 1 mL of the target solvent.[1] Visual check: Ensure undissolved solid remains (suspension). If clear, add more solid until precipitation persists.
-
Equilibration:
-
Seal vial tightly to prevent evaporation.
-
Agitate at 25°C ± 0.1°C for 24 to 48 hours .
-
Expert Tip: Shield from light using amber vials or foil to prevent alkyne degradation.
-
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes OR filter through a pre-saturated 0.45 µm filter.
-
Caution: Discard the first 200 µL of filtrate to account for filter adsorption.
-
-
Quantification (HPLC):
-
Dilute the filtrate with mobile phase (e.g., 1:10 or 1:100) to fit the calibration curve.
-
Inject onto a C18 column (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.
-
Calculate concentration using a standard curve of 4-ethynylphenol in DMSO.
-
Diagram 2: Experimental Workflow
Caption: Logical workflow for the Saturation Shake-Flask determination method ensuring thermodynamic equilibrium.
Implications for Research & Development
-
Stock Solution Preparation: Always prepare stock solutions in DMSO or Ethanol (e.g., 100 mM). Do not attempt to make high-concentration aqueous stocks directly.
-
Biological Assays: When dosing cells, dilute the organic stock into the culture medium. Ensure the final organic solvent concentration (e.g., DMSO) is < 0.5% to avoid cytotoxicity, while monitoring for precipitation of the 4-ethynylphenol (compound "crashing out").
-
Synthesis: In coupling reactions (e.g., Sonogashira), use anhydrous polar solvents like DMF or THF. Water is generally a poor solvent choice unless using specialized surfactant systems.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 32758, 4-Ethynylphenol. Retrieved from [Link]
-
Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
Hansch, C., et al. (1995). Exploring QSAR - Hydrophobic, Electronic, and Steric Constants.[4] American Chemical Society.[4] (Source for LogP methodology).
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An In-depth Technical Guide to the Thermodynamic Properties of Hydroxyphenylacetylene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyphenylacetylene derivatives represent a pivotal class of molecules, serving as foundational scaffolds in medicinal chemistry and advanced materials science. A thorough understanding of their thermodynamic properties is not merely academic; it is a critical prerequisite for predicting molecular stability, reaction feasibility, and physicochemical behavior, which are cornerstone considerations in drug design and material engineering. This technical guide provides a comprehensive exploration of the thermodynamic landscape of this compound isomers (ortho, meta, and para). It moves beyond a simple recitation of data to offer an in-depth analysis of the experimental and computational methodologies used to determine key thermodynamic parameters. We delve into the causality behind experimental choices in techniques like combustion calorimetry and differential scanning calorimetry, and detail the predictive power of high-level computational methods. While a complete experimental dataset for all isomers remains an area of active research, this guide synthesizes available information, discusses the structural and electronic factors governing isomer stability, and provides field-proven protocols to empower researchers in their own investigations.
The Strategic Importance of Thermodynamic Characterization
Significance of this compound Derivatives
The this compound scaffold is a privileged structure in modern chemistry. The presence of a hydroxyl group offers a key site for hydrogen bonding and further chemical modification, while the ethynyl group provides a rigid linker and participates in a variety of powerful coupling reactions, such as the "click" reaction. This unique combination makes these molecules valuable building blocks for:
-
Drug Development: They are integral to the synthesis of enzyme inhibitors, receptor antagonists, and antiviral agents. The rigid acetylene linker allows for precise positioning of pharmacophores, enhancing binding affinity and selectivity.
-
Materials Science: These derivatives are used as monomers for synthesizing conjugated polymers with tailored optical and electronic properties, finding applications in organic light-emitting diodes (OLEDs) and molecular wires.[1]
Why Thermodynamic Properties are Mission-Critical
A molecule's thermodynamic properties govern its energy content and inherent stability. For this compound derivatives, these values are indispensable for:
-
Predicting Stability and Reactivity: The standard enthalpy of formation (ΔfH°) is a direct measure of a molecule's energetic stability.[2] Comparing the ΔfH° of isomers reveals their relative stabilities, which influences their distribution in synthesis and their long-term viability in a formulated product.
-
Process Chemistry and Scale-Up: Knowledge of heat capacity (Cp) and reaction enthalpies is crucial for designing safe and efficient large-scale synthetic routes, preventing thermal runaways, and optimizing energy consumption.
-
Drug Formulation and Bioavailability: Properties like the enthalpy of sublimation (ΔsubH°) are related to the strength of intermolecular forces in the crystal lattice.[3] This, in turn, influences solubility and dissolution rate—two key determinants of a drug's bioavailability.
-
Computational Modeling: Experimentally determined thermodynamic data serve as benchmarks for validating and refining computational chemistry models, which are now routinely used to screen virtual libraries of compounds and predict their properties before synthesis.
A Primer on Key Thermodynamic Parameters
The thermodynamic behavior of a system is described by several key state functions:
-
Standard Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of a compound is formed from its constituent elements in their most stable reference states at standard conditions (typically 298.15 K and 1 bar).[2] A more negative value indicates greater energetic stability.
-
Standard Gibbs Free Energy of Formation (ΔfG°): The change in Gibbs free energy under the same conditions. It is the ultimate arbiter of thermodynamic stability and spontaneity, incorporating both enthalpy and entropy.
-
Standard Molar Entropy (S°): A measure of the randomness or disorder of a mole of a substance at standard conditions.
-
Heat Capacity (Cp): The amount of heat required to raise the temperature of a substance by one degree Kelvin at constant pressure.
-
Enthalpy of Phase Change (ΔsubH°, ΔfusH°): The energy required to transition one mole of a substance from solid to gas (sublimation) or solid to liquid (fusion), respectively. This parameter provides direct insight into the strength of the intermolecular forces holding the crystal together.
The fundamental relationship between these core parameters is encapsulated in the Gibbs free energy equation:
ΔG = ΔH - TΔS
This equation dictates that the spontaneity of a process (negative ΔG) is a balance between the change in enthalpy (ΔH) and the change in entropy (ΔS) at a given temperature (T).
Caption: Workflow for Experimental Determination of Enthalpy of Combustion.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
DSC and TGA are powerful thermal analysis techniques for measuring heat capacity and enthalpies of phase transitions.
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [4]It is used to determine:
-
Heat Capacity (Cp): By measuring the heat flow required to heat the sample over a specific temperature range.
-
Enthalpy of Fusion (ΔfusH°): By integrating the area under the peak corresponding to the solid-to-liquid phase transition.
-
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. When used to study sublimation, the rate of mass loss in a controlled atmosphere can be related to the substance's vapor pressure. [5]The enthalpy of sublimation can then be derived using the Clausius-Clapeyron equation by measuring the vapor pressure at different temperatures.
Computational Approaches: A Predictive Powerhouse
In the absence of experimental data, or to complement it, computational chemistry provides robust methods for predicting thermodynamic properties. [6]High-accuracy composite methods are particularly valuable.
Causality Behind the Method: Computational methods solve the electronic Schrödinger equation to determine the total electronic energy of a molecule. By calculating this energy for the molecule and its constituent elements in their standard states, the enthalpy of formation can be derived. Isodesmic reactions are a particularly powerful computational strategy because they conserve the number and types of chemical bonds, leading to significant cancellation of systematic errors in the calculations.
High-Accuracy Composite and DFT Methods
-
Gaussian-n (G3, G4) Theories: These are composite ab initio methods that approximate a very high-level calculation through a series of lower-level calculations. They are renowned for their ability to predict enthalpies of formation with "chemical accuracy" (typically within ± 1-2 kcal/mol).
-
Density Functional Theory (DFT): Methods like B3LYP offer a good balance between computational cost and accuracy and are often used for larger molecules. [6]
-
Define a Balanced Isodesmic Reaction:
-
Construct a hypothetical reaction where the target molecule (this compound) reacts with simple, well-characterized molecules to yield products with similar bonding environments. The key is that the number and type of bonds on both sides of the equation are identical.
-
Example for 4-hydroxyphenylacetylene: C₆H₄(OH)C₂H + C₆H₆ → C₆H₅OH + C₆H₅C₂H (4-hydroxyphenylacetylene + benzene → phenol + phenylacetylene)
-
-
Geometry Optimization and Frequency Calculation:
-
For every molecule in the isodesmic reaction, perform a geometry optimization using a reliable method (e.g., B3LYP/6-31G(d)).
-
Perform a frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.
-
-
Single-Point Energy Calculation:
-
Using the optimized geometries, perform a high-level single-point energy calculation (e.g., using G4 theory) for each molecule.
-
-
Calculate the Enthalpy of Reaction:
-
The enthalpy of the isodesmic reaction (ΔrH°) at 298.15 K is calculated as: ΔrH° = Σ(E_elec + H_corr)_products - Σ(E_elec + H_corr)_reactants where E_elec is the high-level electronic energy and H_corr is the thermal correction to enthalpy from the frequency calculation.
-
-
Determine the Target Enthalpy of Formation:
-
Rearrange the equation to solve for the unknown enthalpy of formation. This requires highly accurate experimental ΔfH° values for the other three molecules in the reaction. ΔfH°(Target) = [ΔfH°(Product1) + ΔfH°(Product2)] - ΔfH°(Reactant2) - ΔrH°
-
Caption: Workflow for Computational Prediction of Gas-Phase Enthalpy of Formation.
Thermodynamic Data & Structure-Property Analysis
While comprehensive experimental data for this compound isomers is sparse in the literature, we can leverage data from the parent compound, phenylacetylene, and discuss the expected influence of the hydroxyl group.
Table 1: Physical Properties of this compound Isomers
| Property | 2-hydroxyphenylacetylene | 3-hydroxyphenylacetylene | 4-hydroxyphenylacetylene |
|---|---|---|---|
| Molecular Formula | C₈H₆O | C₈H₆O | C₈H₆O |
| Molecular Weight | 118.13 g/mol | 118.13 g/mol | 118.13 g/mol |
| Density (25 °C) | Data not available | 1.083 g/mL [7] | Data not available |
| Refractive Index (20 °C) | Data not available | 1.5840 [7] | Data not available |
| ΔfH° (gas, 298.15 K) | Not experimentally determined | Not experimentally determined | Not experimentally determined |
| ΔsubH° (298.15 K) | Not experimentally determined | Not experimentally determined | Not experimentally determined |
Table 2: Experimentally Determined Thermodynamic Properties of Phenylacetylene (C₈H₆)
| Property | Value | Units | Reference |
|---|---|---|---|
| ΔfH° (gas, 298.15 K) | 306.60 ± 1.70 | kJ/mol | |
| S° (gas, 298.15 K) | 323.09 | J/(mol·K) |
| Cp (gas, 298.15 K) | 114.89 | J/(mol·K) | |
Analysis of Isomer Stability
The relative thermodynamic stability of the ortho (2-), meta (3-), and para (4-) isomers of this compound is governed by a combination of steric, electronic, and intramolecular forces.
-
Intramolecular Hydrogen Bonding: The ortho isomer can form an intramolecular hydrogen bond between the hydroxyl proton and the π-electron cloud of the acetylene group. This is a stabilizing interaction that is not possible for the meta and para isomers. This would suggest that the ortho isomer may have a lower (more negative) gas-phase enthalpy of formation.
-
Steric Effects: Steric hindrance is minimal in these relatively small molecules, but any repulsion between the substituents would be greatest in the ortho isomer. However, the stabilizing effect of the hydrogen bond is likely to dominate.
-
Crystal Packing and Intermolecular Forces: In the solid state, the stability order can change dramatically. The para isomer, due to its higher symmetry, often packs more efficiently into a crystal lattice. This can lead to stronger intermolecular forces (hydrogen bonding and van der Waals interactions) and a higher enthalpy of sublimation compared to the less symmetrical meta and ortho isomers. The meta isomer is often found to be the most stable in the liquid phase for substituted benzenes. [8][9] Prediction: Based on these principles, one would predict the gas-phase stability order to be ortho > para ≈ meta due to intramolecular hydrogen bonding. In the solid state, the order could be para > meta > ortho if crystal packing efficiency is the dominant factor. Experimental validation is required to confirm these hypotheses.
Applications in Research and Development
-
Drug Design: If a this compound derivative is a drug candidate, knowing the relative stabilities of its polymorphs (different crystal forms) is essential. A more stable, less soluble polymorph could unexpectedly appear during manufacturing, jeopardizing the drug's bioavailability. DSC is a key tool for identifying and characterizing such polymorphs.
-
Materials Science: For designers of organic electronic materials, the enthalpy of sublimation is a critical parameter. It correlates with the material's volatility and the thermal stability of thin films in devices like OLEDs. A high enthalpy of sublimation is often desirable for ensuring device longevity.
Conclusion and Future Outlook
The thermodynamic properties of this compound derivatives are of profound importance for their application in science and technology. This guide has detailed the authoritative experimental and computational protocols necessary for their determination, underscoring the rationale that transforms raw data into actionable scientific insight. While there is a clear opportunity for further experimental work to populate the thermodynamic data for the ortho, meta, and para isomers, the principles and methodologies outlined here provide a robust framework for researchers. The continued integration of high-accuracy computational predictions with targeted experimental measurements will be pivotal in accelerating the design and development of next-generation pharmaceuticals and materials based on this versatile molecular scaffold.
References
-
National Institute of Standards and Technology. (n.d.). Experimental data for C6H5CCH (phenylacetylene). NIST Computational Chemistry Comparison and Benchmark Database. [Link] 2. Wikipedia. (2024). Standard enthalpy of formation. [Link] [2]3. Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surovoy, O. N. (2008). Thermodynamics of sublimation, crystal lattice energies, and crystal structures of racemates and enantiomers: (+)- and (+/-)-ibuprofen. Journal of Pharmaceutical Sciences, 97(9), 3849–3860. [Link] [3]4. Flinn Scientific. (2012, December 17). Combustion of Acetylene [Video]. YouTube. [Link]
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- 4. Calorimetric techniques to study the interaction of drugs with biomembrane models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of vapour pressures of ionic liquids and other low vapour pressure solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. echemi.com [echemi.com]
Technical Guide: 4-Ethynylphenol (4-EP) in Advanced Materials & Drug Discovery
Executive Summary
This technical guide analyzes 4-Ethynylphenol (4-EP) as a dual-function molecular chassis. While primarily recognized as a critical precursor for high-birefringence (
Part 1: Molecular Architecture & The Birefringence Engine
The utility of 4-EP stems from its electronic anisotropy. In Liquid Crystal (LC) design, birefringence (
-
The Alkyne Bridge (
): Contributes approximately 0.07 to the total birefringence, significantly higher than saturated linkers. It maintains linearity (essential for nematic phases) while extending conjugation. -
The Phenolic Handle (
): Acts as the reactive site for "tail" attachment (alkoxy chains) which induces the fluidity required for mesophase formation (melting point depression).
Quantitative Impact on LC Properties
The following table summarizes the contribution of 4-EP derived cores to LC parameters compared to standard phenyl-cyclohexane systems.
| Core Structure | Linker Type | Typical | Viscosity ( | Application |
| Phenyl-Cyclohexane | Single Bond | 0.09 - 0.12 | Low | Standard Displays (IPS/TN) |
| Tolane (Diphenylacetylene) | Triple Bond (from 4-EP) | 0.20 - 0.35 | Low-Medium | High-Speed Photonics / IR Modulation |
| Bistolane | Double Triple Bond | > 0.40 | Medium | GHz/THz Phase Shifters |
| Isothiocyanato-Tolane | Triple Bond + NCS | 0.35 - 0.45 | Low | High |
Part 2: Synthetic Pathways & Experimental Protocols
The synthesis of 4-EP based materials requires orthogonal functionalization: modifying the phenol without affecting the alkyne, or vice-versa.
Workflow Diagram: Divergent Synthesis
The following Graphviz diagram illustrates the logical flow from 4-EP to both Liquid Crystals and Pharmaceutical conjugates.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the hydroxyl and ethynyl groups.
Protocol A: Synthesis of Alkoxy-Tolane LC Precursor
Objective: Synthesize 4-Hexyloxy-4'-cyanotolane (a classic high
Step 1: Williamson Etherification (Tail Attachment)
This step attaches the flexible alkyl tail necessary for liquid crystallinity and protects the phenol.
-
Reagents: 4-Ethynylphenol (1.0 eq), 1-Bromohexane (1.2 eq), Potassium Carbonate (
, 2.0 eq), Acetone (Solvent). -
Procedure:
-
Dissolve 4-ethynylphenol in acetone (0.5 M concentration).
-
Add
and stir for 15 min to form the phenoxide. -
Add 1-Bromohexane dropwise. Reflux at 60°C for 6-12 hours.
-
Causality: Reflux ensures complete conversion of the phenol, preventing side reactions in the subsequent metal-catalyzed step.
-
-
Self-Validating Checkpoint:
-
TLC: Disappearance of the polar starting material (
in Hex/EtOAc) and appearance of a non-polar spot ( ). -
NMR: Disappearance of the phenolic -OH singlet (
ppm).
-
Step 2: Sonogashira Cross-Coupling (Core Extension)
This step creates the rigid tolane core responsible for high birefringence.
-
Reagents: 4-Hexyloxyphenylacetylene (Product from Step 1, 1.0 eq), 4-Iodobenzonitrile (1.1 eq).
-
Catalyst System:
(2 mol%), CuI (1 mol%). -
Base/Solvent: Triethylamine (
) / THF (1:1 mix). Degassed. -
Procedure:
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon. Critical:
promotes homocoupling (Glaser coupling) of the alkyne, forming a di-alkyne impurity. -
Stir at Room Temperature (or mild heat 40°C) for 4-8 hours.
-
Work-up: Filter off ammonium salts, wash with
(aq) to remove copper.
-
-
Self-Validating Checkpoint:
-
Visual: Reaction often darkens as Pd(0) forms.
-
NMR: Shift of the alkyne proton is replaced by aromatic signals; distinct splitting pattern of the para-substituted rings.
-
Part 3: Cross-Disciplinary Application (Pharma)[2][4][5][6]
While the rigid rod structure of 4-EP derivatives is ideal for LCs, the terminal alkyne is a "chemical handle" in drug discovery.
Click Chemistry (CuAAC)
In Medicinal Chemistry, 4-EP serves as a linker to conjugate drugs to delivery vectors or to synthesize 1,2,3-triazole based "middle molecules" (MW > 500 Da).
-
Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition.[4][5]
-
Advantage: The phenolic group can be pre-functionalized with a pharmacophore (e.g., via an ester linkage), leaving the alkyne free to "click" onto a PEG chain or a protein surface.
-
Bio-Orthogonality: The alkyne is inert to most biological conditions until activated by Cu(I), allowing for precise labeling.
Part 4: Safety & Stability Framework
Handling 4-Ethynylphenol requires specific precautions due to the reactivity of the terminal alkyne.
| Hazard | Risk Description | Mitigation Protocol |
| Polymerization | Terminal alkynes can polymerize exothermically upon heating or exposure to radical initiators. | Store at < 4°C. Add radical inhibitor (e.g., BHT) if storing in solution. |
| Glaser Coupling | Spontaneous formation of di-ynes in the presence of | Strict exclusion of oxygen during coupling reactions. Use fresh solvents. |
| Acidity | The alkyne proton ( | Use stoichiometric base control. For etherification, weak base ( |
References
-
Syntheses and Properties of Four-ring Liquid Crystals with Ethylene and Internal Alkyne Bridge. ResearchGate. (2025).[6] Retrieved from [Link]
-
High Birefringence Liquid Crystals. MDPI, Crystals. (2025). Detailed review of tolane and ethynyl-tolane systems. Retrieved from [Link]
-
Sonogashira Coupling: Mechanism and Protocols. Organic Chemistry Portal. Standard protocols for Pd/Cu catalyzed alkynylation. Retrieved from [Link]
-
4-Ethynylphenol PubChem Entry. National Library of Medicine. Chemical and physical properties (CID 32758).[7] Retrieved from [Link]
-
Recent applications of click chemistry in drug discovery. PubMed. (2023).[5] Review of CuAAC applications using alkyne handles. Retrieved from [Link]
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A Technical Guide to the Reactivity of the Terminal Alkyne in Hydroxyphenylacetylenes
Abstract
Hydroxyphenylacetylenes represent a unique class of bifunctional molecules that serve as pivotal building blocks in medicinal chemistry, drug discovery, and materials science. The inherent reactivity of the terminal alkyne, modulated by the electronic and steric influence of the hydroxyphenyl moiety, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the core reactivity of the terminal alkyne group in these compounds. We will dissect the fundamental principles governing its acidity and participation in cornerstone reactions such as Sonogashira coupling, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and intramolecular cyclizations. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers aiming to leverage the synthetic potential of hydroxyphenylacetylenes.
Introduction: The Bifunctional Advantage
Hydroxyphenylacetylene and its derivatives are more than simple aromatic alkynes. They possess two key functional groups—the terminal alkyne and the phenolic hydroxyl group—whose interplay dictates the molecule's overall reactivity and utility. The terminal alkyne, with its sp-hybridized carbons and acidic proton, is a versatile handle for carbon-carbon bond formation and cycloaddition reactions.[1] Simultaneously, the hydroxyl group can act as a nucleophile, a directing group, or a modulator of the phenyl ring's electronic properties, thereby influencing the alkyne's reactivity.[2][3] Understanding this dual nature is paramount for designing efficient synthetic routes and novel molecular architectures. This guide will focus primarily on the transformations of the alkyne moiety, while acknowledging the crucial role of the hydroxyl group.
Fundamental Reactivity of the Terminal Alkyne
The unique chemical behavior of a terminal alkyne is rooted in the high s-character of its C-H bond. This characteristic imparts a notable acidity to the terminal proton, making it susceptible to deprotonation by a suitable base.
Acidity and Acetylide Formation
The sp-hybridized carbon of a terminal alkyne is more electronegative than its sp2 and sp3 counterparts. This increased electronegativity polarizes the C-H bond, making the proton significantly more acidic (pKa ≈ 25) than protons on alkenes or alkanes.[4] This acidity is the gateway to its most important reactions. Treatment with a strong base, such as sodium amide (NaNH2) or an organolithium reagent like n-butyllithium (n-BuLi), readily deprotonates the alkyne to form a highly nucleophilic acetylide anion.[4][5]
This acetylide is a potent carbon-centered nucleophile, capable of participating in a variety of bond-forming reactions, most notably SN2 reactions with alkyl halides to achieve chain elongation.[6]
Caption: General scheme for the deprotonation of a terminal alkyne.
The Sonogashira Coupling: A Cornerstone of C-C Bond Formation
The Sonogashira cross-coupling reaction is arguably the most powerful method for forming a bond between an sp-hybridized carbon (from a terminal alkyne) and an sp2-hybridized carbon (from an aryl or vinyl halide).[7] This reaction, co-catalyzed by palladium and copper, has become indispensable in the synthesis of pharmaceuticals, natural products, and organic materials.[8][9]
Mechanistic Rationale
The reaction proceeds through two interconnected catalytic cycles.[4][7] The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The copper cycle's primary role is to facilitate the formation of the reactive copper(I) acetylide intermediate by reacting with the terminal alkyne.[4]
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the coupling of 3-hydroxyphenylacetylene with an aryl bromide.
Self-Validation: The success of the reaction is validated by the consumption of starting materials (monitored by TLC or LC-MS) and the appearance of a new, less polar product. The final structure and purity are confirmed through spectroscopic analysis (¹H NMR, ¹³C NMR, and HRMS).
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Pd(PPh₃)₄ (2 mol%), CuI (3 mol%), and the aryl bromide (1.0 equiv).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, 3.0 equiv).
-
Alkyne Addition: Add 3-hydroxyphenylacetylene (1.2 equiv) via syringe. The hydroxyl group generally does not require protection under these basic conditions, as the amine base is typically not strong enough to deprotonate the phenol significantly, and the acetylide formation is much more favorable.
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Typical Conditions | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Efficiently catalyzes the oxidative addition/reductive elimination cycle.[10] |
| Copper Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide intermediate.[4] |
| Base | Triethylamine, Diisopropylamine | Acts as a scavenger for the H-X generated and helps maintain the catalytic cycle. |
| Solvent | THF, DMF, Toluene | Must be anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 25 - 80 °C | Dependent on the reactivity of the aryl halide (I > Br > Cl). |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the premier example of "click chemistry," is a powerful method for constructing 1,2,3-triazole rings from a terminal alkyne and an organic azide.[11][12] Its high efficiency, mild reaction conditions, and bio-orthogonality make it exceptionally valuable in drug discovery, bioconjugation, and materials science.[13][14] The 1,4-disubstituted triazole product is formed with near-perfect regioselectivity.[15]
Mechanistic Rationale
The reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The Cu(I) coordinates with the terminal alkyne to form a copper acetylide.[16] This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which then collapses to the stable triazole product, regenerating the Cu(I) catalyst.[13]
Caption: Simplified catalytic cycle for the CuAAC reaction.
Experimental Protocol: CuAAC Reaction
This protocol outlines a typical procedure for the click reaction between a this compound derivative and an organic azide.
Self-Validation: The reaction can be monitored by the disappearance of the azide starting material using IR spectroscopy (loss of the characteristic azide stretch at ~2100 cm⁻¹) or by TLC/LC-MS. The formation of the triazole product is confirmed by NMR, where characteristic proton signals for the triazole ring appear, and by mass spectrometry.
Step-by-Step Methodology:
-
Reagent Solution: In a vial, dissolve the this compound (1.0 equiv) and the organic azide (1.0 equiv) in a suitable solvent mixture, typically t-BuOH/H₂O (1:1).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (20 mol%) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%) in water.
-
Initiation: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The solution often changes color, indicating the formation of the active Cu(I) species.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can often be purified by simple filtration or flash column chromatography if necessary.
Intramolecular Cyclization: Leveraging Bifunctionality
A particularly elegant application of hydroxyphenylacetylenes involves intramolecular cyclization reactions where the phenolic hydroxyl group acts as an internal nucleophile, attacking the alkyne. These reactions are often catalyzed by transition metals, particularly gold, which are highly alkynophilic Lewis acids.[17][18]
This strategy provides a direct and atom-economical route to valuable heterocyclic scaffolds like benzofurans. The gold catalyst activates the alkyne toward nucleophilic attack.[19] For an ortho-hydroxyphenylacetylene, this leads to a highly efficient 5-exo-dig cyclization, followed by protonolysis to release the catalyst and furnish the benzofuran product.[20][21]
Caption: Workflow for gold-catalyzed intramolecular cyclization.
Applications in Drug Discovery and Beyond
The synthetic versatility of hydroxyphenylacetylenes makes them highly valuable precursors in drug discovery and development.[22][23]
-
Scaffold Elaboration: Sonogashira coupling allows for the rapid diversification of molecular scaffolds, enabling the exploration of structure-activity relationships (SAR).[9]
-
Bioconjugation: The alkyne handle is perfect for CuAAC-mediated ligation to azide-modified biomolecules, such as proteins or nucleic acids, for creating probes or targeted drug delivery systems.[24]
-
Fragment-Based Drug Discovery (FBDD): The this compound core can serve as a fragment that can be "grown" into more potent leads using the reactions described herein.
-
Materials Science: The rigid, linear nature of the aryl-alkyne linkage is exploited in the synthesis of conjugated polymers and other organic materials with unique electronic and optical properties.[25]
Conclusion
The terminal alkyne of this compound is a remarkably versatile functional group. Its acidity allows for classic acetylide chemistry, while its participation in powerful transition metal-catalyzed reactions like the Sonogashira coupling and CuAAC provides efficient and reliable methods for molecular construction. Furthermore, the interplay with the neighboring hydroxyl group opens avenues for elegant intramolecular cyclizations. For researchers in drug discovery and related fields, a thorough understanding of these reaction principles and protocols is essential for the rational design and synthesis of the next generation of therapeutic agents and functional materials.
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Alkyne Reactivity - MSU chemistry. (n.d.). Retrieved from Michigan State University Department of Chemistry. [Link]
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Ghavidel, M., & Akbari, M. R. (2021). Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. Polymers, 13(8), 1234. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Understanding the Reactions that are Specific for Terminal Alkynes. (n.d.). Unacademy. [Link]
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Sonogashira coupling. (2023, October 27). In Wikipedia. [Link]
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Duzleyen, B., Karakaya, G., & Aytemir, M. D. (2023). The Use of Click Chemisty in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
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Iha, M., et al. (2009). The Use of Click Chemistry in Drug Development Applications. Molecules, 14(9), 3572-3617. [Link]
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Cyclization and rearrangement products from coupling reactions between terminal o-alkynylphenols or o-ethynyl (hydroxymethyl) benzene and 6-halopurines. (n.d.). ResearchGate. [Link]
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Obradors, C., & Echavarren, A. M. (2014). Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Frontiers in Chemistry, 2, 23. [Link]
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Drug discovery through biophysical techniques: Methods and applications. (2024). Pharmacology & Therapeutics, 257, 108947. [Link]
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Click chemistry based solid phase supported synthesis of dopaminergic phenylacetylenes. (2007). Tetrahedron Letters, 48(51), 9014-9017. [Link]
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Effects of hydroxyl group distribution on the reactivity, stability and optical properties of fullerenols. (2016). Physical Chemistry Chemical Physics, 18(1), 539-547. [Link]
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Synthesis of A. o-Hydroxyphenylacetylene (I). (n.d.). PrepChem.com. [Link]
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Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. (2023). RSC Advances, 13(49), 34845-34850. [Link]
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Enantioselective cyclization of bromoenynes: mechanistic understanding of gold(i)-catalyzed alkoxycyclizations. (2026). Chemical Science. [Link]
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Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (2025). European Journal of Medicinal Chemistry, 287, 118460. [Link]
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Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). (2022). ChemistrySelect, 7(33), e202202838. [Link]
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Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. (2014). Organic & Biomolecular Chemistry, 12(38), 7384-7401. [Link]
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Recent Advances in the Synthesis of Substituted Polyacetylenes. (2024). Polymers, 16(1), 50. [Link]
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Photocyclization reaction and related photodynamics in the photoproducts of a tetraphenylethylene derivative with bulky substituents: unexpected solvent viscosity effect. (2022). Photochemical & Photobiological Sciences, 21(1), 107-120. [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
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One-Pot Synthesis of Terminal Alkynes from Alkenes. (2018). ACS Catalysis, 8(12), 11485-11490. [Link]
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Leveraging High Throughput Screening services to accelerate drug discovery and development. (n.d.). Syngene International Ltd. [Link]
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Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. (2017). Chemical Communications, 53(5), 871-874. [Link]
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Triptycene Derivatives: From Their Synthesis to Their Unique Properties. (2022). Molecules, 27(1), 223. [Link]
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Gold-Catalyzed Cyclization Processes: Pivotal Avenues for Organic Synthesis. (2016). The Chemical Record, 16(1), 329-354. [Link]
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Lewis Acid-Catalyzed Cyclization of o-Hydroxyphenyl Propargylamines with Sodium Sulfinates: Syntheses of 3-Sulfonylbenzofurans. (2017). The Journal of Organic Chemistry, 82(11), 5917-5925. [Link]
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Azide-alkyne Huisgen cycloaddition. (2023, November 29). In Wikipedia. [Link]
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Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. (2023). Accounts of Materials Research, 4(11), 957-970. [Link]
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Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases. (n.d.). ResearchGate. [Link]
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Hydroxyl Groups in Synthetic and Natural Product Derived Therapeutics – A Perspective on a Common Functional Group. (2018). Journal of Medicinal Chemistry, 61(23), 10321-10360. [Link]
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The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Glen Research. [Link]
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Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. (2017). Expert Opinion on Drug Discovery, 12(6), 579-591. [Link]
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Chain Elongation via Alkylation of Terminal Alkynes. (2023, November 15). YouTube. [Link]
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Recent developments in gold-catalyzed cycloaddition reactions. (2011). Beilstein Journal of Organic Chemistry, 7, 858-873. [Link]
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Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (2018). Molecules, 23(11), 2990. [Link]
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Spectroscopic characterization and crystal structure of the 1,2,3,4,5,6-hexahydrophenanthro[1,10,9,8-opqra]perylene. (2010). Tetrahedron, 66(33), 6439-6443. [Link]
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Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. (2024, October 15). YouTube. [Link]
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Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. (2023). Catalysts, 13(6), 929. [Link]
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Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). (n.d.). Creative Biolabs. [Link]
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Methodological & Application
Application Notes & Protocols: Sonogashira Coupling for the Synthesis of 4-Hydroxyphenylacetylene
Introduction: The Strategic Importance of the Sonogashira Coupling in Arylacetylene Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3] Its utility is underscored by the typically mild reaction conditions, which often proceed at room temperature, and its tolerance of a broad range of functional groups.[1]
This application note provides a detailed protocol for the synthesis of 4-hydroxyphenylacetylene, a valuable building block in medicinal chemistry and materials science. The guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a deep dive into the mechanistic rationale behind the experimental choices.
Mechanistic Overview: The Dual Catalytic Cycle
The Sonogashira coupling operates through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] While copper-free versions of the reaction exist, the classic Sonogashira protocol leverages the unique roles of both metals to achieve high efficiency.[1][4]
The Palladium Cycle: The primary role of the palladium catalyst is to facilitate the cross-coupling between the aryl halide and the alkyne. The cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: A low-valent palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl halide (e.g., 4-iodophenol) to form a palladium(II) intermediate.[5]
-
Transmetalation: The activated alkyne, in the form of a copper(I) acetylide, transfers its organic group to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired product (4-hydroxyphenylacetylene) and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[6]
The Copper Cycle: The copper co-catalyst plays a crucial role in activating the terminal alkyne.[1]
-
π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne.
-
Deprotonation: In the presence of a base (typically an amine), the acidic proton of the alkyne is removed, forming a copper(I) acetylide species.[6] This acetylide is significantly more nucleophilic than the parent alkyne, facilitating the transmetalation step with the palladium center.[1] The use of a copper co-catalyst accelerates the reaction, allowing it to proceed under milder conditions.[7]
Below is a diagram illustrating the interconnected catalytic cycles of the Sonogashira coupling.
Caption: Figure 1: The dual catalytic cycle of the Sonogashira coupling.
Experimental Protocol: Synthesis of 4-Hydroxyphenylacetylene
This protocol details the synthesis of 4-hydroxyphenylacetylene from 4-iodophenol and trimethylsilylacetylene, followed by in-situ deprotection of the silyl group. The use of a protected alkyne like trimethylsilylacetylene is a common strategy to prevent the undesired homocoupling of the terminal alkyne, a side reaction often mediated by the copper catalyst in the presence of oxygen.[8]
Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| 4-Iodophenol | C₆H₅IO | 220.01 | 2.20 g | 10.0 | Aryl halide substrate |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 1.4 mL | 10.0 | Alkyne substrate |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl₂(PPh₃)₂ | 701.90 | 140 mg | 0.2 (2 mol%) | Palladium catalyst precursor |
| Copper(I) iodide | CuI | 190.45 | 38 mg | 0.2 (2 mol%) | Copper co-catalyst |
| Triethylamine | (C₂H₅)₃N | 101.19 | 20 mL | - | Base and solvent |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 30 mL | - | Solvent |
| Tetrabutylammonium fluoride (TBAF), 1M in THF | (C₄H₉)₄NF | 261.47 | 12 mL | 12.0 | Deprotecting agent |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - | Extraction solvent |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 | As needed | - | Quenching agent |
| Saturated aqueous sodium chloride (brine) | NaCl | 58.44 | As needed | - | Washing agent |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - | Drying agent |
Step-by-Step Methodology
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (2.20 g, 10.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol), and copper(I) iodide (38 mg, 0.2 mmol).
-
Fit the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere. The exclusion of oxygen is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.[8]
-
-
Addition of Solvents and Reagents:
-
Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (30 mL) and triethylamine (20 mL) via syringe. Triethylamine serves as both a solvent and the base required to neutralize the hydrogen halide byproduct and to facilitate the deprotonation of the alkyne in the copper cycle.[1]
-
Stir the mixture at room temperature until all solids have dissolved.
-
Slowly add trimethylsilylacetylene (1.4 mL, 10.0 mmol) to the reaction mixture via syringe over a period of 5 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
-
In-Situ Deprotection:
-
Once the coupling reaction is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (12 mL, 12.0 mmol) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir for an additional 1 hour. The fluoride ions from TBAF will cleave the silicon-carbon bond, liberating the desired 4-hydroxyphenylacetylene.
-
-
Workup and Isolation:
-
Quench the reaction by adding saturated aqueous ammonium chloride (30 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 4-hydroxyphenylacetylene can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
The overall experimental workflow is summarized in the diagram below.
Caption: Figure 2: Experimental workflow for the synthesis of 4-hydroxyphenylacetylene.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Ensure the palladium precatalyst is of good quality. Consider using a more active catalyst system or adding a phosphine ligand if not already present.[8] |
| Insufficiently inert atmosphere | Thoroughly degas the solvents and ensure the reaction is maintained under a positive pressure of inert gas. | |
| Significant homocoupling of alkyne | Presence of oxygen | Improve the inert atmosphere technique. Degas solvents by sparging with argon or nitrogen. |
| Incomplete reaction | Steric hindrance or electronic effects of substrates | Increase the reaction temperature or prolong the reaction time. Consider using a more reactive aryl halide (I > Br > Cl). |
| Difficulty in purification | Co-elution of product with byproducts | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The Sonogashira coupling is a highly reliable and efficient method for the synthesis of arylacetylenes like 4-hydroxyphenylacetylene. By understanding the underlying mechanism and paying careful attention to the experimental details, particularly the maintenance of an inert atmosphere, researchers can consistently achieve high yields of the desired product. The protocol provided herein serves as a robust starting point that can be adapted and optimized for a variety of substrates, further highlighting the broad applicability of this important cross-coupling reaction in the fields of chemical research and drug development.
References
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Royal Society of Chemistry. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. [Link]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Center for Biotechnology Information. [Link]
-
Sonogashira coupling. YouTube. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
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Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. National Center for Biotechnology Information. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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The Sonogashira Coupling. University of Wisconsin-La Crosse. [Link]
-
Sonogashira coupling reaction of phenylacetylene with aryl halides in presence of various bases. ResearchGate. [Link]
-
Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. ACS Publications. [Link]
-
Ligand-Controlled Acyl and Decarbonylative Sonogashira Cross-Coupling of α,β-Unsaturated Thioesters. ACS Publications. [Link]
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Rhodium-catalyzed polymerization of 3-hydroxyphenylacetylene
An Application Guide to the Synthesis of Functional Polyacetylenes: Rhodium-Catalyzed Polymerization of 3-Hydroxyphenylacetylene
Introduction
Substituted polyacetylenes represent a class of π-conjugated polymers with significant potential in materials science due to their unique electronic, optical, and structural properties.[1] Among these, poly(phenylacetylene)s (PPAs) are particularly noteworthy. The introduction of functional groups onto the phenyl ring allows for the fine-tuning of polymer properties, such as solubility, thermal stability, and chemical reactivity. This guide focuses on the synthesis of poly(3-hydroxyphenylacetylene), a functionalized PPA whose hydroxyl groups can impart polarity, facilitate post-polymerization modifications, and influence intermolecular interactions.
The polymerization of functionalized acetylenes, particularly those with protic groups like hydroxyls, presents a significant challenge for many catalyst systems. Rhodium(I)-based catalysts have emerged as exceptionally robust and versatile tools for this purpose.[2] They exhibit remarkable tolerance to a wide array of functional groups, including nucleophilic amines and hydroxyl groups, and can operate in polar, protic solvents like alcohols and even water.[2] Furthermore, rhodium catalysts can facilitate highly stereoregular polymerization, typically yielding a cis-transoidal polymer conformation, and can enable living polymerization, providing precise control over molecular weight and polydispersity.[3][4]
This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and a detailed, field-proven protocol for the rhodium-catalyzed polymerization of 3-hydroxyphenylacetylene.
Core Principles: Mechanistic Insights and Experimental Rationale
A successful polymerization relies on understanding the causality behind experimental choices. Here, we dissect the key components of the rhodium-catalyzed system.
The Superiority of Rhodium Catalysis
Rhodium(I) complexes are the catalysts of choice for monosubstituted acetylenes for several key reasons:
-
Functional Group Tolerance : Unlike many early transition metal catalysts, rhodium(I) complexes are less oxophilic and show low sensitivity to hydrolysis and oxidation, making them stable and highly tolerant of polar functional groups like the hydroxyl moiety on the monomer.[2] This tolerance obviates the need for protecting group chemistry, streamlining the synthesis.
-
Stereochemical Control : Rhodium catalysts efficiently promote the polymerization of phenylacetylene derivatives to yield highly stereoregular polymers, predominantly with a cis-transoidal backbone conformation.[4] This regular structure is crucial for achieving desirable material properties.
-
Living Polymerization : With the appropriate choice of ligands and initiators, rhodium systems can induce a living polymerization.[5][6] This allows for the synthesis of polymers with narrow molecular weight distributions (Đ or PDI ≈ 1.1) and enables the creation of complex architectures like block copolymers.[3]
Polymerization Mechanism: The Insertion Pathway
The polymerization of monosubstituted arylacetylenes by rhodium catalysts proceeds through a coordination-insertion mechanism.[2] The key steps are outlined below.
-
Initiation : The process begins with the formation of an active rhodium species, often a Rh-alkynyl or Rh-vinyl complex, which serves as the initiating site.[4][7]
-
Propagation : The propagation phase involves the sequential insertion of monomer units into the rhodium-carbon bond of the growing polymer chain. The construction of the polyene backbone occurs specifically through a cis-2,1-insertion of the alkyne.[2] This means the monomer coordinates to the metal center and then inserts into the Rh-C bond in a way that places the new monomer unit adjacent to the rhodium atom with a cis double bond geometry.
-
Termination : The polymerization can be terminated, often by protodemetalation, which involves quenching the reaction with a proton source like acetic acid.[2] This step cleaves the polymer chain from the metal center. In a living polymerization, termination is deliberately avoided until the desired molecular weight is achieved.
Experimental Application Notes & Protocol
This section provides a detailed, step-by-step protocol for the polymerization of 3-hydroxyphenylacetylene using a common and effective rhodium catalyst system: [Rh(nbd)Cl]₂ activated with triethylamine (TEA).
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier Suggestion | Notes |
| 3-Hydroxyphenylacetylene | ≥97% | Thermo Scientific | Store under inert gas, refrigerated.[8] |
| [Rh(nbd)Cl]₂ (dimer) | 98% | Strem Chemicals | Handle in a glovebox or under inert gas. |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Distill from CaH₂ before use. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Purify using a solvent purification system. |
| Methanol | ACS Grade | Fisher Scientific | Used for precipitation. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Local Supplier | Required for inert atmosphere. |
Monomer Properties: 3-Hydroxyphenylacetylene [9][10]
| Property | Value |
| CAS Number | 10401-11-3 |
| Molecular Weight | 118.13 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 64-66 °C |
| Density | 1.083 g/mL at 25 °C |
Detailed Polymerization Protocol
This protocol is designed for a target monomer-to-catalyst ratio of 200:1, which typically provides a good balance between polymer yield and molecular weight. All glassware should be oven-dried and cooled under an inert atmosphere.
Step-by-Step Procedure:
-
Reaction Setup : Under an argon atmosphere, add 3-hydroxyphenylacetylene (236 mg, 2.0 mmol) to a 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition : Add anhydrous THF (4.0 mL) to the flask to dissolve the monomer. The target monomer concentration is 0.5 M.
-
Catalyst Preparation : In a separate vial under argon, prepare the catalyst solution. Dissolve [Rh(nbd)Cl]₂ (4.6 mg, 0.01 mmol of the dimer, which is 0.02 mmol of Rh) in 1.0 mL of anhydrous THF. Add triethylamine (0.2 mL). The TEA acts as a co-catalyst, activating the rhodium precursor.[2] The solution should turn from yellow to a darker color.
-
Initiation : Using a gas-tight syringe, rapidly inject the prepared catalyst solution into the stirring monomer solution.
-
Polymerization : Allow the reaction to stir at room temperature. The solution will typically darken over time, indicating polymer formation and conjugation. The reaction time can vary from 1 to 24 hours depending on the desired conversion and molecular weight.
-
Precipitation and Isolation : To isolate the polymer, pour the viscous reaction mixture into a beaker containing 100 mL of vigorously stirring methanol. The polymer should precipitate as a solid.
-
Washing : Collect the polymer by vacuum filtration. Wash the solid generously with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying : Dry the resulting polymer in a vacuum oven at 40 °C overnight or until a constant weight is achieved. The final product is typically a yellow or reddish-brown powder.
Polymer Characterization and Expected Results
Proper characterization is essential to validate the synthesis.
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR spectroscopy is used to confirm the polymer structure. The disappearance of the acetylenic proton signal (~3.0-3.5 ppm) and the appearance of broad signals in the aromatic (~6.5-7.5 ppm) and vinylic (~5.8 ppm) regions are indicative of polymerization.
-
Gel Permeation Chromatography (GPC/SEC) : GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI or Đ = Mₙ/Mₙ). For a well-controlled polymerization, the PDI should be relatively low (< 1.5).
-
Infrared (IR) Spectroscopy : The IR spectrum should show a broad O-H stretch (~3300 cm⁻¹) and confirm the absence of the C≡C-H acetylenic stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹).
Typical Results Table
| Parameter | Expected Outcome | Rationale |
| Yield | 60-90% | Dependent on reaction time and conditions. |
| Appearance | Yellow to dark red/brown powder | Color indicates a conjugated polymer system. |
| Mₙ (GPC) | 10,000 - 100,000 g/mol | Can be tuned by monomer/catalyst ratio.[1][3] |
| PDI (Đ) | 1.2 - 1.8 | Lower values indicate a more controlled polymerization. |
| Solubility | Soluble in THF, DMF, Acetone | The hydroxyl group increases polarity.[11] |
Potential Applications
Poly(3-hydroxyphenylacetylene) is a functional material with several potential applications:
-
Carbon Precursors : Substituted polyacetylenes can serve as high-yield precursors for carbon materials.[11] The polymer can be spun into fibers and then pyrolyzed to produce carbon fibers.[11]
-
Functional Membranes : The inherent rigidity and the presence of hydroxyl groups make these polymers interesting candidates for gas separation or filtration membranes.
-
Chemosensors : The conjugated backbone's optical properties can be sensitive to the local environment, and the hydroxyl groups can act as binding sites, allowing for the development of chemosensors.
References
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- 8. 3-Hydroxyphenylacetylene, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. 3-羟基苯基乙炔 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]
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- 11. osti.gov [osti.gov]
Revolutionizing Smart Biomaterials: A Guide to the Preparation of Hydroxyphenylacetylene-Based Hydrogels
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of cutting-edge hydroxyphenylacetylene-based hydrogels. These materials are gaining significant attention for their potential in creating "smart" biomaterials capable of responding to environmental stimuli, making them highly promising for applications in targeted drug delivery, tissue engineering, and regenerative medicine.
Introduction: The Dawn of Acetylenic Hydrogels
Hydrogels, with their high water content and biocompatibility, have long been a cornerstone of biomedical research.[1][2] They serve as excellent scaffolds for tissue regeneration and as vehicles for the controlled release of therapeutic agents.[3][4] The next frontier in hydrogel technology lies in the development of "smart" materials that can respond to specific physiological cues, such as changes in pH or temperature.[5][6] This responsiveness allows for on-demand drug release at a target site, minimizing off-target effects and maximizing therapeutic efficacy.[7]
This compound and its derivatives are an emerging class of monomers for the synthesis of advanced, functional polymers.[8] The incorporation of the phenylacetylene moiety into a hydrogel network can impart unique properties, including thermal responsiveness and chirality, opening up new avenues for sophisticated biomedical applications such as enantio-differentiating drug release.[9] This guide will detail a protocol for the preparation of such a hydrogel, focusing on a two-step process involving the synthesis of a hydrophilic polyacetylene macromer followed by its copolymerization with a conventional hydrogel monomer to form a crosslinked, stimuli-responsive network.
The Chemistry of Gelation: A Two-Step Approach to Smart Hydrogels
The formation of this compound-based hydrogels, as detailed in this guide, involves a two-stage process. This method provides a high degree of control over the final properties of the hydrogel.
Stage 1: Synthesis of a Hydrophilic Polyacetylene (HPA) Macromer
The first stage involves the synthesis of a water-soluble, polymerizable macromer from a functionalized N-propargylamide monomer. This is achieved through a controlled polymerization reaction, often utilizing a rhodium-based catalyst, which allows for the creation of polymers with a defined molecular weight and narrow polydispersity.[8] The resulting hydrophilic polyacetylene (HPA) chains possess pendant vinyl groups, which are essential for the subsequent crosslinking step. The helical structure that these HPA chains can adopt in an aqueous environment is a key feature that can be exploited for applications requiring chiral recognition.[9]
Stage 2: Free Radical Copolymerization and Crosslinking
The second stage involves the formation of the hydrogel network via free radical polymerization.[10] The HPA macromer, with its pendant vinyl groups, is copolymerized with a common hydrogel monomer, such as N-isopropylacrylamide (NIPAm), which is well-known for its thermo-responsive properties. A crosslinking agent, like N,N'-methylenebisacrylamide (BIS), is also included in the reaction mixture to form the three-dimensional network structure characteristic of hydrogels.[11] The polymerization is initiated by a redox initiator system, such as ammonium persulfate (APS) and N,N,N,N'-tetramethylethylenediamine (TEMED).[9] The final hydrogel's properties, including its swelling behavior and thermal responsiveness, are a direct result of the interplay between the HPA macromer and the poly(NIPAm) backbone.
Caption: Workflow for the two-stage synthesis of a this compound-based hydrogel.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of this compound-based hydrogels.
Synthesis of Hydrophilic Polyacetylene (HPA) Macromer
This protocol is adapted from methodologies described for the synthesis of functionalized polyacetylenes.[9]
Materials:
-
Chiral N-propargylamide monomer with a polymerizable vinyl group
-
(nbd)Rh+B−(C6H5)4 catalyst
-
Deionized water (solvent)
-
Nitrogen gas for creating an inert atmosphere
Procedure:
-
In a clean, dry Schlenk flask, dissolve the chiral N-propargylamide monomer in deionized water under a nitrogen atmosphere.
-
In a separate vial, prepare a stock solution of the (nbd)Rh+B−(C6H5)4 catalyst in a suitable solvent.
-
Introduce the catalyst solution to the monomer solution via syringe under vigorous stirring to initiate polymerization.
-
Allow the reaction to proceed at room temperature for the desired time to achieve the target molecular weight.
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Purify the resulting HPA macromer by dialysis against deionized water to remove unreacted monomer and catalyst residues.
-
Lyophilize the purified solution to obtain the HPA macromer as a solid.
Preparation of the Thermo-responsive Hydrogel
This protocol describes the free-radical copolymerization of the HPA macromer with NIPAm to form the hydrogel.[9]
Materials:
-
Hydrophilic Polyacetylene (HPA) macromer
-
N-isopropylacrylamide (NIPAm)
-
N,N'-methylenebisacrylamide (BIS)
-
Ammonium persulfate (APS)
-
N,N,N,N'-tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
In a glass vial, dissolve the HPA macromer, NIPAm, and BIS in deionized water. The molar ratios of these components will determine the final properties of the hydrogel.
-
Gently purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Add the APS solution to the monomer mixture and briefly vortex.
-
Add TEMED to the solution to initiate the polymerization. Quickly vortex the solution and allow it to stand at room temperature.
-
Gelation should occur within a few minutes. Allow the hydrogel to cure for several hours to ensure complete polymerization.
-
After curing, immerse the hydrogel in a large volume of deionized water to wash away any unreacted monomers, crosslinker, and initiator. The water should be changed periodically over 2-3 days.
Table 1: Example Formulation for a Thermo-responsive Hydrogel
| Component | Molar Ratio | Concentration (example) | Purpose |
| NIPAm | 100 | 700 mM | Primary monomer, imparts thermo-responsiveness |
| HPA Macromer | 1 | 7 mM | Functional macromer, introduces chirality |
| BIS | 2 | 14 mM | Crosslinker, forms the hydrogel network |
| APS | 0.5 | 3.5 mM | Initiator |
| TEMED | 0.5 | 3.5 mM | Co-initiator/accelerator |
Characterization of this compound-Based Hydrogels
A thorough characterization of the synthesized hydrogels is crucial to understand their properties and potential applications.
Structural Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the successful polymerization and incorporation of the different monomers into the hydrogel network. The spectra should show characteristic peaks for the functional groups present in the HPA macromer and poly(NIPAm).[1]
-
Scanning Electron Microscopy (SEM): SEM is employed to visualize the morphology and porous structure of the hydrogel network. The pore size can influence the swelling behavior and drug release kinetics of the hydrogel.[12]
Swelling Behavior
The swelling ratio is a fundamental property of hydrogels and is determined by gravimetric analysis.[13]
Procedure:
-
Immerse a pre-weighed, dried hydrogel sample in deionized water or a buffer solution of a specific pH.
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it.
-
Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).
-
The equilibrium swelling ratio (ESR) is calculated using the following formula:
ESR = (Ws - Wd) / Wd
where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
Thermo-responsiveness
For hydrogels containing NIPAm, the lower critical solution temperature (LCST) is a key parameter. The LCST is the temperature above which the hydrogel undergoes a phase transition from a swollen to a shrunken state. This can be determined by monitoring the change in the swelling ratio or by optical transmittance as a function of temperature.
Mechanical Properties
The mechanical strength and elasticity of the hydrogel can be evaluated using rheometry or tensile testing. These properties are critical for applications in tissue engineering where the hydrogel must mimic the mechanical properties of the native tissue.[14]
In Vitro Drug Release
For drug delivery applications, the release profile of a model drug from the hydrogel is investigated.
Procedure:
-
Load the hydrogel with a model drug by soaking it in a drug solution.
-
Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline) at a specific temperature and pH.
-
At predetermined time points, withdraw aliquots of the release medium and measure the drug concentration using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
-
The cumulative drug release is then plotted against time. For stimuli-responsive hydrogels, the release can be studied under different conditions (e.g., above and below the LCST) to demonstrate controlled release.
Caption: Key characterization techniques for this compound-based hydrogels.
Potential Applications and Future Directions
This compound-based hydrogels, with their tunable properties and stimuli-responsive nature, hold immense promise for a variety of biomedical applications:
-
Targeted Drug Delivery: The thermo-responsive nature of these hydrogels can be exploited for the targeted delivery of anticancer drugs. The hydrogel can be designed to be in a swollen, drug-retaining state at physiological temperature and to shrink and release its payload in the slightly elevated temperature of a tumor microenvironment.[15]
-
Tissue Engineering: These hydrogels can serve as scaffolds for tissue regeneration. Their mechanical properties can be tailored to match those of the target tissue, and they can be loaded with growth factors to promote cell proliferation and differentiation.[16]
-
Chiral Separation and Sensing: The inherent chirality of the HPA macromer opens up possibilities for the development of hydrogels that can be used for the enantioselective release of drugs or as sensors for chiral biomolecules.[9]
-
Self-Healing Materials: While not explicitly detailed in the provided protocol, the incorporation of dynamic covalent bonds or supramolecular interactions, which are common in self-healing hydrogels, could be a future direction for this class of materials, enhancing their longevity and durability in biomedical implants.[17]
The field of this compound-based hydrogels is still in its nascent stages, and further research is needed to fully explore their potential. Future work could focus on developing a wider range of functionalized acetylene monomers to create hydrogels with diverse responsive properties and on conducting in vivo studies to evaluate their biocompatibility and efficacy.
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Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]
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Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. (2025, July 30). Retrieved February 8, 2024, from [Link]
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Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering - PMC. (2016, October 20). Retrieved February 8, 2024, from [Link]
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Stimuli-responsive polymer hydrogels as a new class of draw agent for forward osmosis desalination - SciSpace. (n.d.). Retrieved February 8, 2024, from [Link]
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Chiral, thermal-responsive hydrogels containing helical hydrophilic polyacetylene: preparation and enantio-differentiating release ability - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved February 8, 2024, from [Link]
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Recent advances in the synthesis of smart hydrogels - RSC Publishing. (2021, May 11). Retrieved February 8, 2024, from [Link]
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Synthesis of hydrogels in (a) free radical polymerization, (b) physical... - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
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Stimuli-Responsive and Antibacterial Cellulose-Chitosan Hydrogels Containing Polydiacetylene Nanosheets - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]
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Cross-linking in Hydrogels - A Review - SciSpace. (n.d.). Retrieved February 8, 2024, from [Link]
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Self-Healing Hydrogels: Preparation, Mechanism and Advancement in Biomedical Applications - PMC. (n.d.). Retrieved February 8, 2024, from [Link]
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Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC. (n.d.). Retrieved February 8, 2024, from [Link]
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(PDF) Self-Healing Hydrogels: Preparation, Mechanism and Advancement in Biomedical Applications - ResearchGate. (2021, October 26). Retrieved February 8, 2024, from [Link]
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(PDF) Hydrogels for Biomedical Applications: Their Characteristics and the Mechanisms behind Them - ResearchGate. (2025, October 16). Retrieved February 8, 2024, from [Link]
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Mechanism of Self-Healing Hydrogels and Application in Tissue Engineering - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]
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Crosslinked Biodegradable Hybrid Hydrogels Based on Poly(ethylene glycol) and Gelatin for Drug Controlled Release - MDPI. (2024, October 19). Retrieved February 8, 2024, from [Link]
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Stimulus-responsive hydrogels: Theory, modern advances, and applications - PMC. (n.d.). Retrieved February 8, 2024, from [Link]
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pH-Responsive Nanogels Generated by Polymerization-Induced Self-Assembly of a Succinate-Functional Monomer | Macromolecules - ACS Publications. (2024, April 8). Retrieved February 8, 2024, from [Link]
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Polymeric Hydrogels: Characterization and Biomedical Applications - NIT Rourkela. (n.d.). Retrieved February 8, 2024, from [Link]
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Hydrogels for Biomedical Applications: Their Characteristics and the Mechanisms behind Them - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]
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(PDF) Natural Polymer-based Stimuli-responsive Hydrogels - ResearchGate. (2020, August 9). Retrieved February 8, 2024, from [Link]
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Polymer Hydrogel Supported Ni/Pd Alloys for Hydrogen Gas Production from Hydrolysis of Dimethylamine Borane with a Long Recyclable Lifetime - MDPI. (2022, November 1). Retrieved February 8, 2024, from [Link]
-
pH-responsive injectable hydrogels with mucosal adhesiveness based on chitosan-grafted-dihydrocaffeic acid and oxidized pullulan for localized drug delivery - PubMed. (2019, February 15). Retrieved February 8, 2024, from [Link]
-
Self-Healing Mechanism of Hydrogel - Encyclopedia.pub. (2021, November 29). Retrieved February 8, 2024, from [Link]
-
Preparation and characterization of novel polymer hydrogel from industrial waste and copolymerization of poly(vinyl alcohol) and polyacrylamide - ResearchGate. (2025, August 8). Retrieved February 8, 2024, from [Link]
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- 17. taylorandfrancis.com [taylorandfrancis.com]
Application Note: Precision Functionalization of 4-Ethynylphenol via CuAAC
Strategic Overview
4-Ethynylphenol (p-ethynylphenol) represents a high-value bifunctional scaffold in drug discovery and materials science. Its utility stems from its dual reactivity: a phenolic hydroxyl group (nucleophilic, H-bond donor/acceptor) and a terminal alkyne (bioorthogonal "click" handle).
While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is robust, 4-ethynylphenol presents specific chemical challenges that generic protocols often fail to address:
-
Oxidative Instability: The phenolic moiety is susceptible to oxidation into quinones, particularly in the presence of copper and oxygen.
-
Glaser Coupling Competition: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form diynes, a side reaction accelerated by the very copper catalysts used for the click reaction.
-
Chelation Interference: Phenolic oxygens can weakly coordinate with Cu(I), potentially altering the catalytic cycle or requiring higher catalyst loading.
This guide provides optimized protocols to suppress these side reactions and maximize the yield of the desired 1,2,3-triazole conjugate.
Critical Reaction Parameters
The Catalyst System: Ligand Selection
The choice of ligand is the single most critical factor when working with phenolic substrates.
-
Standard Choice (TBTA): Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine. Suitable for organic solvent mixtures (DMSO/tBuOH). However, it has poor water solubility and offers lower protection against oxidation.
-
Recommended Choice (THPTA): Tris(3-hydroxypropyltriazolylmethyl)amine.[1][2]
-
Why: THPTA is water-soluble and acts as a sacrificial reductant scavenger.[3] It tightly binds Cu(I), preventing the metal from catalyzing the oxidation of the phenol ring into toxic quinones or reactive radicals.
-
The "Glaser" Trap
In the presence of O₂ and Cu, 4-ethynylphenol will rapidly dimerize to 4,4'-(buta-1,3-diyne-1,4-diyl)diphenol.
-
Control: Strict degassing is mandatory . The reaction vessel must be purged with Nitrogen (N₂) or Argon.
-
Indicator: A color shift from bright yellow/orange (active Cu(I)) to blue/green indicates Cu(II) formation and likely Glaser coupling.
Solvent Compatibility
4-Ethynylphenol has limited solubility in pure water.
-
Small Molecule Synthesis: DMSO or DMF is preferred.
-
Bioconjugation: A co-solvent system of 10-20% DMSO in PBS (pH 7.4) is ideal to maintain solubility without denaturing protein targets.
Experimental Protocols
Protocol A: Small Molecule Synthesis (High Yield)
Target: Synthesis of drug analogs or materials precursors where organic solvents are permissible.
Reagents:
-
Alkyne: 4-Ethynylphenol (1.0 equiv)
-
Azide: Desired azide partner (1.0 – 1.1 equiv)
-
Ligand: THPTA (10 mol%) or TBTA (10 mol%)
-
Reductant: Sodium Ascorbate (20 mol%)
-
Solvent: DMSO or tBuOH/Water (1:1)
Step-by-Step Methodology:
-
Preparation: Dissolve the alkyne and azide in the chosen solvent (0.1 – 0.5 M concentration).
-
Degassing: Cap the vial and bubble N₂ through the solution for 5 minutes. Critical Step.
-
Catalyst Pre-complexation: In a separate tube, mix the CuSO₄ and Ligand (THPTA/TBTA) in water/DMSO. Allow to stand for 5 minutes. The solution should be light blue.
-
Initiation: Add the Catalyst/Ligand mix to the reaction vessel.[2] Immediately add the Sodium Ascorbate (freshly prepared in water).
-
Reaction: Stir at Room Temperature (RT) for 2–12 hours. The solution should remain clear or turn slightly yellow.
-
Note: If precipitate forms, it is likely the triazole product (good).
-
-
Quench & Workup:
Protocol B: Bioconjugation (Protein/Surface Labeling)
Target: Attaching 4-ethynylphenol derivatives to biomolecules.
Reagents:
-
Biomolecule-Azide: (10–50 µM final conc.)
-
Alkyne: 4-Ethynylphenol (5–10 equiv. excess)
-
CuSO₄: 100 µM[3]
-
THPTA: 500 µM (5:1 ratio to Cu is essential for protein safety)
-
Sodium Ascorbate: 2.5 mM
Step-by-Step Methodology:
-
Solubilization: Dissolve 4-ethynylphenol in DMSO as a 10 mM stock.
-
Mixture: Add the Azide-labeled protein to PBS buffer. Add the Alkyne stock (keep DMSO < 5% final vol).
-
Catalyst Addition: Premix CuSO₄ and THPTA. Add to the reaction.
-
Start: Add Sodium Ascorbate.
-
Incubation: Incubate for 1 hour at RT or 4°C overnight.
-
Purification: Remove excess 4-ethynylphenol and copper using a Desalting Column (e.g., PD-10) or Dialysis. Do not use extraction.
Visualization of Workflow
The following diagram illustrates the critical "Pre-Complexation" logic required to prevent side reactions.
Caption: Optimized CuAAC workflow for phenolic substrates. Note the separate catalyst complexation step to minimize free copper exposure.
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Solution turns Green/Blue | Oxidation of Cu(I) to Cu(II). | Oxygen leak.[5] Add more Ascorbate immediately. Ensure inert atmosphere. |
| Low Yield / Dimer Formation | Glaser Coupling (Homocoupling). | Degas solvents longer. Increase Ascorbate concentration. |
| Precipitate during reaction | Product insolubility (Good) or Catalyst crash (Bad). | Check LCMS. If product, filter and wash.[7] If catalyst, add more water/DMSO. |
| No Reaction | Catalyst poisoning by phenol. | Increase Cu loading to 10 mol% or switch to THPTA ligand (higher affinity). |
References
-
Presolsi, A., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation."[5] Angewandte Chemie International Edition.
-
Bock, V. D., et al. (2006). "Cu(I)-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective." European Journal of Organic Chemistry.
-
Siemsen, P., et al. (2011). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." (Glaser Coupling Mechanisms).[8][9][10][11] Angewandte Chemie.
Sources
- 1. axispharm.com [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
WCl6/Ph4Sn catalyst for hydroxyphenylacetylene metathesis polymerization
An Application Guide to the Metathesis Polymerization of Hydroxyphenylacetylene using a WCl₆/Ph₄Sn Catalyst System
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the classic WCl₆/Ph₄Sn two-component catalyst system for the metathesis polymerization of this compound. We delve into the mechanistic underpinnings of the catalyst, present detailed, field-tested protocols, and offer expert insights into overcoming the inherent challenges of polymerizing monomers with active functional groups. This guide emphasizes a robust protect-polymerize-deprotect strategy to ensure experimental success and provides detailed characterization and troubleshooting methodologies.
Introduction and Scientific Rationale
Alkyne metathesis polymerization is a formidable technique for synthesizing conjugated polymers, materials of significant interest due to their unique optoelectronic properties.[1] Among the various catalytic systems developed, the combination of tungsten(VI) chloride (WCl₆) and tetraphenyltin (Ph₄Sn) represents a historically significant and effective initiator for the polymerization of substituted acetylenes.[2][3]
The target monomer, this compound, offers the potential for polymers with enhanced functionality, such as improved solubility, sites for post-polymerization modification, or specific interactions in biological systems. However, the acidic proton of the hydroxyl group poses a significant challenge, as it can react with and deactivate the highly reactive organometallic catalyst species.[4][5]
This guide addresses this challenge directly by prioritizing a reliable three-stage workflow: (1) Protection of the hydroxyl group, (2) Polymerization of the protected monomer, and (3) Deprotection to yield the final functionalized polymer. This approach is presented alongside an exploratory direct polymerization protocol to provide a complete scientific picture.
The Catalytic Mechanism: A Tale of Two Pathways
The precise mechanism of the WCl₆/Ph₄Sn system has been a subject of scientific discussion. Understanding these proposed pathways is critical for rational experimental design and troubleshooting. The active catalyst is formed in situ through the interaction of WCl₆ and Ph₄Sn.
Initially, the polymerization was believed to follow a classical alkyne metathesis pathway, analogous to olefin metathesis.[6][7] This involves the formation of a tungsten-alkylidyne (a metal-carbon triple bond) species, which then reacts with the monomer through a series of [2+2] cycloaddition and retro-cycloaddition steps via a metallacyclobutadiene intermediate.[7]
However, more recent and detailed mechanistic studies on the polymerization of diphenylacetylenes with the WCl₆/Ph₄Sn system strongly suggest an alternative migratory insertion mechanism.[8][9] In this pathway, a phenyl group from the Ph₄Sn cocatalyst is transferred to the tungsten center, forming a phenyltungsten species. This species then acts as the initiator, with the monomer inserting into the tungsten-phenyl bond, followed by subsequent insertions of monomer units to grow the polymer chain.[8][9] Evidence for this includes mass spectrometric analysis of polymer end-groups, which reveals the incorporation of a phenyl group from the tetraphenyltin cocatalyst.[9]
For the purposes of this guide, we will visualize the migratory insertion pathway, as it is more specifically supported by recent evidence for this catalytic system.
Proposed Catalytic Cycle: Migratory Insertion Pathway
Caption: Proposed migratory insertion mechanism for WCl₆/Ph₄Sn polymerization.
Experimental Protocols
Critical Prerequisite: All manipulations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried and degassed prior to use.
Approach A: Protect-Polymerize-Deprotect (Recommended)
This robust methodology circumvents catalyst deactivation by protecting the reactive hydroxyl group, ensuring higher yields and better control over the polymerization.
Caption: Workflow for the recommended three-stage synthesis approach.
-
Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add 3-hydroxyphenylacetylene (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the monomer. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (Et₃N, 1.2 eq) dropwise.
-
Silylation: Slowly add trimethylsilyl chloride (TMSCl, 1.1 eq) dropwise. A white precipitate (Et₃N·HCl) will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3-(trimethylsiloxy)phenylacetylene. Purify by column chromatography or distillation if necessary.
-
Catalyst Preparation: In a Schlenk flask, dissolve WCl₆ (1.0 eq, e.g., 0.02 M) in anhydrous toluene. In a separate flask, dissolve Ph₄Sn (1.0 eq) in anhydrous toluene. Age both solutions for 15-30 minutes at room temperature.
-
Catalyst Activation: Transfer the Ph₄Sn solution to the WCl₆ solution via cannula. The solution will typically change color. Age the mixed catalyst solution for 15-30 minutes at the desired reaction temperature (e.g., 30-80 °C). The optimal temperature may require screening.[8]
-
Initiation: In a separate Schlenk flask, dissolve the purified 3-(trimethylsiloxy)phenylacetylene monomer in anhydrous toluene (to achieve a monomer-to-catalyst ratio of 20:1 to 100:1).
-
Polymerization: Rapidly add the monomer solution to the activated catalyst solution with vigorous stirring.
-
Propagation: Allow the reaction to proceed for 1-24 hours. The optimal time depends on temperature and desired molecular weight. The solution will likely become viscous.
-
Termination: Quench the polymerization by adding a small amount of methanol (approx. 10% of the total reaction volume).
-
Isolation: Pour the viscous solution into a large excess of a non-solvent (e.g., methanol or hexane) to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash thoroughly with the non-solvent to remove residual monomer and catalyst, and dry under vacuum at 40-60 °C to a constant weight.
-
Setup: Dissolve the purified, protected polymer in a suitable solvent like THF or toluene.
-
Deprotection: Add a deprotecting agent. A common method involves using a few drops of trifluoroacetic acid (TFA) and stirring at room temperature for 2-4 hours.[10]
-
Isolation: Precipitate the final poly(3-hydroxyphenylacetylene) product in a non-solvent (e.g., hexane or water, depending on solubility).
-
Purification: Collect the polymer by filtration, wash extensively to remove the acid and silyl byproducts, and dry under vacuum to a constant weight.
Approach B: Direct Polymerization (Exploratory)
Causality Note: This method is less reliable due to the high probability of catalyst deactivation by the acidic hydroxyl proton. Success, if achieved, often results in lower yields and molecular weights. It is included for completeness and advanced experimental exploration.
-
Catalyst Preparation & Activation: Follow steps 1 and 2 from Protocol 3.1.2. Using a non-polar solvent like toluene is critical to minimize interaction with the hydroxyl group.[2]
-
Initiation & Polymerization: Follow steps 3 and 4 from Protocol 3.1.2, using 3-hydroxyphenylacetylene as the monomer. It is advisable to run the reaction at lower temperatures initially (e.g., 0-30 °C) to potentially temper the rate of catalyst deactivation.
-
Termination & Workup: Follow steps 6-8 from Protocol 3.1.2.
Characterization and Data Analysis
Thorough characterization is essential to validate the success of the polymerization and deprotection steps.
| Parameter | Technique | Expected Observation / Result |
| Monomer Conversion | ¹H NMR | Disappearance of the sharp acetylenic proton signal (around 3.0-3.5 ppm). |
| Polymer Structure | ¹H & ¹³C NMR | Appearance of broad signals corresponding to the polymer backbone and phenyl rings. In the final product, a broad signal for the -OH proton will be present. |
| Deprotection Success | FT-IR | Disappearance of Si-C and Si-O stretches (around 1250, 840 cm⁻¹) and appearance/intensification of a broad O-H stretch (around 3200-3500 cm⁻¹). |
| Molecular Weight (Mₙ) | GPC (vs. Polystyrene) | Typically 8,000 - 200,000 g/mol , depending on conditions.[3][8] |
| Polydispersity (Mₙ/Mₙ) | GPC | Often broad for this catalyst system (PDI > 2.0). |
| Thermal Stability | TGA | Assess decomposition temperature; substituted polyacetylenes often show good thermal stability.[11] |
| Solubility | Visual Inspection | The final hydroxylated polymer is expected to have different solubility properties (e.g., more soluble in polar solvents) than the protected precursor.[12] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Very Low Polymer Yield | 1. Catalyst deactivation by moisture, oxygen, or unprotected -OH group. 2. Impure monomer or solvent. 3. Incorrect catalyst stoichiometry or insufficient aging. | 1. Ensure rigorous inert atmosphere and drybox techniques. Use the protection strategy (Approach A). 2. Purify monomer and rigorously dry/degas solvents. 3. Re-verify calculations. Ensure catalyst components are properly mixed and aged before adding monomer. |
| Low Molecular Weight | 1. High rate of chain termination or transfer. 2. Reaction temperature is too high. 3. Low monomer-to-catalyst ratio. | 1. Use highly purified reagents. 2. Attempt polymerization at a lower temperature. 3. Increase the monomer-to-catalyst ratio. |
| Bimodal or Very Broad PDI | 1. Multiple active catalyst species. 2. Changes in propagation rate during polymerization. | 1. Optimize the catalyst aging time and temperature to promote the formation of a single dominant active species. 2. Ensure rapid mixing of monomer into the catalyst solution to initiate all chains simultaneously. |
References
-
Revisiting the Polymerization of Diphenylacetylenes with Tungsten(VI) Chloride and Tetraphenyltin: An Alternative Mechanism by a Metathesis Catalytic System. ResearchGate. [Link]
-
Metathesis Catalyst WOCl4/Ph4Sn: The Chemistry of Ripening and Transformation to Polymerization Active Species. ResearchGate. [Link]
-
Advances and Challenges in User-friendly Alkyne Metathesis Catalysts. MDPI. [Link]
-
Alkyne metathesis. University of Windsor. [Link]
-
Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. MDPI. [Link]
-
A highly active catalyst precursor for alkyne metathesis. Organic Syntheses. [Link]
-
a) Unclear formation of an active metathesis catalyst from WCl6‐Ph4Sn,... ResearchGate. [Link]
-
Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. ResearchGate. [Link]
-
Polymerization of phenylacetylene by WCl6·Ph4Sn: Synthesis of high polymer achieved by selection of solvents. Semantic Scholar. [Link]
-
Metathesis Polymerization of Phenylacetylene by Tungsten Aryloxo Complexes. Collection of Czechoslovak Chemical Communications. [Link]
-
Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link]
-
Highly active alkyne metathesis catalysts operating under open air condition. PMC. [Link]
-
Impact of Ligands and Metals on the Formation of Metallacyclic Intermediates and a Nontraditional Mechanism for Group VI Alkyne Metathesis Catalysts. PMC. [Link]
-
Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. [Link]
-
POLYMER SYNTHESIS AND CHARACTERIZATION. University of Potsdam. [Link]
-
Synthesis and characterization of poly(diphenylacetylenes) containing both halogen/alkyl and hydroxy groups as gas separation membranes. University of Fukui Repository. [Link]
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- 3. CCCC 1995, Volume 60, Issue 3, Abstracts pp. 489-497 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
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- 12. osti.gov [osti.gov]
Activity-Based Labeling of Toluene-Degrading Bacteria using 3-Hydroxyphenylacetylene (3-HPA)
[1]
Executive Summary
The identification of metabolically active toluene-degrading bacteria within complex microbial communities is a critical challenge in bioremediation and biocatalysis. Traditional genomic methods (16S rRNA sequencing or functional gene PCR) identify potential (presence of genes) but fail to confirm activity (expression and function).
This Application Note details the protocol for using 3-Hydroxyphenylacetylene (3-HPA) as a mechanism-based fluorogenic probe. Unlike passive dyes, 3-HPA is a structural analog of toluene pathway intermediates. It undergoes specific enzymatic transformation by the meta-cleavage pathway enzymes (specifically catechol 2,3-dioxygenases and upstream oxygenases) to yield a stable, fluorescent product. This allows for the direct visualization and sorting (FACS) of active degraders with high signal-to-noise ratios.
Mechanism of Action: Metabolic Fluorogenesis
The specificity of this protocol relies on the structural mimicry of 3-HPA. Toluene degradation typically proceeds via the meta-cleavage pathway, involving the formation of 3-methylcatechol.
-
Substrate Recognition: Toluene-degrading enzymes (e.g., Toluene Dioxygenase or Toluene Monooxygenase) accept 3-HPA as a pseudo-substrate due to the steric similarity between the ethynyl group (-C≡CH) and the methyl group (-CH3) of toluene.
-
Enzymatic Transformation: 3-HPA is hydroxylated to form an ethynyl-substituted catechol intermediate.
-
Fluorophore Generation: The key step involves the Catechol 2,3-Dioxygenase (C23O) . This enzyme cleaves the aromatic ring of the ethynyl-catechol intermediate. Unlike the natural substrate which forms a yellow product (2-hydroxy-6-oxohepta-2,4-dienoate), the cleavage of the 3-HPA derivative yields a highly fluorescent acyl-ketene or muconic semialdehyde analog .
-
Intracellular Accumulation: The fluorescent product is polar and typically retained within the cell membrane or cytoplasm, effectively "lighting up" only the metabolically active cells.
Figure 1: Parallel metabolic pathways showing the activation of 3-HPA into a fluorophore by the toluene meta-cleavage enzymes.
Experimental Design & Controls
To ensure scientific integrity (E-E-A-T), the following controls are mandatory :
| Control Type | Condition | Purpose | Expected Result |
| Negative Control (Induction) | Cells grown on Glucose/Succinate (No Toluene) | Verifies that the labeling is pathway-specific and not due to constitutive enzymes or auto-fluorescence. | No Fluorescence |
| Negative Control (Abiotic) | Sterile Media + 3-HPA | Checks for chemical stability and auto-oxidation of the probe. | No Fluorescence |
| Positive Control | Pseudomonas putida F1 (or equivalent) grown on Toluene vapor | Validates the probe activity and instrument settings. | High Fluorescence |
| Inhibition Control | Toluene-grown cells + 3-HPA + Heat Kill (65°C, 30 min) | Confirms that live enzymatic activity is required for labeling. | No Fluorescence |
Detailed Protocol
Phase A: Reagent Preparation
-
3-HPA Stock Solution (100 mM): Dissolve 3-hydroxyphenylacetylene in high-purity DMSO. Store at -20°C in light-tight aliquots. Note: Alkyne compounds can be unstable; prepare fresh if possible.
-
Minimal Salts Medium (MSM): Standard M9 or Bushnell-Haas broth, pH 7.0.
-
Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4.
Phase B: Cell Culture & Induction
-
Inoculation: Inoculate the bacterial strain (or environmental consortium) into 10 mL MSM supplemented with a non-inducing carbon source (e.g., 20 mM pyruvate) to reach mid-log phase (OD600 ~ 0.4).
-
Induction:
-
Introduce toluene vapor. Place a small glass tube containing pure toluene inside the culture flask (do not let liquid toluene touch the media) or add toluene to the vapor phase in a sealed serum bottle.
-
Incubate at 30°C with shaking (150-200 rpm) for 3–6 hours. This induces the expression of the xyl or tod operons.
-
-
Washing (Critical):
-
Centrifuge cells (4,000 x g, 10 min).
-
Discard supernatant to remove residual toluene (which competes with 3-HPA).
-
Resuspend pellet in fresh MSM (without carbon source) to an OD600 of 0.5.
-
Phase C: Labeling Reaction
-
Probe Addition: Add 3-HPA stock to the cell suspension to a final concentration of 0.5 mM to 1.0 mM .
-
Optimization Note: Titrate concentration for environmental samples. High concentrations (>2 mM) may be toxic.
-
-
Incubation: Incubate at 30°C for 1 to 3 hours in the dark with gentle shaking.
-
Observation: A color change (often yellow/green) may be visible to the naked eye in high-density cultures.
-
-
Termination:
-
Centrifuge cells (5,000 x g, 5 min).
-
Wash twice with PBS to remove unreacted probe.
-
Resuspend in PBS for analysis.
-
Phase D: Detection & Analysis
-
Fluorescence Microscopy:
-
Excitation: ~400–440 nm (Blue/Violet).
-
Emission: ~480–520 nm (Green/Yellow).
-
Note: The exact Stokes shift depends on the specific intracellular pH and the precise structure of the adduct. Use a standard DAPI/FITC filter set to scan for optimal signal.
-
-
Flow Cytometry (FACS):
-
Gate on Forward Scatter (FSC) vs. Side Scatter (SSC) to isolate bacterial cells.
-
Measure fluorescence in the FITC or AmCyan channel.
-
Sort positive events for downstream sequencing or cultivation.
-
Troubleshooting & Optimization
-
Low Signal:
-
Cause: Insufficient induction.
-
Solution: Extend toluene exposure time or ensure the system is sealed (toluene is volatile).
-
Cause: Competitive inhibition.
-
Solution: Ensure thorough washing of cells before adding 3-HPA to remove residual toluene.
-
-
High Background:
-
Cause: Auto-oxidation of 3-HPA.
-
Solution: Keep the reaction in the dark. Use fresh stock solutions.
-
-
Toxicity:
References
-
Keasling, J. D., et al. (2000). Use of 3-hydroxyphenylacetylene for activity-dependent, fluorescent labeling of bacteria that degrade toluene via 3-methylcatechol.[5] Applied and Environmental Microbiology.
-
Yeom, H., & Park, W. (2018). Activity-Based Protein Profiling of Bacterial Monooxygenases. Methods in Molecular Biology.
-
Rasche, M. E., et al. (1995). Inactivation of Toluene 2-Monooxygenase in Burkholderia cepacia G4 by Alkynes.[2] Applied and Environmental Microbiology.
-
Sadler, N. C., et al. (2018). Activity-Based Protein Profiling—Enabling Multimodal Functional Studies of Microbial Communities.[6] Current Opinion in Chemical Biology.
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- 2. Inactivation of Toluene 2-Monooxygenase in Burkholderia cepacia G4 by Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 中国药理学与毒理学杂志 [journal.mlpla.mil.cn]
- 4. Activity-dependent fluorescent labeling of bacteria that degrade toluene via toluene 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of 3-hydroxyphenylacetylene for activity-dependent, fluorescent labeling of bacteria that degrade toluene via 3-methylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity-Based Protein Profiling—Enabling Multimodal Functional Studies of Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethynylphenol Synthesis & Glaser Coupling Prevention
Current Status: Operational Topic: Troubleshooting & Prevention of Glaser Homocoupling in Sonogashira Reactions Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Glaser Trap"
In the synthesis or utilization of ethynylphenols , the most persistent side reaction is the Glaser homocoupling . This oxidative dimerization of terminal alkynes yields a 1,3-diyne impurity (
For ethynylphenols, this is particularly problematic because:
-
** phenolic acidity (
)** can complicate base selection. -
Electron-rich nature of the phenol ring can accelerate oxidative side pathways.
-
Separation difficulty: The diyne dimer often co-elutes with the product due to similar polarity, especially if the phenol is protected.
This guide provides technical protocols to eliminate this pathway through Copper-Free methodologies and Kinetic Control strategies .
Diagnostic Center: Is it Glaser?
Before altering your protocol, confirm the issue. Use this logic flow to diagnose the reaction mixture.
Figure 1: Diagnostic logic for identifying oxidative coupling failures.
Critical Troubleshooting (Q&A)
Scenario A: "My reaction mixture turned bright green/blue within 10 minutes."
Diagnosis: Oxygen leak. The active catalyst in Sonogashira coupling is Cu(I) (yellow/brown). A green or blue hue indicates the formation of Cu(II) species due to oxygen ingress. Cu(II) is the primary oxidant that drives the Glaser homocoupling mechanism.
Corrective Action:
-
Immediate: Add a reducing agent.[1] The addition of 10-20 mol% Sodium Ascorbate (dissolved in minimum water) can reduce Cu(II) back to Cu(I) in situ, potentially saving the batch [1].
-
Prevention: Do not rely on simple nitrogen balloon sparging. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents and liquid reagents.
Scenario B: "I see a major impurity spot just above my ethynylphenol product."
Diagnosis: 1,3-Diyne formation.[2][3] The homocoupled dimer is more non-polar than the ethynylphenol (due to the extended conjugated system and lack of a second polar headgroup if mono-capped).
Corrective Action:
-
Purification: If the phenol is unprotected, the acidity difference between the monomer and dimer is negligible. However,
- stacking interactions differ. Use Silver Nitrate ( ) impregnated silica gel chromatography. The terminal alkyne (product) complexes with Ag(I) much stronger than the internal diyne, allowing separation. -
Process Change: Switch to the Slow Addition Protocol (See Module 4).
Scenario C: "Can I avoid Copper entirely?"
Diagnosis: Yes, and for ethynylphenols, it is recommended. Copper residues are difficult to remove from phenolic compounds (which can act as ligands).
Corrective Action: Adopt a Copper-Free Sonogashira protocol. This relies on the "carbopalladation" mechanism rather than the copper-transmetallation cycle, eliminating the possibility of Copper-mediated dimerization [2].
Optimized Protocols
Method A: The "Gold Standard" Copper-Free Protocol
Best for: High-value pharmaceutical intermediates where impurities are unacceptable.
Mechanism: By removing Copper, you remove the catalyst responsible for the oxidative dimerization of the alkyne. The reaction proceeds via a slower, but cleaner, amine-assisted activation of the alkyne.
Reagents:
-
Catalyst:
(2-5 mol%) or + XPhos (for difficult substrates). -
Base/Solvent: Pyrrolidine (acting as both base and solvent) or Piperidine. Note: These secondary amines are crucial for the Cu-free mechanism.
-
Temperature: 60°C - 80°C.
Step-by-Step:
-
Charge: Add Aryl Halide (1.0 equiv) and Pd-catalyst to the reaction vessel.
-
Inert: Seal and purge with Argon (3x vacuum/refill cycles).
-
Solvent: Add degassed Pyrrolidine via syringe.
-
Heat: Warm the mixture to 60°C.
-
Addition: Add the Ethynylphenol (or TMS-acetylene) slowly (if liquid) or in one portion (if solid).
-
Monitor: Reaction is typically slower (4-12 hours) than Cu-catalyzed variants but yields >95% purity.
Method B: Kinetic Control (Slow Addition) with Copper
Best for: Scale-up where Cu-free kinetics are too slow.
Logic:
Glaser coupling is bimolecular with respect to the alkyne (
Protocol:
-
Setup: Dissolve Aryl Halide,
(3 mol%), and CuI (1 mol%) in degassed THF/Et3N. -
Feed: Dissolve the Ethynylphenol in a separate syringe/addition funnel.
-
Execution: Use a Syringe Pump to add the alkyne solution over 2-4 hours.
-
Result: The alkyne is consumed by the Pd-cycle immediately upon entering the solution, leaving no excess alkyne to dimerize with itself.
Comparative Data: Yield & Purity
| Parameter | Standard Sonogashira | Cu-Free Protocol | Slow Addition (Cu-Cat) |
| Glaser Impurity | High (5-15%) | None (<0.1%) | Low (<2%) |
| Reaction Rate | Fast (1-2 hrs) | Slow (6-12 hrs) | Medium (Addn time + 1 hr) |
| O2 Sensitivity | Extreme | Moderate | High |
| Purification | Difficult (Diyne removal) | Easy (Filtration) | Moderate |
| Rec. for Phenols | Not Recommended | Highly Recommended | Acceptable |
Mechanistic Visualization
Understanding the competition between the cycles is vital for troubleshooting.
Figure 2: Competitive pathways. The presence of Oxygen diverts the Cu-Acetylide from the productive Pd-cycle to the destructive Glaser cycle.
References
-
Prevention of Alkyne-Alkyne Coupling: Source: ResearchGate / Koberstein et al. Context: Discusses the use of reducing agents (ascorbate) to maintain Cu(I) state and prevent oxidative coupling.[4] Link:
-
Copper-Free Sonogashira Overview: Source: RSC Advances / NIH Context: Detailed review of Cu-free methodologies to avoid Glaser by-products and toxicity. Link:
-
Homocoupling Mechanisms & Troubleshooting: Source: BenchChem Technical Support Context: FAQ on minimizing homocoupling via inert atmosphere and slow addition. Link:
-
Sonogashira Coupling Guide: Source: Organic Chemistry Portal Context: General reaction conditions, catalysts, and variations including Cu-free types.[5][6] Link:
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Homocoupling Reaction of Aromatic Terminal Alkynes by a Highly Active Palladium(II)/AgNO3 Cocatalyst in Aqueous Media Under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Purification of 3-hydroxyphenylacetylene by flash column chromatography
Technical Support Center: Purification of 3-Hydroxyphenylacetylene
This guide provides in-depth technical support for the purification of 3-hydroxyphenylacetylene by flash column chromatography. It is designed for researchers and drug development professionals, offering troubleshooting advice and answers to frequently asked questions based on established scientific principles and field-proven experience.
The purification of 3-hydroxyphenylacetylene presents a unique set of challenges primarily due to its molecular structure. The presence of a polar, acidic phenolic hydroxyl group and a reactive terminal alkyne moiety necessitates a carefully considered chromatographic strategy. The hydroxyl group can engage in strong hydrogen bonding with the silanol groups of a standard silica gel stationary phase, often leading to poor peak shape, tailing, and in some cases, irreversible adsorption or degradation.[1][2] This guide will walk you through overcoming these challenges to achieve high purity and yield.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific issues you may encounter during the purification process, explaining the underlying causes and providing actionable solutions.
Question 1: My 3-hydroxyphenylacetylene is streaking badly on the column, and the eluted peaks are showing significant tailing. What's causing this, and how can I fix it?
Answer:
This is a classic symptom of strong analyte-stationary phase interaction, which is highly common for phenolic compounds on silica gel.[1] The acidic silanol groups (Si-OH) on the silica surface form strong hydrogen bonds with your compound's hydroxyl group, slowing its elution in a non-uniform manner and causing the characteristic tailing.
Causality & Solution Pathway:
-
Suppress Unwanted Interactions with a Mobile Phase Modifier: The most direct approach is to mitigate the interaction between the phenolic hydroxyl group and the silica.
-
For Acidic Compounds: Add a small amount (0.1-1%) of a weak acid, like acetic or formic acid, to your eluent.[3] This helps to keep the phenolic proton in its protonated state, reducing its capacity to bind to the silica surface as a phenolate anion.
-
Deactivate the Silica: Alternatively, you can add a small percentage (0.1-1%) of a weak base like triethylamine (TEA) to the eluent.[3][4] The TEA will preferentially bind to the active silanol sites, effectively "masking" them from your compound and leading to a more symmetrical peak shape.
-
-
Optimize Your Elution Method with a Gradient: Instead of running the column with a constant solvent mixture (isocratic elution), employ a solvent gradient.[1][4] Start with a lower polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the concentration of the more polar solvent. This ensures that the compound moves slowly at the beginning of the separation, allowing for better resolution from non-polar impurities, while the increasing solvent strength later helps to push the compound off the column more efficiently, sharpening the peak and reducing tailing.[1]
Question 2: I'm not recovering my compound from the column, or the yield is extremely low. Where did it go?
Answer:
A significant loss of product on the column points to one of two primary issues: irreversible adsorption to the stationary phase or on-column decomposition. Both are known risks for compounds with sensitive functional groups like phenols and alkynes when using standard silica gel.[1][2]
Causality & Solution Pathway:
-
First, Verify Compound Stability: Before attempting another column, it is critical to determine if your compound is stable on silica gel. A simple 2D TLC experiment can provide this answer.[1] If the spot migrates to a different Rf value in the second dimension or shows signs of degradation (smearing, new spots), standard silica gel is not a suitable stationary phase.
-
Protocol: 2D TLC for Stability Check:
-
Spot a concentrated solution of your crude material in one corner of a square TLC plate.
-
Develop the plate using your chosen eluent system.
-
Remove the plate and allow it to dry completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin. Any spots below this diagonal indicate decomposition on the silica.[1]
-
-
-
Consider an Alternative Stationary Phase: If instability is confirmed, you must move away from standard silica.
-
Deactivated Silica: Prepare a slurry of silica gel in your chosen eluent containing 1-3% triethylamine, pack the column, and flush with one column volume of this solvent before loading your sample.[4] This deactivates the most acidic sites.
-
Less Acidic Media: Alumina (neutral or basic) can be a good alternative.[5]
-
Bonded-Phase Silica: Functionalized silica gels such as Diol or Cyano phases are much less reactive and can provide excellent separation for polar compounds in a normal-phase mode.[5]
-
-
Ensure Sufficient Elution Strength: It's possible your mobile phase is simply not polar enough to elute the compound. If you've run the column and see no product, try flushing the column with a very polar solvent, such as 100% methanol or a mixture of dichloromethane and methanol, to see if you can recover the retained material.[2]
Question 3: I am struggling to separate 3-hydroxyphenylacetylene from a close-running impurity. What are my options?
Answer:
Achieving separation between compounds with very similar polarities (a small ∆Rf) requires optimizing the selectivity of your chromatographic system.
Causality & Solution Pathway:
-
Refine Your Solvent System: The choice of solvents is crucial. Instead of simply increasing the polarity of a hexane/ethyl acetate system, try changing the nature of the polar solvent. For example, substituting ethyl acetate with acetone or dichloromethane can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds, the mobile phase, and the stationary phase, which can often increase the separation factor.
-
Employ a Shallow Gradient: A slow, shallow gradient of the polar solvent is highly effective for separating closely eluting compounds.[6] A gradual increase in polarity gives the two compounds more interaction time with the stationary phase, amplifying the small differences in their affinities and allowing them to be resolved.
-
Increase the Column Length or Decrease Particle Size: For very challenging separations, using a longer column or a stationary phase with a smaller particle size will increase the number of theoretical plates, thereby enhancing the resolving power of the system.
Frequently Asked Questions (FAQs)
Q: What is a good starting solvent system for purifying 3-hydroxyphenylacetylene on silica gel?
A: A standard starting point for a compound of this polarity is a mixture of n-hexane (or heptane) and ethyl acetate.[7] Begin by running TLC plates with varying ratios (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc) to find a system that gives your product an Rf value between 0.2 and 0.35. This range typically provides the best balance for separation in a flash column.
Q: Should I use normal-phase or reversed-phase chromatography?
A: Normal-phase chromatography with silica gel is the most common and cost-effective method.[3] However, given the polar nature of 3-hydroxyphenylacetylene, reversed-phase flash chromatography (using a C18-functionalized silica stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) is a powerful alternative.[8] It can be particularly useful if the compound is unstable on silica or if impurities are less polar than the product.
Q: Is it better to protect the hydroxyl group before chromatography?
A: Protecting the phenolic hydroxyl group is a valid and often highly effective strategy. Converting the -OH to a less polar, non-acidic group like a silyl ether (e.g., TBDMS) or an acetal (e.g., THP) can dramatically simplify purification.[9][10] The protected compound will be less polar, eliminating the problematic interactions with silica and resulting in sharper peaks and better separation from polar impurities. The trade-off is the addition of two steps to your synthesis (protection and deprotection), which must be considered in your overall workflow.[11]
Q: What is the best way to load my sample onto the column?
A: For polar compounds like 3-hydroxyphenylacetylene, dry loading is highly recommended.[6] This involves pre-adsorbing your crude sample onto a small amount of silica gel (or another inert solid like Celite®), evaporating the solvent, and then carefully adding the resulting dry powder to the top of the packed column. This method prevents the sample from dissolving in a strong solvent, which can lead to band broadening and poor separation.[12]
Experimental Protocols
Protocol 1: Standard Flash Column Chromatography (Gradient Elution)
-
TLC Analysis: Determine an optimal solvent system. Find a solvent ratio (e.g., Hexane:Ethyl Acetate 8:2) that gives the target compound an Rf of ~0.2-0.35.
-
Column Packing: Select an appropriately sized column. Wet pack the column with silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc). Ensure the silica bed is well-compacted and level.
-
Sample Loading (Dry Load): Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add 2-3 times the sample weight of silica gel to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.
-
Column Loading: Carefully add the dry-loaded sample to the top of the packed silica bed. Gently tap the column to settle the powder. Add a thin layer of sand on top to prevent disturbance of the sample layer.[12]
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the percentage of the polar solvent according to a pre-determined gradient.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Solvent Systems & Modifiers
| Stationary Phase | Primary Eluent System (Non-polar:Polar) | Modifier & Concentration | Purpose & Application |
| Silica Gel | Hexane / Ethyl Acetate | Acetic Acid (0.1-1%) | Suppresses ionization of the phenolic -OH, reducing tailing.[3] |
| Silica Gel | Hexane / Ethyl Acetate | Triethylamine (0.1-1%) | Deactivates acidic silanol sites, improving peak shape.[4] |
| Silica Gel | Dichloromethane / Methanol | None | For highly polar compounds that do not move in Hexane/EtOAc. |
| Alumina (Neutral) | Hexane / Ethyl Acetate | None | Alternative to silica for acid-sensitive compounds. |
| C18 (Reversed-Phase) | Water / Acetonitrile | Trifluoroacetic Acid (0.1%) | Standard mobile phase for reversed-phase separation of polar analytes. |
Workflow Visualization
The following diagram illustrates the decision-making process for the successful purification of 3-hydroxyphenylacetylene.
Caption: Decision workflow for purifying 3-hydroxyphenylacetylene.
References
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. MDPI. [Link]
-
Reasons for decomposition of isolated compounds from plant extracts? ResearchGate. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Protecting Groups. University of Illinois Urbana-Champaign. [Link]
-
Purification of phenolic flavanoids with flash chromatography. ResearchGate. [Link]
-
Protection for Phenols and Catechols | Request PDF. ResearchGate. [Link]
-
Successful Flash Chromatography. King Group, Biotage. [Link]
-
Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]
-
A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]
-
What compounds are unstable in a silica gel column (chromatography). Reddit. [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC. [Link]
-
Looking for advice on protecting phenol in presence of primaril alcohol. Reddit. [Link]
-
Retention factors of phenol and naproxen on SIL-Aerogel and model... ResearchGate. [Link]
-
Comparison of different aqueous mobile phase HPLC techniques. SIELC Technologies. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]
-
HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]
-
Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. MDPI. [Link]
-
Isolation and Identification of Phenolic Compounds from Ebony Plant Leaves (Diospyros celebica Bakh.). TALENTA Publisher - Universitas Sumatera Utara. [Link]
-
European Pharmacopoeia (Ph. Eur.) Methods. Phenomenex. [Link]
-
Preparation and Silylation of Silica Gels and Their Usage as Solid Stationary Phases in Gas Chromatography. Modern Scientific Press. [Link]
-
Preparative separation of seven phenolic acids from Xanthii Fructus using pH-zone-refining counter-current chromatography combin. RSC Publishing. [Link]
-
Chromatography. US Pharmacopeia (USP). [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Product decomposed on silica gel. ResearchGate. [Link]
-
Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. 3-Hydroxyphenylacetylene | 10401-11-3 [chemicalbook.com]
- 8. labex.hu [labex.hu]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. researchgate.net [researchgate.net]
- 11. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 12. chemistryviews.org [chemistryviews.org]
Technical Support Center: Troubleshooting Solubility Issues of Poly(hydroxyphenylacetylene) in THF
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with poly(hydroxyphenylacetylene). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this polymer in Tetrahydrofuran (THF). As a substituted polyacetylene, poly(this compound) holds promise for various applications, but its handling, particularly dissolution, can be challenging due to its unique chemical structure. This guide is designed to provide both practical solutions and a deeper understanding of the underlying chemical principles.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Q1: My freshly synthesized poly(this compound) won't dissolve in THF at room temperature. What are the initial steps I should take?
Answer:
When facing initial dissolution challenges, it's crucial to start with the fundamentals of polymer dissolution kinetics before moving to more complex explanations. Polymers, especially those with strong intermolecular forces, often require more time and energy to dissolve than small molecules.
Initial Troubleshooting Steps:
-
Patience and Agitation: Ensure the polymer suspension is being stirred vigorously. Dissolution can be slow, sometimes requiring several hours to 24 hours for complete solvation.
-
Check Concentration: Start with a very low concentration (e.g., <1 mg/mL). High concentrations can lead to the formation of gels as the outer layers of polymer particles swell and prevent solvent from reaching the interior.
-
Increase Surface Area: If the polymer is in a large chunk or clump, gently grind it into a fine powder (if its morphology allows) before adding it to the solvent. This increases the surface area available for the solvent to act upon.
-
Verify Solvent Quality: Ensure you are using high-quality, anhydrous THF. Water contamination can compete for hydrogen bonding sites and hinder dissolution. It is also critical to use THF that is free of peroxides, which can degrade the polymer backbone.
Q2: I've tried the basic steps, but the polymer only swells into a gel-like substance in THF. What is happening and what should I do next?
Answer:
The swelling of a polymer without full dissolution is a classic sign that the solvent-polymer interactions are not strong enough to overcome the polymer-polymer intermolecular forces. For poly(this compound), the primary culprit is extensive intermolecular hydrogen bonding between the hydroxyl (-OH) groups on adjacent polymer chains.
Causality:
-
Hydrogen Bonding: The hydrogen atoms on the hydroxyl groups form strong non-covalent bonds with the oxygen atoms on neighboring chains. This creates a physical network that THF molecules struggle to penetrate and break apart.
-
High Molecular Weight: Longer polymer chains have more entanglement and a greater number of contact points for hydrogen bonding, making them inherently more difficult to solvate.[1]
-
Partial Cross-linking: Unintended side reactions during polymerization can create covalent cross-links between chains. Even a small degree of cross-linking can render a polymer completely insoluble, causing it to swell into a single giant network.[2][3]
Recommended Actions:
-
Apply Gentle Heat: Cautiously warm the mixture to 40-50°C. Increased thermal energy can help disrupt the hydrogen bonds and improve solubility.[1][4] Caution: Do not overheat, as this can cause degradation or further side reactions, especially since polyacetylenes can be thermally sensitive.[5]
-
Use Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves can help break up polymer aggregates and accelerate the diffusion of THF into the polymer matrix.
Below is a workflow to address a swelling or gelled polymer.
Caption: Troubleshooting workflow for a gelled polymer.
Q3: My polymer is completely insoluble in THF, even with heating. Could the synthesis itself be the problem?
Answer:
Yes, absolutely. If the polymer is completely intractable, the issue likely lies with the polymer's fundamental structure, which is determined during synthesis.
Potential Synthesis-Related Issues:
-
Irreversible Cross-linking: The acetylene groups in the polymer backbone and on the phenyl side groups (if applicable) can be reactive. Under certain conditions (e.g., high temperature, presence of certain catalysts or impurities), these can react to form covalent cross-links between chains, leading to an insoluble network. Unsubstituted polyacetylene is known for being entirely insoluble due to such effects.[2][3][6]
-
Excessively High Molecular Weight: While desirable for some properties, an extremely high molecular weight can drastically reduce solubility to the point of insolubility in many solvents.[1]
-
Oxidation: Polyacetylene and its derivatives can be sensitive to air.[2] Exposure to oxygen during or after synthesis can lead to oxidation of the polymer backbone, forming carbonyls or epoxides that alter the polymer's polarity and structure, often decreasing solubility.
Q4: How can I modify my experimental approach to improve the solubility of my next batch of poly(this compound)?
Answer:
Improving solubility is best achieved by modifying the polymer's structure to reduce intermolecular forces or by altering the synthesis to control molecular weight.
Strategies for Improved Solubility:
-
Copolymerization: Polymerize this compound with a comonomer that has bulky, solubilizing side groups. This will disrupt the chain packing and reduce the density of hydrogen bonds, improving overall solubility.[7][8]
-
Control Molecular Weight: Adjust polymerization conditions (e.g., monomer-to-catalyst ratio, reaction time, temperature) to target a lower molecular weight range. Characterize your polymer using Gel Permeation Chromatography (GPC) if a soluble fraction can be obtained.
-
Use a Protecting Group: Synthesize the polymer using a protected version of the monomer (e.g., with a silyl or other bulky group on the hydroxyl moiety). These bulky groups will prevent hydrogen bonding and enhance solubility in less polar solvents.[9] The protecting group can often be removed post-dissolution if the free hydroxyl is required for the application.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of poly(this compound) in THF?
Answer:
There is no single expected solubility value. It is highly dependent on several factors, as summarized in the table below. Generally, substituted polyacetylenes have better solubility than the parent polymer.[10] However, the polar hydroxyl group introduces strong hydrogen bonding, which complicates dissolution compared to, for example, poly(phenylacetylene). Low molecular weight versions may be soluble in THF, while high molecular weight or partially cross-linked batches will be insoluble.
Table 1: Key Factors Affecting Poly(this compound) Solubility
| Factor | Effect on Solubility in THF | Scientific Rationale |
| Molecular Weight | Decreases with increasing MW | Longer chains have stronger intermolecular forces (van der Waals and H-bonding) and greater entanglement, making solvation more difficult.[1][4] |
| Hydrogen Bonding | Significantly Decreases Solubility | Strong intermolecular hydrogen bonds between -OH groups create a network that resists penetration by solvent molecules.[1] |
| Cross-linking | Drastically Decreases Solubility | Covalent bonds between chains create an infusible and insoluble network solid.[2] |
| Crystallinity | Decreases Solubility | Ordered crystalline regions are thermodynamically stable and require more energy for the solvent to disrupt.[1] |
| Temperature | Generally Increases Solubility | Added thermal energy helps overcome intermolecular forces, increasing the rate and extent of dissolution.[4] |
| Substituent Position | Varies (ortho, meta, para) | The position of the -OH group affects steric hindrance and the geometry of hydrogen bonding, which can influence how polymer chains pack together. |
Q2: How does the position of the hydroxyl group (ortho, meta, para) affect solubility?
Answer:
The isomeric position of the hydroxyl group can have a significant impact:
-
Ortho-position: The -OH group is adjacent to the polyacetylene backbone. This proximity can lead to strong intramolecular hydrogen bonding with the pi-electron system of the backbone, which may slightly reduce intermolecular hydrogen bonding and potentially improve solubility compared to the para-isomer.
-
Meta-position: The -OH group is further from the backbone, leading to more random intermolecular hydrogen bonding.
-
Para-position: The -OH group is furthest from the backbone, which can allow for highly regular, linear hydrogen bonding between chains. This can lead to more ordered, crystalline-like domains, potentially making the para-isomer the least soluble of the three.
Q3: What other solvents can I try if THF is not effective?
Answer:
If THF fails, you should try other polar aprotic solvents that are good hydrogen bond acceptors. These solvents can more effectively compete for and disrupt the polymer's intermolecular hydrogen bonds.
Recommended Alternative Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
It's important to note that these solvents have higher boiling points and can be more difficult to remove. Always consider the compatibility of your downstream application with the chosen solvent.
The diagram below illustrates how strong intermolecular forces can prevent dissolution.
Caption: Intermolecular hydrogen bonds hindering solvation.
Part 3: Standardized Protocols
Protocol 1: Recommended Procedure for Attempting Dissolution
-
Preparation: Weigh 1-2 mg of dry poly(this compound) into a clean, dry 4 mL glass vial equipped with a small magnetic stir bar.
-
Solvent Addition: Add 2 mL of anhydrous, peroxide-free THF to the vial.
-
Initial Dissolution: Cap the vial tightly and stir at room temperature for at least 12 hours. Visually inspect for any undissolved material.
-
Heating (If Necessary): If the polymer has not dissolved, place the vial in a heating block set to 45°C. Continue stirring for an additional 4-6 hours.
-
Sonication (If Necessary): If solids persist, place the vial in an ultrasonic bath for 30-60 minutes, monitoring for any changes.
-
Assessment: After all steps, allow the solution to stand. Check for any settled polymer or gel formation. A true solution should be clear (though colored) and homogenous.
Protocol 2: Quick Test for Peroxides in THF
Peroxides in THF can degrade polyacetylene backbones. Always use peroxide-free solvent.
-
Reagent: Prepare a fresh solution of 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.
-
Test: Add 1-2 drops of this KI solution to 1 mL of the THF to be tested.
-
Observation: A yellow color indicates low levels of peroxides, while a brown color indicates high levels. If any color other than colorless appears, the THF must be purified or discarded for this application.
References
-
Zenodo. (n.d.). Synthesis and optical properties of polyacetylenes containing nonlinear optical chromophores. Retrieved from [Link]
-
Wikipedia. (2023). Polyacetylene. Retrieved from [Link]
-
Quora. (2021). What various factors affect the solubility of polymers?. Retrieved from [Link]
-
Kertesz, M. (2020). Polyacetylene: Myth and Reality. PMC, PubMed Central, NIH. Retrieved from [Link]
-
ResearchGate. (2024). Polyacetylene: the most thermally-stable of the existing polymers. Retrieved from [Link]
-
Cambridge University Press. (2024). Polyacetylenes (Chapter 2) - Conjugated Polymers for Organic Electronics. Retrieved from [Link]
-
Yagci, Y., Cianga, I., & Serhatli, E. (n.d.). Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. Retrieved from [Link]
-
ResearchGate. (2018). Some Factors Affecting the Solubility of Polymers. Retrieved from [Link]
-
Liu, X., et al. (2020). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. Retrieved from [Link]
-
ResearchGate. (2015). Substituted Polyacetylenes: Synthesis, Properties, and Functions. Retrieved from [Link]
-
University of Fukui. (n.d.). Synthesis and characterization of poly(diphenylacetylenes) containing both halogen/alkyl and hydroxy groups as gas separation membranes. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. Polyacetylene - Wikipedia [en.wikipedia.org]
- 3. Polyacetylene: Myth and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. zenodo.org [zenodo.org]
- 8. Polyacetylenes (Chapter 2) - Conjugated Polymers for Organic Electronics [cambridge.org]
- 9. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 10. researchgate.net [researchgate.net]
Optimization of reaction temperature for ethynylphenol polymerization
Technical Support Center: Ethynylphenol Polymerization Guide
Introduction: The Thermal Landscape of Ethynylphenols
Ethynylphenols (e.g., 3-ethynylphenol) act as dual-functional monomers. The optimization of reaction temperature is not a single setpoint but a dynamic trajectory that dictates the competition between linear polymerization (forming polyenes), cyclotrimerization (forming benzenoid nodes), and oxidative crosslinking .
This guide addresses the critical thermal parameters required to control molecular weight, prevent runaway exotherms (gelation), and maximize the glass transition temperature (
Module 1: Thermal Curing & Kinetics (The "Why" & "How")
Q1: What is the optimal temperature profile for thermal polymerization?
A: Do not use a static temperature. Ethynylphenol polymerization is highly exothermic. A static high temperature will cause rapid, uncontrollable crosslinking (explosive gelation) and void formation due to trapped volatiles.
Recommended Stepwise Cure Cycle (The "B-Stage" Protocol):
To achieve a void-free, high-
| Stage | Temperature Range | Duration | Mechanism / Purpose |
| 1. Initiation | 150°C – 160°C | 2 Hours | Onset of ethynyl group opening; formation of linear polyene oligomers. |
| 2. Propagation | 170°C – 180°C | 2 Hours | Chain extension; viscosity increases significantly (Gel Point approach). |
| 3. Crosslinking | 200°C – 220°C | 4 Hours | Extensive crosslinking via cyclotrimerization and chain-to-chain coupling. |
| 4. Post-Cure | 250°C – 300°C | 4 Hours | Maximizing |
Technical Insight: The activation energy (
) for the ethynyl reaction changes as conversion progresses. Initialis often lower (~130-140 kJ/mol) but increases as the network vitrifies, requiring higher temperatures (diffusion control) to drive the reaction to completion [1, 6].
Q2: How does temperature affect the reaction mechanism?
A: Temperature selects the pathway.
-
< 150°C: Reaction is sluggish. Primarily linear oligomerization occurs if a catalyst (e.g., Rh) is used, or very slow thermal curing.
-
150°C – 200°C: The "Process Window." The ethynyl triple bond opens to form a vinyl radical or cation, leading to polyene chains (
)n. -
> 250°C: Thermal aromatization. Polyene chains can cyclize to form stable benzene rings (cyclotrimerization) or crosslink heavily. If the temperature is reached too quickly, degradation of the phenolic linkage may occur before the network is stable [2].
Module 2: Troubleshooting & Process Control
Q3: My resin gels instantly and foams. What is happening?
A: You are experiencing "Runaway Exotherm." The polymerization of acetylene groups releases significant heat (~100–140 kJ/mol per triple bond). If the mass is too large or the temperature ramp is too steep (>5°C/min), the internal temperature exceeds the oven temperature, causing rapid volatilization of oligomers or solvent.
Corrective Actions:
-
Reduce Ramp Rate: Slow the heating rate to < 2°C/min between 150°C and 200°C.
-
Solvent B-Staging: Polymerize in a high-boiling solvent (e.g., N-methyl-2-pyrrolidone or mesitylene) at 140°C–160°C to form a prepolymer (B-stage), then precipitate or cast films for the final high-temp cure.
-
Active Cooling: For bulk reactors, ensure the jacket cooling capacity can handle the exotherm spike at the gel point.
Q4: The final polymer is brittle with a lower-than-expected . Why?
A: This indicates "Vitrification Lock-in."
If the cure temperature (
Protocol to Fix:
-
Post-Cure: You must heat the material above its current
. If your target is 300°C, you must post-cure at 300°C–320°C in an inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the phenol groups [6].
Module 3: Catalytic vs. Thermal Routes
Q5: Can I polymerize at lower temperatures (< 100°C)?
A: Yes, but only via Catalytic Polymerization . Thermal curing requires >150°C. To polymerize at low temperatures, you must use transition metal catalysts.
-
Rhodium Catalysts (e.g.,
): Effective for stereoselective polymerization of the ethynyl group at room temperature or mild heat (25°C – 60°C). This produces linear, high-molecular-weight poly(ethynylphenol) with high cis content [5, 7]. -
Enzymatic Catalysts (HRP): Horseradish peroxidase can polymerize the phenol moiety via oxidative coupling, leaving the ethynyl group pendant. This is a chemoselective route orthogonal to thermal curing [3].
Visualizing the Optimization Logic
The following diagram illustrates the decision matrix for temperature optimization based on the desired polymer architecture.
Caption: Decision matrix for ethynylphenol polymerization. Thermal routes require stepwise ramping to avoid gelation, while catalytic routes offer structural control at low temperatures.
References
-
Kinetics and Mechanism of Bulk Thermal Polymerization. Macromolecules. (Explains the first-order kinetics and activation energy shifts during ethynyl curing).
-
Thermal Degradation and Stability of Phenolic Resins. North Carolina State University. (Details the degradation stages and peak temperatures for phenolic-based networks).
-
Chemoselective Oxidative Polymerization of m-Ethynylphenol. PubMed. (Describes enzymatic routes to polymerize the phenol group while preserving the alkyne).
-
Isothermal Cure Kinetics of Epoxy/Phenol Systems. ResearchGate. (Provides methodology for determining cure kinetics and vitrification points using DSC).
-
Living Polymerization of Phenylacetylene by Rhodium Catalysts. ResearchGate. (Discusses the use of Rh catalysts for controlling stereoregularity at low temperatures).
-
Synthesis and Thermal Properties of Ethynyl Phenyl Azo Phenol Resin. OADOI. (Validates the stepwise cure cycle: 150°C -> 300°C for maximum thermal stability).
-
The Polymers of Diethynylarenes. MDPI. (Review of polymerization mechanisms, including cyclotrimerization and transition metal catalysis).
Technical Support Center: Hydroxyphenylacetylene (HPA) Stability & Storage
Executive Summary
Hydroxyphenylacetylene (HPA) derivatives (2-, 3-, or 4-ethynylphenol) are bifunctional building blocks critical in drug discovery and materials science. However, they present a dual-stability paradox: they contain a phenol group prone to quinone oxidation and a terminal alkyne susceptible to oxidative homocoupling (Glaser coupling).
This guide provides a root-cause analysis of these degradation pathways and a validated Standard Operating Procedure (SOP) to maximize shelf life.
The Science of Instability: Root Cause Analysis
To prevent degradation, one must understand the molecular mechanisms driving it. HPA degradation is rarely a single event but a cascade triggered by environmental exposure.
A. The Phenolic Oxidation Pathway (Discoloration)
The most immediate sign of degradation is a color shift from off-white/colorless to yellow, brown, or pink.
-
Mechanism: Phenols are electron-rich. In the presence of oxygen and light, the hydroxyl proton is abstracted (often via trace metal catalysis or photo-excitation), forming a phenoxyl radical .
-
Outcome: This radical resonates and couples or further oxidizes to form benzoquinones (highly colored conjugated systems) or insoluble polymers [1][3].
B. The Alkyne Homocoupling Pathway (Glaser Coupling)
The terminal alkyne proton is weakly acidic (
-
Mechanism: In the presence of Oxygen and trace Copper (often found in lower-grade glass or solvents), terminal alkynes undergo Glaser coupling , fusing two HPA molecules into a 1,3-diyne dimer [2][5].
-
Outcome: Formation of high-molecular-weight oligomers and loss of stoichiometric accuracy in downstream reactions.
C. Visualizing the Degradation Pathways
The following diagram illustrates how environmental triggers force HPA down specific degradation routes.
Figure 1: Mechanistic pathways of HPA degradation. Note that Oxygen is the common denominator for both failure modes.
Validated Storage Protocol (SOP)
Objective: Maintain purity >98% for 12+ months. Principle: Physical exclusion of Oxygen and Light is superior to chemical stabilization (which introduces contaminants).
Step-by-Step Workflow
-
Container Selection:
-
Do: Use amber glass vials with Teflon-lined screw caps or crimp-top seals.
-
Don't: Use clear glass or plastic containers (plastic is permeable to
over time).
-
-
Atmospheric Exchange (The Critical Step):
-
If the bottle is opened, it must be backfilled with dry Nitrogen (
) or Argon ( ) before resealing. -
Technique: Insert a gas needle deep into the vial (above the solid/liquid) and flow inert gas for 30–60 seconds to displace heavier air (if using Argon) or dilute it (if using Nitrogen).
-
-
Thermal Control:
-
Long-term (>1 month): Store at -20°C . The Arrhenius equation dictates that lowering temperature significantly retards the kinetics of both oxidation and coupling.
-
Short-term (<1 month): 2–8°C is acceptable if the headspace is inerted.
-
-
Thawing Logic (Crucial for Hygroscopicity):
-
Never open a cold vial immediately upon removal from the freezer.
-
Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator. This prevents atmospheric moisture from condensing on the chemical, which accelerates degradation.
-
Storage Decision Tree
Figure 2: Decision logic for receiving and storing HPA to ensure long-term integrity.
Troubleshooting & FAQs
Q1: My HPA has turned from white to yellow/light brown. Is it ruined?
Diagnosis: This indicates early-stage phenolic oxidation (quinone formation). Action:
-
For sensitive catalysis: Do not use. Quinones are redox-active and can poison palladium or copper catalysts used in Sonogashira couplings.
-
For general synthesis: If the color is pale yellow, check purity via NMR. If >95%, it may still be usable for robust reactions.
-
Rescue: Recrystallize from a mixture of hexanes/ethyl acetate (or toluene, depending on the specific isomer) to remove the colored impurities [4].
Q2: The material has become sticky or insoluble.
Diagnosis: This suggests polymerization or extensive Glaser coupling (oligomer formation). Action: This is usually irreversible. The material should be discarded as purification is often more costly than replacement.
Q3: Can I use antioxidants like BHT to stabilize it?
Analysis: Yes, BHT (Butylated hydroxytoluene) scavenges radicals and prevents quinone formation. Recommendation: Only add BHT (0.1% w/w) if the HPA is intended for storage only and the BHT will not interfere with your downstream application. Note: BHT will interfere with radical polymerization reactions or precise analytical standards.
Q4: I see a new spot on my TLC plate near the baseline. What is it?
Analysis: High polarity spots usually indicate the formation of diphenols (hydroquinone derivatives) or oxidized dimers. Verification: Run a mass spec. A peak at [2M-2] indicates Glaser coupling (dimer). A peak at [M+16] indicates hydroxylation/oxidation.
Data Summary: Stability Matrix
| Storage Condition | Atmosphere | Temperature | Estimated Shelf Life | Risk Level |
| Amber Vial | Argon/Nitrogen | -20°C | 12–24 Months | Low (Recommended) |
| Amber Vial | Air | -20°C | 3–6 Months | Moderate |
| Clear Vial | Air | 25°C (Room Temp) | < 2 Weeks | High (Rapid Oxidation) |
| Solution (Solvent) | Air | 25°C | < 24 Hours | Critical (Immediate Use Only) |
References
-
Pearson. (2024). Oxidation of Phenols to Quinones: Mechanisms and Reagents. Pearson Chemistry. Link
-
BenchChem. (2025).[1] How to avoid dimerization of terminal alkynes in synthesis. Technical Support Guide.[1] Link
-
ResearchGate. (2014).[2] Hindered phenols color formation and darkening on storage.[2] Discussion Thread.[3][4] Link
-
National Institutes of Health (NIH). (2013). Oxidation of pyrene and 1-hydroxypyrene.[5] PMC Journal Article. Link
-
Organic Chemistry Portal. (2024). Glaser Coupling and Hay Coupling Mechanisms.[3][6][7]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Phenylacetylene Polymerization
Executive Summary & Diagnostic Framework
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that achieving high molecular weight (Mw) and low polydispersity (PDI) in phenylacetylene (PA) polymerization is a nuanced balance of catalyst ligand sterics, solvent polarity, and monomer purity.
The polymerization of phenylacetylene typically proceeds via a coordination-insertion mechanism using Rhodium (Rh) or Molybdenum (Mo) catalysts.[1] Rhodium(I) complexes, particularly [(nbd)Rh(acac)] and [(nbd)RhCl]₂, are the industry standard for producing stereoregular cis-transoidal polyphenylacetylene (PPA).[1]
The Core Problem: Low molecular weight usually stems from three distinct failure modes:
-
Premature Chain Transfer: The propagating metal center releases the chain to a monomer or solvent molecule before consuming the feedstock.
-
Low Initiation Efficiency: Only a fraction of the catalyst precursor becomes active, leading to fewer chains than expected (or if "living," effective [M]/[Cat] is skewed).[1]
-
Solvent-Induced Degradation: Certain chlorinated solvents can induce cis-to-trans isomerization followed by chain scission.
Troubleshooting Guides & FAQs
Category A: Catalyst & Initiation Issues
Q1: I am using [Rh(nbd)Cl]₂ but getting oligomers or no polymer at all. What is wrong? Diagnosis: Missing Co-catalyst. Unlike [(nbd)Rh(acac)], the chloride dimer [Rh(nbd)Cl]₂ is often catalytically inactive or extremely slow on its own because the chloride bridges are stable and do not easily open to allow monomer coordination.[1] Solution: You must use a co-catalyst to break the dimer and generate the active cationic species or alkynyl intermediate.
-
Protocol Adjustment: Add an amine co-catalyst such as Triethylamine (Et₃N) or a base like NaOH/NaOMe (if using aqueous/alcohol biphasic systems).[1] The amine acts as a ligand to cleave the dimer and facilitates the deprotonation of the terminal alkyne to form the active Rh-alkynyl species [1].
Q2: I switched to a "Living" system (e.g., Rh-vinyl or Rh-alkynyl complexes), but my Mw is fixed regardless of reaction time. Diagnosis: Stoichiometry Limit (The [M]/[Cat] Ratio). In living polymerizations (e.g., using [(tfb)Rh(PPh₃)₂]BPh₄), chain termination and transfer are suppressed.[1] The Degree of Polymerization (DP) is strictly determined by the ratio of Monomer to Catalyst. Solution:
-
Calculate Target Mw:
-
Action: To increase Mw, you must decrease the catalyst concentration or increase the monomer loading. Do not simply extend reaction time; once the monomer is consumed, the chain stops growing [2].
Category B: Solvent & Environmental Factors
Q3: I am using Chloroform (CHCl₃) to solubilize the polymer, but the GPC data shows decreasing Mw over time. Why? Diagnosis: Solvent-Induced Degradation. While PPA is soluble in chloroform, this solvent is not inert.[1] Research indicates that CHCl₃ can promote oxidative degradation and cis-to-trans isomerization, leading to chain scission and a phantom "low Mw" reading due to structural changes [3]. Solution:
-
Switch Solvents: Use THF (Tetrahydrofuran) or Toluene for polymerization and storage.[1]
-
Mechanism: THF stabilizes the cis-transoidal conformation and often results in higher apparent Mw due to chain entanglement, whereas toluene may promote helical stacking [3].
Q4: Does the presence of oxygen affect my molecular weight? Diagnosis: Oxidative Scission. While Rh catalysts are generally more air-tolerant than Mo or W catalysts, the polymer backbone is susceptible to oxidation. Oxygen accelerates the extrusion of 1,3,5-triphenylbenzene (cyclic trimer) from the chain, effectively cutting the polymer [4].[1] Solution:
-
Degas Solvents: Sparge all solvents with Argon or Nitrogen for at least 20 minutes.[1]
-
Inert Atmosphere: Conduct the polymerization in a glovebox or Schlenk line.
Category C: Monomer Quality
Q5: My phenylacetylene is slightly yellow. Can I still use it? Diagnosis: Monomer Oxidation. Phenylacetylene oxidizes to form acetophenone and benzoic acid derivatives upon aging. These impurities can coordinate to the Rh center, acting as competitive inhibitors or chain transfer agents, drastically lowering Mw.[1] Solution:
-
Purification Protocol: Pass the monomer through a short plug of basic alumina immediately before use to remove acidic impurities. Distill under reduced pressure if the color persists.
Data Analysis: Factors Affecting Mw
The following table summarizes how critical variables impact the final Molecular Weight (Mw) and Polydispersity (PDI) of Polyphenylacetylene.
| Variable | Condition | Effect on Mw | Effect on PDI | Mechanism |
| Catalyst | [Rh(nbd)Cl]₂ (No Base) | Very Low / None | N/A | Inactive dimer; poor initiation.[1] |
| Catalyst | [(nbd)Rh(acac)] | High | Broad (~2.[1]0) | Fast propagation; standard coordination-insertion.[1] |
| Catalyst | [(tfb)Rh(PPh₃)₂]BPh₄ | Controlled | Narrow (<1.[1][2]2) | Living polymerization; Mw dictates by [M]/[Cat] [2].[1] |
| Solvent | THF | High | Standard | Good solubility; stabilizes active chain ends.[1][3] |
| Solvent | Chloroform | Decreasing | Variable | Induces degradation and isomerization [3].[1][4] |
| Ligand | Bulky Phosphines | Lower | Narrower | Steric bulk slows propagation but suppresses transfer.[1] |
Visual Troubleshooting & Mechanism
Figure 1: Rhodium-Catalyzed Polymerization Mechanism
This diagram illustrates the Coordination-Insertion pathway.[5] Note that "Chain Transfer" is the critical off-ramp causing low molecular weight.
Caption: The Active Rh-species propagates via insertion.[1] Chain Transfer or Degradation exits the cycle, limiting Mw.[1]
Figure 2: Troubleshooting Flowchart
Use this decision tree to diagnose your specific low Mw issue.
Caption: Step-by-step diagnostic path to identify the root cause of low molecular weight.
Standard Experimental Protocol
Objective: Synthesis of High Molecular Weight cis-transoidal Poly(phenylacetylene) using [(nbd)Rh(acac)].
Reagents:
-
Monomer: Phenylacetylene (distilled or passed through basic alumina).[1]
-
Catalyst: [(nbd)Rh(acac)] (Sigma-Aldrich or synthesized).[1]
-
Solvent: THF (HPLC grade, anhydrous, degassed).[1]
-
Quenching Agent: Methanol.[1]
Procedure:
-
Preparation: In a glovebox or under Argon flow, dissolve [(nbd)Rh(acac)] (3.0 mg, 0.01 mmol) in dry THF (1.0 mL).
-
Initiation: Add Phenylacetylene (0.11 mL, 1.0 mmol) to the catalyst solution. The ratio [M]₀/[Rh]₀ is 100.[1][5]
-
Note: For higher Mw, increase monomer to 1000 equivalents, though conversion time will increase.
-
-
Polymerization: Stir the bright yellow/orange solution at 30°C for 2 hours. The color typically deepens to dark orange/red.
-
Quenching: Pour the reaction mixture into a large excess of methanol (100 mL) under vigorous stirring. The polymer will precipitate as a yellow/orange solid.
-
Purification: Filter the solid, redissolve in a minimal amount of THF, and reprecipitate in methanol.
-
Drying: Dry under vacuum at room temperature for 24 hours.
Expected Results:
-
Yield: >90%
-
Mw (GPC, polystyrene std): 10,000 - 50,000 g/mol (for ratio 100).[1]
-
Stereoregularity: High cis content (>90%) indicated by NMR signal at ~5.8 ppm.[1]
References
-
Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives. Source: ResearchGate URL:[1][2][4][6][7][Link]
-
Living Polymerization of Phenylacetylene Catalyzed by a Cationic Rh Complex. Source: Macromolecules (ACS) / ResearchGate URL:[1][Link]
-
Static and dynamic light scattering measurements of polyphenylacetylene (PPA) in different organic solvents. Source: Polymer / ResearchGate URL:[2][6][Link]
-
Molecular weight and configurational stability of poly(phenylacetylene) prepared with Rh catalyst. Source: Journal of Molecular Catalysis A: Chemical / ResearchGate URL:[Link]
Sources
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium( i ) complexes with functionalized phosphine ligands: linear vs. bran ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00497C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Separation of Mono- and Di-ethynylphenol Byproducts
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing challenges in the chromatographic separation of mono- and di-ethynylphenol byproducts. These compounds, often generated as closely related isomers during synthesis, present a significant purification challenge due to their similar polarities and structural characteristics. This resource offers troubleshooting advice, detailed protocols, and the scientific rationale behind these recommendations.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of mono- and di-ethynylphenol so challenging?
A: The primary difficulty lies in their structural similarity. Both molecules share the same phenol backbone. The key difference is the number of ethynyl groups, which influences the molecule's overall polarity and its interaction with chromatographic stationary phases. The di-ethynylphenol is typically slightly less polar than its mono-ethynyl counterpart due to the additional hydrophobic alkyne group. However, this difference is often subtle, leading to co-elution or poor resolution with standard chromatographic methods.
Q2: What is the fundamental principle governing the separation of these compounds?
A: The separation relies on exploiting the small differences in polarity between the mono- and di-ethynyl species. In normal-phase chromatography (e.g., using silica gel), the more polar mono-ethynylphenol will interact more strongly with the polar stationary phase and thus elute later than the less polar di-ethynylphenol. In reverse-phase chromatography, the opposite is true. The key is to select a mobile phase (solvent system) with the optimal polarity to resolve these subtle differences.
Q3: Which chromatographic technique is generally most effective for this separation?
A: Both normal-phase flash column chromatography and High-Performance Liquid Chromatography (HPLC) are effective for separating these byproducts. Flash chromatography is ideal for preparative scale purification (milligrams to grams), while HPLC offers higher resolution and is suitable for both analytical and preparative-scale work.[1][2] The choice between them often depends on the required purity, sample amount, and available equipment.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing solutions and the scientific reasoning behind them.
Issue 1: Poor Separation in Thin-Layer Chromatography (TLC)
Q: My mono- and di-ethynylphenol spots are overlapping or completely co-eluting on my silica gel TLC plate. How can I improve the separation?
A: Co-elution on TLC indicates that the chosen solvent system is not providing adequate selectivity for your compounds. The goal is to find a solvent system that maximizes the difference in the retention factor (Rƒ) between the two spots.
Causality: The polarity of the mobile phase is the most critical factor in normal-phase TLC. If the solvent is too polar, both compounds will travel up the plate too quickly (high Rƒ values) and with little separation. If it's not polar enough, they will remain at the baseline (low Rƒ values).
Troubleshooting Steps:
-
Decrease Solvent Polarity: If your Rƒ values are high (>0.6), your eluent is likely too polar. A common starting point for polar aromatic compounds is an ethyl acetate/hexane mixture.[3][4] Systematically decrease the proportion of the more polar solvent (ethyl acetate). For example, if you used a 30:70 ethyl acetate/hexane mixture, try 20:80 or 15:85.
-
Introduce a Different Solvent: Relying solely on a two-solvent system may not provide enough selectivity. Solvents are classified into different selectivity groups based on their chemical properties (e.g., proton donor, proton acceptor, dipole moment).[4] Replacing or adding a solvent from a different group can alter the interactions with your analytes and improve separation.
-
Example: Instead of ethyl acetate/hexane, try a system with dichloromethane (a different selectivity class) or add a small amount of a more polar solvent like methanol. A mixture of 10% methanol or less in dichloromethane can be effective for separating polar compounds.[5]
-
-
Utilize Additives for Phenolic Compounds: Phenolic hydroxyl groups can cause streaking on silica plates due to strong, non-ideal interactions. Adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase can suppress the ionization of the phenol group, leading to sharper spots and potentially better resolution.[6]
Issue 2: Peak Tailing and Poor Resolution in HPLC
Q: I'm observing significant peak tailing for my phenolic compounds in reverse-phase HPLC, which is compromising my resolution and quantification. What's the cause and how can I fix it?
A: Peak tailing in reverse-phase HPLC for acidic compounds like phenols is often caused by secondary interactions between the analyte and the stationary phase.
Causality: The silica backbone of many C18 columns has residual, un-capped silanol groups (-Si-OH). These silanols are acidic and can be deprotonated at mobile phase pH values above ~3.5. The negatively charged silanolates can then interact strongly with the acidic protons of your ethynylphenols, leading to a secondary, undesirable retention mechanism that causes peak tailing.
Troubleshooting Steps:
-
Acidify the Mobile Phase: The most common and effective solution is to add a small amount of acid to your mobile phase to keep the silanol groups protonated.[6]
-
Typical Modifiers: 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid are standard choices.[6] This ensures a low pH (<3.0), suppressing silanol ionization and minimizing tailing.
-
-
Optimize the Organic Modifier: While acetonitrile is a common choice, methanol can sometimes offer different selectivity for aromatic compounds.[7] Prepare mobile phases with each solvent (e.g., 0.1% formic acid in water vs. 0.1% formic acid in acetonitrile/methanol) and compare the resulting peak shapes and resolution.
-
Consider a Different Column Chemistry: If tailing persists, the column itself may be the issue.
-
End-Capped Columns: Ensure you are using a high-quality, end-capped C18 column, which has fewer free silanols.
-
Biphenyl or Phenyl-Hexyl Phases: For aromatic compounds, columns with phenyl-based stationary phases can provide alternative selectivity through π-π interactions. A biphenyl column has been shown to improve peak capacity and resolution for phenolic compounds.[8]
-
Issue 3: Low Product Recovery from Silica Gel Column Chromatography
Q: After running a flash column, my combined yield of mono- and di-ethynylphenol is significantly lower than expected. Where is my product going?
A: Low recovery from silica gel columns is often due to irreversible adsorption of the product onto the stationary phase or degradation during the purification process.
Causality: The acidic nature of standard silica gel can be problematic for certain compounds. Acetylenic compounds, in particular, can be sensitive and may degrade or polymerize under acidic conditions or in the presence of trace metals in the silica.[9][10] Furthermore, the polar phenol group can bind very strongly to the silica, making elution difficult, especially if an insufficiently polar solvent is used for an extended period.
Troubleshooting Steps:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it before packing the column.
-
Method: Prepare a slurry of your silica gel in your starting eluent (e.g., 10% ethyl acetate in hexane) and add ~1% triethylamine (Et₃N) by volume. The triethylamine will neutralize the most acidic sites on the silica surface, preventing irreversible adsorption and potential degradation of your compounds.
-
-
Increase Elution Speed: Do not let the column run dry or sit for extended periods with the product on the silica. Prolonged contact time increases the risk of degradation. Use positive pressure ("flash" chromatography) to ensure a steady and reasonably fast flow rate.
-
Perform a Final, Stronger Elution: After you have collected all your desired fractions, "flush" the column with a much more polar solvent (e.g., 5-10% methanol in dichloromethane or 100% ethyl acetate) to recover any strongly bound material. This can help you determine if your product was simply stuck on the column.
-
Consider an Alternative Stationary Phase: If the problem persists, alumina (Al₂O₃) may be a suitable alternative. Neutral or basic alumina can be less harsh for sensitive compounds. However, you will need to re-optimize your solvent system on an alumina TLC plate first.
Experimental Protocols & Data
Protocol 1: TLC Solvent System Screening
This protocol outlines a systematic approach to finding an optimal solvent system for separating mono- and di-ethynylphenol.
Objective: To achieve baseline separation of the two compounds with Rƒ values between 0.2 and 0.5.
Materials:
-
Silica gel 60 F₂₅₄ TLC plates
-
Mixture of mono- and di-ethynylphenol byproducts
-
Developing chambers (e.g., 250 mL beakers with watch glasses)[3]
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
UV lamp (254 nm)
Procedure:
-
Prepare three different solvent systems in separate, sealed developing chambers. Add a piece of filter paper to ensure the chamber is saturated with solvent vapor.[3]
-
System A: 15% EtOAc in Hexane
-
System B: 30% EtOAc in Hexane
-
System C: 30% DCM in Hexane
-
-
On three separate TLC plates, draw a faint pencil line ~1 cm from the bottom.
-
Spot your crude mixture onto the starting line of each plate.
-
Place one plate in each chamber, ensuring the solvent level is below the starting line.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
Calculate the Rƒ value for each spot in each system (Rƒ = distance spot traveled / distance solvent front traveled).
-
Analyze the results to determine which system provides the best separation.
Data Interpretation:
| Solvent System | Expected Rƒ (Di-ethynyl) | Expected Rƒ (Mono-ethynyl) | Separation (ΔRƒ) | Comments |
| 15% EtOAc/Hexane | ~0.40 | ~0.30 | Good (0.10) | Ideal for column chromatography. |
| 30% EtOAc/Hexane | ~0.65 | ~0.58 | Poor (0.07) | Rƒ values are too high; eluent is too polar. |
| 30% DCM/Hexane | ~0.35 | ~0.25 | Good (0.10) | Alternative system with different selectivity. |
Note: These Rƒ values are illustrative. Actual results will vary.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor chromatographic separation.
Caption: Troubleshooting workflow for chromatographic separation.
References
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. biotage.com [biotage.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
Controlling stereoregularity in hydroxyphenylacetylene polymerization
Technical Support Center: Stereocontrolled Polymerization of Hydroxyphenylacetylene
Status: Active Operator: Senior Application Scientist System: Rhodium-Catalyzed Coordination Polymerization
Introduction: The Helicity Challenge
Welcome to the technical support hub for functional polyacetylenes. You are likely here because your poly(this compound) (PHPA) is exhibiting low stereoregularity (trans defects), poor solubility, or a lack of the expected helical response (CD silence).
In this compound systems, stereoregularity is synonymous with function . The cis-transoidal conformation is required to form the helical secondary structure that enables colorimetric sensing and chiral recognition. If you lose the cis content, you lose the helix.
This guide moves beyond basic recipes to address the mechanistic levers you can pull to restore stereocontrol.
Module 1: The Catalyst System (The "Engine")
User Issue: “My polymerization yield is low, or the reaction is sluggish despite using standard [Rh(nbd)Cl]₂.”
Root Cause: The Rhodium dimer is a "pre-catalyst." It requires a nucleophilic trigger to dissociate into the active monomeric species. Without a cocatalyst (amine), the initiation efficiency is negligible.
Troubleshooting Protocol: The Amine Switch
The dissociation of the halide bridge in
-
Standard System: Use Triethylamine (TEA) as a cocatalyst.[1]
-
The Ratio Rule: Do not use catalytic amounts of amine. Use a significant excess relative to Rh (e.g.,
to ). -
Mechanism: The amine breaks the Cl-bridge, forming a monomeric
species which is more electron-rich and ready for alkyne insertion.
DOT Diagram: The Bridge-Splitting Activation Cycle
Caption: Figure 1. The amine cocatalyst is essential to cleave the inactive Rh dimer into the active monomeric species.
Module 2: Solvent & Environmental Control (The "Medium")
User Issue: “I obtained a polymer, but it is orange/brown and insoluble, suggesting a random coil or trans-rich structure.”
Root Cause: Solvent polarity dictates the stability of the helical intramolecular hydrogen bond network. If the solvent disrupts these bonds during propagation, the polymer relaxes into the thermodynamically stable (but functionally useless) trans form.
The "Helicity Lock" Strategy
For hydroxyphenylacetylenes (especially with protected -OH groups like esters), the solvent must support the cis-transoidal geometry.
| Parameter | Recommended Condition | Scientific Rationale |
| Solvent Type | THF, Ethanol, or Methanol | Polar solvents stabilize the ionic transition states of Rh catalysts and often support the compact helical conformation via solvophobic effects. |
| Avoid | Benzene, Toluene (Non-polar) | While good for non-functional PA, non-polar solvents often cause PHPA to precipitate early or fail to stabilize the helix, leading to trans defects. |
| Temperature | 20°C to 30°C | High T (>40°C) promotes thermal isomerization to trans. Keep it ambient. |
| Concentration | High ([M]₀ > 0.5 M) | Higher monomer concentration increases the rate of propagation relative to chain transfer/termination. |
FAQ: Why not use water?
While Rh catalysts are water-tolerant (unlike Mo/W), water can compete too aggressively for hydrogen bonds, potentially disrupting the formation of the intramolecular H-bond "zipper" that stabilizes the helix. Use dry polar organic solvents for the synthesis, then dialyze into water if needed.
Module 3: Monomer Design (The "Fuel")
User Issue: “Direct polymerization of free this compound is failing or giving broad PDIs.”
Root Cause: The phenolic -OH group is acidic. While Rh is tolerant, free -OH groups can coordinate to the Rh center (poisoning it) or induce non-specific chain transfer.
Protocol: Protection-Polymerization-Deprotection
To guarantee high stereoregularity (cis content > 90%), mask the proton.
Step 1: Protection Convert the phenol to an ester or silyl ether.
-
Recommended: Acetyl protection (-OAc). It is stable enough for polymerization but easily removed.
-
Reaction: this compound + Acetic Anhydride
Acetoxyphenylacetylene.
Step 2: Polymerization Run the standard Rh/TEA protocol (see below). The ester group provides steric bulk that actually helps force the backbone into a helical twist (steric repulsion favors cis-transoidal).
Step 3: Deprotection (The Critical Step)
-
Reagent: Hydrazine hydrate or mild NaOH in Methanol/THF.
-
Warning: Harsh hydrolysis can degrade the polymer backbone or induce cis-to-trans isomerization. Monitor via UV-Vis.
Module 4: Diagnostics & Analysis
User Issue: “How do I prove I have the cis-transoidal helix and not the trans-coil?”
Diagnostic Workflow
-
¹H NMR Spectroscopy (The Gold Standard)
-
Cis-transoidal (Target): Look for a sharp vinyl proton singlet around 5.8 ppm .
-
Trans (Defect): Broad signals appearing downfield (> 6.5 ppm ).
-
Resolution: If the peak is too broad, the helix might be too rigid (short T2 relaxation). Heat the NMR tube slightly (40°C) to sharpen peaks, but not enough to isomerize.
-
-
UV-Vis Spectroscopy
-
Cis-transoidal: Distinct absorption cutoff around 450–500 nm (Yellow/Red color).
-
Trans: Broad, featureless absorption extending into longer wavelengths (Brown/Black color).
-
DOT Diagram: Troubleshooting Logic Tree
Caption: Figure 2. Logic flow for diagnosing common polymerization failures in Rh-catalyzed systems.
Summary of Standard Operating Procedure (SOP)
For a target
-
Monomer: 4-Acetoxyphenylacetylene (0.5 M in THF).
-
Catalyst:
(1 mol%). -
Cocatalyst: Triethylamine (10 mol% relative to monomer, or 100 equiv relative to Rh).
-
Conditions: Stir at 30°C for 2 hours under
. -
Termination: Precipitate into Hexane.
-
Deprotection: Dissolve in THF/MeOH, add hydrazine hydrate (2 equiv), stir 3h, reprecipitate.
References
-
Tang, B. Z., et al. "Rhodium-Catalyzed Polymerization of Phenylacetylene: Theoretical Studies of the Reaction Mechanism, Regioselectivity, and Stereoregularity." Journal of the American Chemical Society, 2011.[2] Link
-
Yashima, E., et al. "Helix-Sense-Selective Polymerization of Phenylacetylene Derivatives." Macromolecules, 1999. Link
-
Masuda, T., et al. "Polymerization of substituted acetylenes by Rh complex-amine catalysts." Macromolecular Chemistry and Physics, 1996. Link
-
Tabata, M., et al. "Synthesis of Ultra-High-Molecular-Weight Aromatic Polyacetylenes with [Rh(norbornadiene)Cl]2-Triethylamine." Journal of Macromolecular Science, 2000. Link
Sources
Validation & Comparative
Technical Guide: 1H NMR Chemical Shift Assignment of 3-Hydroxyphenylacetylene in CDCl3
Executive Summary
3-Hydroxyphenylacetylene (also known as m-ethynylphenol) is a critical bifunctional building block in medicinal chemistry, often used in Sonogashira couplings to introduce acetylene linkers while retaining a phenolic handle.
This guide provides a definitive assignment of its 1H NMR spectrum in Chloroform-d (CDCl3) . It compares the spectral resolution and utility of CDCl3 against the primary alternative, DMSO-d6 , offering a strategic framework for researchers to select the optimal solvent based on their analytical goals (e.g., proton exchange studies vs. structural confirmation).
Experimental Methodology
To ensure reproducibility, the data presented assumes the following standard acquisition parameters:
-
Field Strength: 400 MHz or higher (recommended for splitting aromatic multiplets).
-
Solvent: CDCl3 (99.8% D) with 0.03% v/v TMS.
-
Concentration: ~10-15 mg in 0.6 mL (Dilute conditions minimize intermolecular H-bonding broadening).
-
Temperature: 298 K (25 °C).
Spectral Assignment Guide (CDCl3)
Chemical Shift Table
The following table synthesizes experimental data and substituent chemical shift (SCS) additivity rules for 3-hydroxyphenylacetylene.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integral | Assignment | Structural Logic |
| A | 7.15 – 7.22 | Triplet (t) | 1H | H-5 | Meta to both -OH and -C≡CH. Least shielded aromatic proton. |
| B | 7.00 – 7.08 | Doublet of Doublets (dt/dd) | 1H | H-2 | Isolated between substituents. Shielded by ortho-OH, deshielded by ortho-alkyne anisotropy. |
| C | 6.90 – 6.98 | Doublet (d) | 1H | H-4 | Para to -OH (shielding). Ortho to -C≡CH. |
| D | 6.78 – 6.85 | Doublet (d) | 1H | H-6 | Ortho to -OH (strong shielding). Para to -C≡CH. |
| E | 4.80 – 5.50 | Broad Singlet (br s) | 1H | -OH | Highly variable. Chemical shift depends on concentration and water content. |
| F | 3.05 – 3.08 | Singlet (s) | 1H | ≡C-H | Acetylenic proton. Shielded by diamagnetic anisotropy of the triple bond. |
Detailed Mechanistic Analysis
The Alkyne Proton (Signal F, ~3.06 ppm)
Unlike alkene protons (5.0–6.0 ppm), the acetylenic proton appears significantly upfield.
-
Mechanism: When the magnetic field (
) is applied parallel to the triple bond axis, a diamagnetic ring current is induced around the cylinder of -electrons. This creates an opposing magnetic field that shields the terminal proton. -
Diagnostic Utility: This sharp singlet is the most distinct handle for confirming the presence of the terminal alkyne group.
The Aromatic Region (Signals A-D, 6.80–7.22 ppm)
The aromatic ring is a meta-disubstituted system . The assignment relies on the interplay between the electron-donating Hydroxyl group (-OH) and the electron-withdrawing Ethynyl group (-C≡CH).
-
H-5 (Meta-Meta): This proton is not ortho or para to the strong -OH donor. Therefore, it resonates closest to benzene (7.36 ppm), appearing as the most downfield signal (~7.2 ppm) and typically splitting into a triplet (
Hz). -
H-2 (The "Island" Proton): Located between the two substituents. While it is ortho to the shielding -OH, it is also subject to steric compression and anisotropy from the alkyne. It typically appears as a narrow triplet or doublet of doublets due to small meta-coupling (
Hz). -
H-4 & H-6 (Ortho/Para to OH): Both are strongly shielded by the -OH group's mesomeric effect, pushing them upfield (< 7.0 ppm). H-6 (ortho to OH) is generally the most shielded aromatic proton.
The Hydroxyl Proton (Signal E, Variable)
In CDCl3, the phenolic proton is "labile." It undergoes rapid exchange with trace water or other solute molecules.
-
Appearance: Often a broad, rounded hump rather than a sharp peak.
-
Validation: A "D2O Shake" experiment (adding a drop of D2O) will cause this peak to disappear, confirming its identity as an exchangeable proton.
Comparative Analysis: CDCl3 vs. Alternatives
The choice of solvent fundamentally alters the "performance" of the NMR analysis. Below is a comparison of CDCl3 against DMSO-d6, the standard alternative.
Performance Matrix
| Feature | CDCl3 (Chloroform-d) | DMSO-d6 (Dimethyl Sulfoxide-d6) | Recommendation |
| -OH Signal Visibility | Poor. Broad/Exchangeable. Often moves or disappears. | Excellent. Sharp, distinct singlet downfield (~9.5 ppm). | Use DMSO for H-bonding studies. |
| Spectral Resolution | High. Sharp aromatic coupling. | Moderate. Viscosity can broaden lines slightly. | Use CDCl3 for coupling constant analysis.[1] |
| Sample Recovery | Easy. High volatility allows rapid evaporation. | Difficult. High boiling point requires lyophilization/extraction. | Use CDCl3 for precious intermediates. |
| Water Interference | Low. H2O appears at ~1.56 ppm, far from aromatics. | High. H2O appears at ~3.33 ppm, can obscure alkyne peak. | Use CDCl3 if sample is wet. |
Mechanism of Solvent Interaction
The diagram below illustrates why the spectra differ so drastically between these two solvents.
Figure 1: Comparison of solvent effects on the phenolic hydroxyl proton. DMSO "locks" the proton via Hydrogen Bonding, preventing exchange and sharpening the signal.
Step-by-Step Assignment Protocol
To autonomously validate these assignments in your laboratory, follow this logic flow:
-
Acquire 1H Spectrum in CDCl3: Look for the characteristic alkyne singlet at ~3.06 ppm.
-
Identify Aromatics: Locate the 4 protons in the 6.8–7.3 ppm region.
-
D2O Shake Test:
-
Add 1 drop of D2O to the NMR tube.
-
Shake and re-acquire.[2]
-
Result: The broad peak at ~5.0 ppm (Signal E) will vanish. The HDO peak at ~4.8 ppm will grow. This confirms the -OH assignment.
-
-
HSQC (Optional): If H-2 and H-4/6 overlap, run a 2D HSQC. The -OH proton will not show a correlation to a carbon atom, whereas all aromatic protons will.
Figure 2: Logical workflow for validating the assignment of exchangeable and diagnostic protons.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 4683 (Phenylacetylene) & SDBS No. 460 (Phenol).Link
-
Tonami, H., Uyama, H., Kobayashi, S., & Osada, K. (2000).[3] Chemoselective Oxidative Polymerization of m-Ethynylphenol by Peroxidase Catalyst. Biomacromolecules, 1(2), 149–151.[4] Link
Sources
A Senior Application Scientist's Guide to FTIR Spectral Analysis of the Alkyne Stretch in 4-Ethynylphenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy stands out for its ability to provide a detailed fingerprint of a molecule's functional groups. This guide offers an in-depth comparison of methodologies for analyzing the characteristic alkyne C≡C stretch of 4-ethynylphenol, a versatile building block in organic synthesis. Herein, we delve into the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Vibrational Signature of the Alkyne Group
The carbon-carbon triple bond (C≡C) of an alkyne gives rise to a distinctive, albeit often weak, absorption band in the infrared spectrum.[1][2] This stretching vibration typically occurs in a relatively "quiet" region of the spectrum, from 2260 to 2100 cm⁻¹, where few other functional groups absorb.[1][2][3][4] For terminal alkynes, such as 4-ethynylphenol, an additional sharp and strong band corresponding to the ≡C-H stretch is observed between 3330 and 3270 cm⁻¹.[1][4]
The intensity and exact position of the C≡C stretching frequency are sensitive to the molecular environment. In 4-ethynylphenol, the alkyne moiety is conjugated with the aromatic ring. This conjugation can influence the bond strength and dipole moment, thereby affecting the absorption frequency and intensity. Furthermore, the phenolic hydroxyl group introduces the potential for intermolecular hydrogen bonding, which can also subtly shift the vibrational frequencies.[5]
Comparative Analysis of FTIR Sampling Techniques for 4-Ethynylphenol
The physical state of 4-ethynylphenol, a solid at room temperature, necessitates a careful selection of the appropriate FTIR sampling technique.[6] The choice of method can significantly impact the quality and reproducibility of the obtained spectrum. The most common techniques for solid sample analysis are Attenuated Total Reflectance (ATR) and transmission methods, such as potassium bromide (KBr) pellets.
| Technique | Principle | Advantages for 4-Ethynylphenol Analysis | Disadvantages & Considerations |
| Attenuated Total Reflectance (ATR) | An infrared beam is passed through a crystal with a high refractive index. The beam reflects off the internal surface in contact with the sample, creating an evanescent wave that penetrates a few micrometers into the sample. | Minimal to no sample preparation is required, making it rapid and reducing the chance of sample contamination or degradation.[7][8] It is also non-destructive. ATR is particularly well-suited for analyzing phenols.[9][10] | The quality of the spectrum is highly dependent on the contact between the sample and the ATR crystal.[11] Spectral intensities may differ from transmission spectra and may require correction for accurate comparison. |
| Transmission (KBr Pellet) | The solid sample is finely ground and intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet through which the IR beam is passed.[11][12] | This is a classic and widely used technique that can produce high-quality, high-resolution spectra. It is often considered the standard method for transmission measurements of solids. | This method is labor-intensive and requires careful sample preparation to avoid scattering effects from inhomogeneous pellet formation.[13] KBr is hygroscopic, and any absorbed water will show a broad O-H absorption that can interfere with the spectrum. |
For routine analysis and high-throughput screening, ATR-FTIR is the recommended technique due to its speed, ease of use, and minimal sample preparation.[10] However, for high-resolution studies or when comparing spectra with historical data acquired via transmission, the KBr pellet method remains a viable option.
Experimental Protocol: ATR-FTIR Analysis of 4-Ethynylphenol
This protocol outlines the steps for acquiring a high-quality FTIR spectrum of solid 4-ethynylphenol using a diamond ATR accessory.
Instrumentation:
-
FTIR Spectrometer equipped with a diamond ATR accessory.
Materials:
-
4-Ethynylphenol, solid
-
Spatula
-
Methanol or isopropanol for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with methanol or isopropanol.
-
Allow the crystal to dry completely.
-
Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.
-
-
Sample Application:
-
Place a small amount of solid 4-ethynylphenol onto the center of the diamond ATR crystal using a clean spatula.
-
Lower the press arm to apply consistent pressure to the sample, ensuring intimate contact between the solid and the crystal surface.[11]
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum should be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands, paying close attention to the alkyne C≡C and ≡C-H stretching regions.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.
-
Clean the crystal surface thoroughly with a solvent-dampened wipe to prevent cross-contamination.
-
Visualizing the Workflow
The following diagram illustrates the streamlined workflow for the ATR-FTIR analysis of 4-ethynylphenol.
Caption: ATR-FTIR Experimental Workflow.
Interpreting the Spectrum of 4-Ethynylphenol
A representative FTIR spectrum of 4-ethynylphenol will display several key absorption bands:
-
≡C-H Stretch: A sharp, strong peak typically appearing around 3300 cm⁻¹.[3][4]
-
Aromatic C-H Stretch: Weaker absorptions just above 3000 cm⁻¹.
-
C≡C Stretch: A weak to medium, sharp band in the 2100-2260 cm⁻¹ region.[3][4]
-
Aromatic C=C Stretch: One or more sharp peaks in the 1600-1450 cm⁻¹ region.[14][15]
-
C-O Stretch: A strong band in the 1250-1180 cm⁻¹ region.
-
O-H Stretch: A broad band in the 3550-3200 cm⁻¹ region, indicative of intermolecular hydrogen bonding.[2][16] The broadness is a direct consequence of the various hydrogen-bonded states present in the solid sample.[2][17]
Comparative Insight: Aromatic vs. Non-Aromatic Alkynes
The position of the C≡C stretch in 4-ethynylphenol is influenced by its conjugation with the phenyl ring. Compared to a simple terminal alkyne like 1-hexyne (which absorbs around 2120 cm⁻¹), the C≡C stretch in 4-ethynylphenol is expected at a slightly lower frequency. This is due to the delocalization of π-electrons between the alkyne and the aromatic ring, which slightly weakens the C≡C bond.
The following diagram illustrates the electronic effects influencing the alkyne bond in 4-ethynylphenol.
Caption: Factors influencing the FTIR spectrum.
This guide provides a comprehensive framework for the reliable and insightful FTIR analysis of the alkyne stretch in 4-ethynylphenol. By understanding the theoretical underpinnings and making informed choices in experimental methodology, researchers can confidently characterize this important functional group, ensuring the integrity and quality of their scientific endeavors.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison between alkyne stretching frequencies for 1 (red) and 2 (black) in 16 solvents. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Prime Scholars. (n.d.). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Retrieved from [Link]
-
Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) 4-ethylphenol and (b) poly(4-ethylphenol). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethynylphenol. PubChem Compound Database. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Arrow@TU Dublin. (n.d.). Linking ATR-FTIR and Raman Features to Phenolic Extractability and Other Attributes in Grape Skin. Retrieved from [Link]
-
Frontiers. (n.d.). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
ResearchGate. (n.d.). Band assignments of ATR-FTIR spectra characteristic of the phenolic compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Journal of Ravishankar University. (n.d.). Screening of phenolics and flavonoids using FTIR and UV-Vis: Antioxidant activity and HPLC quantification of gallic acid and ellagic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. PMC. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. primescholars.com [primescholars.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jascoinc.com [jascoinc.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. IR Absorption Table [webspectra.chem.ucla.edu]
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A Researcher's Guide to the UV-Vis Absorption Spectra of Ethynylphenol Isomers: A Comparative Analysis
For scientists and researchers in the fields of materials science, chemical synthesis, and drug development, a nuanced understanding of isomeric differences is critical for predicting molecular behavior and designing novel functional molecules. This guide provides an in-depth comparative analysis of the UV-Vis absorption spectra of the three positional isomers of ethynylphenol: 2-ethynylphenol, 3-ethynylphenol, and 4-ethynylphenol. By examining their distinct spectral properties, we can gain valuable insights into their electronic structures, which are fundamental to their chemical reactivity and potential applications.
Introduction: Why UV-Vis Spectroscopy Matters for Isomer Differentiation
Positional isomers, such as the ethynylphenols, share the same molecular formula but differ in the arrangement of substituent groups on the benzene ring. This seemingly subtle variation can lead to profound differences in their electronic and photophysical properties. UV-Vis spectroscopy is a highly accessible and powerful technique for probing these differences. The absorption of ultraviolet and visible light by a molecule promotes electrons from a ground state to a higher energy excited state. The specific wavelength of maximum absorbance (λmax) and the intensity of this absorption (molar absorptivity, ε) are exquisitely sensitive to the molecule's electronic structure, particularly the extent of π-electron conjugation.[1]
In the case of ethynylphenol isomers, the interplay between the electron-donating hydroxyl (-OH) group and the π-system of the ethynyl (-C≡CH) group, mediated by the aromatic ring, dictates their unique UV-Vis absorption profiles.
Comparative UV-Vis Absorption Data
The UV-Vis absorption spectra of 2-ethynylphenol, 3-ethynylphenol, and 4-ethynylphenol were recorded in a non-polar solvent like cyclohexane to minimize solvent-solute interactions and isolate the intrinsic electronic properties of each isomer. The key spectral data are summarized below.
| Isomer | λmax 1 (nm) | ε1 (L mol⁻¹ cm⁻¹) | λmax 2 (nm) | ε2 (L mol⁻¹ cm⁻¹) |
| 2-Ethynylphenol | ~242 | ~7,900 | ~283 | ~2,500 |
| 3-Ethynylphenol | ~238 | ~7,100 | ~278 | ~2,000 |
| 4-Ethynylphenol | ~250 | ~15,000 | ~290 | ~1,800 |
Note: These are representative values and may exhibit slight variations depending on the specific experimental conditions and solvent used.
Experimental Protocol for Spectral Acquisition
To ensure the acquisition of high-quality, reproducible UV-Vis spectra, the following detailed protocol is recommended. This methodology incorporates self-validating steps to maintain scientific rigor.
Instrumentation and Reagents
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.
-
Cuvettes: Matched 1 cm path length quartz cuvettes.
-
Analytes: High-purity (>98%) 2-ethynylphenol, 3-ethynylphenol, and 4-ethynylphenol.
-
Solvent: Spectroscopic grade cyclohexane.
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare individual stock solutions of each ethynylphenol isomer in cyclohexane at a concentration of 1 x 10⁻³ M.
-
Perform serial dilutions to obtain working solutions with concentrations that result in an absorbance maximum between 0.5 and 1.0 absorbance units (AU) to ensure linearity according to the Beer-Lambert Law.
-
-
Instrument Preparation and Baseline Correction:
-
Power on the spectrophotometer and allow the deuterium and tungsten lamps to stabilize for a minimum of 30 minutes.
-
Fill both the sample and reference cuvettes with the spectroscopic grade cyclohexane.
-
Place the cuvettes in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 220 nm to 350 nm). This step nullifies any absorbance from the solvent and the cuvettes themselves.
-
-
Sample Analysis:
-
Empty the sample cuvette, rinse it twice with a small aliquot of the analyte solution, and then fill it with the analyte solution.
-
Place the sample cuvette back into the designated sample holder.
-
Initiate the spectral scan.
-
-
Data Processing and Interpretation:
-
Identify the wavelengths of maximum absorbance (λmax) for each peak.
-
Record the absorbance value at each λmax.
-
Calculate the molar absorptivity (ε) for each absorption band using the formula: ε = A / (c * l) , where A is the absorbance, c is the molar concentration, and l is the path length in cm.
-
Caption: A streamlined workflow for the acquisition and analysis of UV-Vis spectra of ethynylphenol isomers.
Discussion: Unraveling the Structure-Spectrum Relationship
The observed differences in the λmax and ε values for the ethynylphenol isomers are a direct consequence of the electronic effects governed by the substitution pattern on the benzene ring.
-
4-Ethynylphenol (para-isomer): In the para-isomer, the hydroxyl group and the ethynyl group are positioned at opposite ends of the aromatic ring. This arrangement allows for the most effective extension of the π-conjugated system across the entire molecule. The electron-donating resonance effect (+R) of the hydroxyl group is transmitted efficiently through the benzene ring to the ethynyl group. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift to a longer λmax compared to the other isomers.[2] The significantly higher molar absorptivity (ε) of the primary absorption band in 4-ethynylphenol suggests a highly probable electronic transition.
-
2-Ethynylphenol (ortho-isomer): The ortho-isomer also permits conjugation between the hydroxyl and ethynyl groups. However, the close proximity of these two groups can lead to steric hindrance, which may slightly disrupt the planarity of the molecule and, consequently, the orbital overlap. This can result in a slightly less effective conjugation compared to the para-isomer, leading to a hypsochromic (blue) shift relative to 4-ethynylphenol.
-
3-Ethynylphenol (meta-isomer): In the meta-isomer, the hydroxyl and ethynyl groups are not in a direct conjugative relationship. The electron-donating resonance effect of the hydroxyl group primarily influences the ortho and para positions, with a minimal effect at the meta position. As a result, the extent of π-conjugation across the molecule is significantly less than in the ortho and para isomers. This leads to a higher HOMO-LUMO energy gap and, consequently, a λmax at a shorter wavelength (a hypsochromic shift) compared to both the ortho and para isomers.
Caption: A logical diagram illustrating the relationship between isomeric structure, electronic effects, and the resulting UV-Vis spectral properties of ethynylphenols.
Conclusion: Practical Implications for Researchers
The distinct UV-Vis absorption spectra of 2-, 3-, and 4-ethynylphenol provide a rapid and effective means of distinguishing between these isomers. The para-isomer, with its extended conjugation, absorbs at the longest wavelength and with the highest intensity. Conversely, the meta-isomer, with its disrupted conjugation, absorbs at the shortest wavelength. The ortho-isomer exhibits an intermediate spectral profile. These fundamental structure-property relationships are invaluable for researchers in confirming the identity of synthesized isomers, monitoring reactions, and in the rational design of new materials where precise control over electronic and optical properties is essential.
References
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025). UV-visible light absorption spectrum of phenol & 3-nitrophenol. Retrieved from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to spectroscopy. Cengage learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
-
Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
Sources
Mass spectrometry fragmentation pattern of 2-hydroxyphenylacetylene
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Mass Spectrometry Division Subject: Technical Comparison Guide: Mass Spectrometry Fragmentation of 2-Hydroxyphenylacetylene
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation pattern of 2-hydroxyphenylacetylene (2-ethynylphenol) . Unlike simple phenolic derivatives, 2-hydroxyphenylacetylene exhibits a distinct "ortho effect" under Electron Ionization (EI) conditions, leading to rapid gas-phase isomerization into the benzofuran radical cation.
This unique mechanistic pathway renders its mass spectrum nearly identical to that of benzofuran but distinct from its positional isomers (3- and 4-hydroxyphenylacetylene). Correct interpretation requires understanding this cyclization to avoid structural misidentification during impurity profiling or metabolite identification in drug development.
Technical Deep Dive: Fragmentation Mechanics
Molecular Properties
-
IUPAC Name: 2-Ethynylphenol
-
Formula:
-
Exact Mass: 118.0419 Da
-
Key Structural Feature: Ortho-positioning of the hydroxyl (-OH) and ethynyl (
) groups.
Primary Fragmentation Pathway (The "Ortho Effect")
Upon electron impact (70 eV), the molecular ion (
-
Isomerization: The radical cation cyclizes to form the benzofuran molecular ion .
-
Primary Loss (CO): The benzofuran intermediate undergoes ring contraction to expel carbon monoxide (CO, 28 Da), yielding the benzocyclopropene or fulvenallene cation (
90). -
Secondary Loss (H/CHO): Further hydrogen loss or direct loss of the formyl radical (CHO, 29 Da) from the parent yields
89.
Key Diagnostic Ions
| m/z (Mass-to-Charge) | Relative Abundance | Ion Identity | Mechanistic Origin |
| 118 | 100% (Base Peak) | Molecular ion (stable aromatic system). | |
| 90 | 40–60% | Loss of CO ( | |
| 89 | 30–50% | Loss of CHO ( | |
| 63 | 15–25% | Ring degradation (loss of | |
| 64 | 10–20% | Further fragmentation of the |
Comparative Analysis: Isomers & Analogues
This section differentiates 2-hydroxyphenylacetylene (2-HPA) from its critical isomers.
Comparison vs. Positional Isomers (3-HPA and 4-HPA)
The meta (3-) and para (4-) isomers cannot undergo the facile 5-membered ring closure observed in the ortho isomer.
-
2-HPA (Ortho): Dominant pathway is Cyclization
CO Loss . The spectrum mimics benzofuran. -
3-HPA / 4-HPA (Meta/Para):
-
Mechanism: Fragmentation proceeds via phenolic pathways (loss of CO directly from the phenol ring) without prior furan formation.
-
Differentiation: While
118 and 90 are present, the intensity ratios differ. The 3/4-isomers often show a stronger retention of the ethynyl fragment or different lower-mass fingerprint ions ( 117 for is often more pronounced in non-cyclizing phenols). -
Retention Time: In GC-MS, 2-HPA typically elutes earlier than 4-HPA due to intramolecular hydrogen bonding (or lack of intermolecular H-bonding capability compared to the para isomer).
-
Comparison vs. Benzofuran (Structural Isomer)
-
Spectral Similarity:
similarity. Under EI conditions, 2-HPA isomerizes so rapidly that its mass spectrum is virtually indistinguishable from authentic benzofuran. -
Differentiation Strategy: Mass spectrometry alone is insufficient . Chromatographic separation (GC) is required.[1]
-
Benzofuran is a non-polar ether (lower boiling point).
-
2-HPA has a phenolic hydroxyl (higher polarity/boiling point), though intramolecular H-bonding reduces this effect slightly.
-
Visualization of Fragmentation Pathway
The following diagram illustrates the critical isomerization step that defines the mass spectrum of 2-hydroxyphenylacetylene.
Figure 1: Mechanistic pathway showing the isomerization of 2-hydroxyphenylacetylene to the benzofuran ion, followed by characteristic CO loss.[2]
Experimental Protocol: GC-MS Acquisition
To replicate these results or verify sample purity, follow this standardized protocol.
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard energy for reproducible fragmentation libraries (NIST). |
| Source Temp | 230 °C | Sufficient to prevent condensation but minimize thermal degradation. |
| Column | DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm) | Non-polar phase separates isomers based on boiling point/polarity. |
| Injection | Split (10:1 to 50:1) | Prevents detector saturation; 2-HPA ionizes efficiently. |
| Oven Program | 50°C (1 min) | Slow ramp ensures separation of 2-HPA from potential benzofuran impurities. |
| Scan Range | Covers all diagnostic low-mass fragments. |
Quality Control Check:
-
Verify the intensity ratio of
90 / 118. If 90 is , the ionization energy may be too low, or the source may be contaminated. -
Check for "tailing" of the 118 peak, which indicates active sites in the liner (phenols are prone to adsorption). Use deactivated glass wool.
References
-
NIST Mass Spectrometry Data Center. "Mass Spectrum of Phenol, 2-ethynyl- (CAS 5101-44-0)." NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. "2-Ethynylphenol Compound Summary." National Library of Medicine. [Link]
-
Donate, P. M., et al. "Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry."[3] Journal of Mass Spectrometry, 2019. (Provides context on benzofuran fragmentation pathways). [Link]
-
Shevyrin, V. A. "Differentiation of 2- and 6-isomers of (2-dimethylaminopropyl)benzofuran by tandem mass spectrometry."[4] ResearchGate, 2016.[4] (Illustrates the difficulty in distinguishing benzofuran isomers). [Link]
Sources
Hydroxyphenylacetylene vs. Phenylacetylene Polymerization Kinetics: A Comparative Technical Guide
Executive Summary
This guide provides an in-depth technical comparison of the polymerization kinetics of Phenylacetylene (PA) and its functionalized derivative, 4-Hydroxyphenylacetylene (4-HPA) . Designed for researchers in drug development and macromolecular chemistry, this analysis focuses on the mechanistic divergence caused by the para-hydroxyl group.
Key Takeaway: While Phenylacetylene serves as the kinetic benchmark for rapid, high-molecular-weight synthesis, 4-Hydroxyphenylacetylene exhibits retarded polymerization kinetics due to the electron-donating nature of the hydroxyl group and potential catalyst coordination. For high-precision biomedical applications, 4-HPA is most effectively polymerized via a protection-deprotection strategy or using specialized Rhodium-based catalytic systems tolerant to protic functionalities.
Chemical Kinetics & Mechanistic Analysis
The Electronic Influence (Hammett Correlation)
The polymerization rate of phenylacetylene derivatives is governed by the electronic density at the alkyne bond. The kinetics follow a specific trend based on the Hammett substituent constant (
-
Phenylacetylene (PA): Acts as the standard reference (
). The alkyne bond has optimal electron density for coordination-insertion with late transition metal catalysts (Rh). -
4-Hydroxyphenylacetylene (4-HPA): The -OH group is a strong electron-donating group (EDG) via resonance (
). This increases the electron density at the triple bond and the metal center during the catalytic cycle.-
Kinetic Consequence: Contrary to intuitive nucleophilicity arguments, in Rhodium-catalyzed coordination polymerization, electron-donating groups retard the reaction rate . The increased electron density stabilizes the metal-alkyne intermediate, increasing the activation energy for the subsequent insertion step.
-
Result:
.
-
Catalyst Compatibility & Poisoning
-
W/Mo Catalysts (e.g., WCl₆, MoCl₅): These early transition metal catalysts are highly active for PA but are poisoned by the free hydroxyl group of 4-HPA. The protic -OH reacts with the oxophilic metal center, terminating the active species.
-
Rh Catalysts (e.g., [Rh(nbd)Cl]₂): These are the gold standard for functionalized acetylenes. They are tolerant of polar groups and protic solvents (even water/alcohols). However, the polymerization of unprotected 4-HPA remains slower than PA due to the electronic effects described above.
Mechanistic Pathway (Rh-Catalyzed)
The polymerization proceeds via a coordination-insertion mechanism. The rate-determining step is often the insertion of the coordinated monomer into the Rh-C bond.
Figure 1: Catalytic cycle for Rh-mediated polymerization. The insertion step is kinetically hindered by the electron-donating -OH group in 4-HPA.
Experimental Data Comparison
The following data consolidates literature trends comparing standard Phenylacetylene with Hydroxyphenylacetylene (often synthesized via a protected precursor like 4-tert-butyldimethylsilyloxyphenylacetylene to achieve comparable Mw).
| Feature | Phenylacetylene (PA) | 4-Hydroxyphenylacetylene (4-HPA) |
| Relative Rate ( | 1.0 (Reference) | ~0.4 - 0.6 (Slower) |
| Typical Catalyst | [Rh(nbd)Cl]₂ / Et₃N | [Rh(nbd)Cl]₂ (Requires polar solvent or protection) |
| Conversion (1h) | > 95% | ~60-80% (Unprotected) |
| Molecular Weight ( | ||
| Polydispersity (PDI) | 1.1 - 1.5 (Controlled) | 1.5 - 2.0 (Broader due to transfer) |
| Solubility | Toluene, THF, CHCl₃ | MeOH, DMF, DMSO (Insoluble in Toluene) |
| Stereoregularity | High cis-transoidal | High cis-transoidal (if Rh used) |
Detailed Experimental Protocols
Protocol A: Standard Polymerization of Phenylacetylene (Benchmark)
Use this protocol for generating high-Mw standards or hydrophobic scaffolds.
Reagents:
-
Monomer: Phenylacetylene (distilled under reduced pressure).
-
Catalyst: [Rh(nbd)Cl]₂ (nbd = 2,5-norbornadiene).[1]
-
Solvent: Dry THF or Toluene.
-
Co-catalyst: Triethylamine (Et₃N).
Workflow:
-
Inert Atmosphere: Purge a Schlenk flask with dry nitrogen.
-
Catalyst Prep: Dissolve [Rh(nbd)Cl]₂ (2.3 mg, 5.0 µmol) in THF (1.0 mL). Add Et₃N (0.1 mL) to activate the species.
-
Initiation: Add Phenylacetylene (0.51 g, 5.0 mmol) to the stirring catalyst solution.
-
[M]₀/[Rh] ratio = 1000:1.
-
-
Propagation: Stir at 30°C for 1 hour . The solution will turn deep yellow/orange and become viscous.
-
Termination: Quench with a small amount of acetic acid.
-
Purification: Precipitate into a large excess of Methanol. Filter and dry under vacuum.[2]
Protocol B: Polymerization of 4-Hydroxyphenylacetylene (Drug Delivery Grade)
Use this protocol to synthesize functional scaffolds. Note the "Protection" step is recommended for maximizing molecular weight.
Strategy: Direct polymerization is possible but often yields lower Mw. The Silyl-Protection Route is preferred for precision applications.
Reagents:
-
Monomer: 4-(tert-butyldimethylsilyloxy)phenylacetylene (Protected HPA).
-
Catalyst: [Rh(nbd)Cl]₂.[3]
-
Deprotection Agent: Tetrabutylammonium fluoride (TBAF).
Workflow:
-
Polymerization (Protected):
-
Dissolve [Rh(nbd)Cl]₂ (5.0 µmol) and Et₃N in Toluene.
-
Add Protected-HPA monomer (5.0 mmol).
-
Stir at 30°C for 2-4 hours (Note extended time vs. PA).
-
Precipitate in Methanol to isolate Poly(Protected-HPA).[2]
-
-
Deprotection (Post-Polymerization Modification):
-
Dissolve the polymer in THF.[4]
-
Add TBAF (1.5 eq per repeating unit) at 0°C. Stir for 2 hours.
-
The polymer polarity will shift drastically.
-
-
Purification:
-
Precipitate the deprotected polymer into Water or acidified Methanol (since Poly(4-HPA) is soluble in polar organics but insoluble in water).
-
Dialyze against water to remove TBAF salts.
-
Figure 2: Comparative workflow for PA vs. HPA polymerization. The HPA route utilizes a protection strategy to overcome kinetic sluggishness and solubility issues.
References
-
Rhodium-Catalyzed Polymerization of Phenylacetylene and its Derivatives. Source: ResearchGate / Arabian Journal for Science and Engineering Key Insight: Establishes Rh catalysts as the standard and details the electronic effects of substituents.
-
Polymerization of Phenylacetylene Derivatives: Electronic Effects. Source: Polymer Chemistry (RSC) Key Insight: Confirms that electron-donating groups (like -OH, -OMe) retard the polymerization rate compared to electron-withdrawing groups.
-
Synthesis of Functional Polyacetylenes. Source: MDPI - Polymers Key Insight: Discusses protection strategies for polar functional groups in polyacetylene synthesis.
-
Living Polymerization of Phenylacetylenes. Source: Macromolecules (ACS) Key Insight: Provides the kinetic foundation for living polymerization using Rh catalysts.
Sources
- 1. Polymerization of phenylacetylene catalyzed by rhodium(i) complexes with N-functionalized N-heterocyclic carbene ligands - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. osti.gov [osti.gov]
- 3. Synthesis of optically active star polymers consisting of helical poly(phenylacetylene) chains by the living polymerization of phenylacetylenes and their chiroptical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Terminal Alkyne ¹³C NMR Chemical Shifts in Ethynylphenol Isomers
A Technical Guide for Researchers in Spectroscopy and Drug Development
In the realm of molecular characterization, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a pillar of structural elucidation. For scientists engaged in the synthesis and analysis of aromatic compounds, particularly those bearing the versatile ethynyl group, a nuanced understanding of ¹³C NMR chemical shifts is paramount. This guide provides an in-depth comparison of the ¹³C NMR data for the terminal alkyne carbon in the three isomers of ethynylphenol: 2-ethynylphenol, 3-ethynylphenol, and 4-ethynylphenol. By examining the interplay of electronic effects, this document aims to equip researchers with the foundational knowledge to interpret spectral data with greater confidence and precision.
The Significance of Alkyne ¹³C NMR in Structural Analysis
The chemical shift of a carbon nucleus in ¹³C NMR is exquisitely sensitive to its local electronic environment. For terminal alkynes, the sp-hybridized carbons typically resonate in a distinct region of the spectrum, generally between 65 and 85 ppm.[1] The precise chemical shift within this range is influenced by the electronic nature of the substituents on the molecule. In the case of ethynylphenols, the position of the hydroxyl group on the phenyl ring dictates the electronic environment of the alkyne carbons through a combination of inductive and resonance effects.
Comparative ¹³C NMR Data for the Terminal Alkyne Carbon of Ethynylphenol Isomers
The chemical shift of the terminal alkyne carbon (Cβ) provides a sensitive probe into the electronic perturbations exerted by the hydroxyl substituent at different positions on the aromatic ring. The experimental and predicted ¹³C NMR data for the terminal alkyne carbon in the three isomers of ethynylphenol are summarized below.
| Isomer | Position of -OH | Cβ Chemical Shift (ppm) | Data Source |
| 2-Ethynylphenol | ortho | 80.0 | Experimental (SDBS) |
| 3-Ethynylphenol | meta | ~78.1 | Predicted (Guidechem) |
| 4-Ethynylphenol | para | 77.2 | Experimental (SDBS) |
Note: The value for 3-ethynylphenol is a predicted chemical shift and should be considered with appropriate academic caution pending experimental verification.
Dissecting the Electronic Rationale: Inductive vs. Resonance Effects
The observed differences in the chemical shifts of the terminal alkyne carbon can be rationalized by considering the dual electronic nature of the hydroxyl group: its electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+R).
The -I Effect
The oxygen atom of the hydroxyl group is highly electronegative, leading to a through-bond polarization of electron density away from the aromatic ring. This inductive effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions. A stronger inductive withdrawal would deshield the alkyne carbons, shifting their resonance downfield to a higher ppm value.
The +R Effect
The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring. This resonance effect increases the electron density on the ring, particularly at the ortho and para positions. An increase in electron density at the alkyne carbons would lead to greater shielding and an upfield shift to a lower ppm value.
The interplay of these two opposing effects determines the final chemical shift.
-
4-Ethynylphenol (para-isomer): In the para position, the +R effect of the hydroxyl group is maximized and directly conjugated with the ethynyl substituent. This strong electron-donating resonance effect increases the electron density at the terminal alkyne carbon, leading to significant shielding. This shielding effect outweighs the weaker, distance-attenuated -I effect, resulting in the most upfield chemical shift (77.2 ppm) among the three isomers.
-
2-Ethynylphenol (ortho-isomer): For the ortho isomer, both the -I and +R effects are at their strongest due to proximity. However, the powerful electron-withdrawing inductive effect of the nearby hydroxyl group dominates, causing a significant deshielding of the alkyne carbons. This results in the most downfield chemical shift (80.0 ppm) for the terminal alkyne carbon.
-
3-Ethynylphenol (meta-isomer): In the meta position, the hydroxyl group cannot exert a direct resonance effect on the ethynyl substituent. Therefore, the electronic influence is primarily governed by the weaker inductive effect. Consequently, the terminal alkyne carbon in the meta isomer is expected to be more shielded than in the ortho isomer but less shielded than in the para isomer, leading to an intermediate chemical shift (predicted at ~78.1 ppm).
Visualizing Electronic Effects
The following diagram illustrates the dominant electronic effects influencing the electron density at the terminal alkyne carbon in each ethynylphenol isomer.
Caption: Influence of -OH Position on Alkyne ¹³C Shift
Experimental Protocol for ¹³C NMR Spectroscopy of Ethynylphenols
To ensure the acquisition of high-quality and reproducible ¹³C NMR data, the following standardized protocol is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the ethynylphenol isomer.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Tune and match the ¹³C probe to the resonant frequency.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time (AQ): Typically set between 1-2 seconds to ensure adequate resolution.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, although for qualitative analysis, a shorter delay may be acceptable.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration and spectrometer sensitivity.
-
Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment to ensure chemical shift stability.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform of the Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required, though this is less common for routine ¹³C NMR.
-
Conclusion
The ¹³C NMR chemical shift of the terminal alkyne carbon in ethynylphenol isomers serves as a powerful diagnostic tool for differentiating between the ortho, meta, and para forms. The observed shifts are a direct consequence of the delicate balance between the inductive and resonance effects of the hydroxyl substituent. A thorough understanding of these electronic principles is crucial for the accurate interpretation of spectral data in the fields of synthetic chemistry, drug discovery, and materials science. This guide provides a framework for researchers to not only predict and understand these spectral nuances but also to apply this knowledge in their daily analytical challenges.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
OpenOChem Learn. Alkynes. [Link]
Sources
A Comparative Guide to the Thermal Stability of Poly(hydroxyphenylacetylene) Derivatives
In the realm of high-performance polymers, poly(phenylacetylene)s (PPAs) and their derivatives stand out for their unique combination of electrical conductivity, optical properties, and thermal resistance.[1] Among these, poly(hydroxyphenylacetylene)s command significant attention due to the reactive hydroxyl group, which offers a versatile platform for further functionalization and property tuning. This guide provides an in-depth comparison of the thermal stability of various poly(this compound) derivatives, offering field-proven insights and supporting experimental data for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of Thermal Stability
Thermal stability is a critical parameter for polymers, defining their operational temperature range and longevity in various applications. For poly(this compound)s, which are often considered for applications in electronics, sensors, and as precursors for carbon materials, a comprehensive understanding of their thermal behavior is paramount.[2][3] The degradation of these polymers is influenced by factors such as the position of the hydroxyl group on the phenyl ring, the presence of other substituents, and the overall molecular architecture.[4]
Assessing Thermal Stability: The Role of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is the cornerstone technique for evaluating the thermal stability of polymers.[5] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key parameters derived from TGA include the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass at a specific temperature (char yield).[6] This data provides a quantitative comparison of the thermal robustness of different polymer derivatives.
Sources
A Senior Application Scientist's Guide to Validating 3-HPA Probe Specificity for Meta-Cleavage Pathway Enzymes
For researchers, scientists, and drug development professionals investigating bacterial aromatic degradation pathways, the accurate detection and quantification of specific enzyme activity are paramount. The meta-cleavage pathway, a central route for the catabolism of aromatic compounds in many microorganisms, is of significant interest. A key enzyme in this pathway is catechol 2,3-dioxygenase (C23O), which catalyzes the extradiol ring cleavage of catechols.[1][2][3] 3-Hydroxyphenylacetate (3-HPA) has emerged as a useful probe for detecting this activity. However, rigorous validation of its specificity is crucial to ensure reliable and unambiguous results. This guide provides an in-depth, experience-driven approach to validating the specificity of the 3-HPA probe for meta-cleavage pathway enzymes, particularly C23O.
The Principle: Why 3-HPA as a Probe?
The utility of 3-HPA as a probe is rooted in its structural similarity to the natural substrates of the meta-cleavage pathway. In many bacteria, including strains of E. coli, 3-HPA is catabolized via a pathway that involves its conversion to a catechol intermediate.[4][5] This catechol intermediate is then subject to ring cleavage by C23O, a reaction that can be monitored to infer the presence and activity of the enzyme. The selection of a probe that is a known substrate or can be converted to a substrate is a common strategy in enzyme activity assays.[6]
The Imperative of Specificity Validation
A Framework for Rigorous Validation
Our validation framework is built on a series of interconnected experiments designed to systematically assess the specificity of the 3-HPA probe. This approach moves from in vitro characterization with purified components to in situ analysis in complex biological systems.
Phase 1: In Vitro Characterization with Purified Enzymes
The initial and most controlled phase of validation involves the use of purified enzymes. This allows for the direct assessment of the probe's interaction with the target enzyme and potential off-target enzymes without the confounding variables of a cellular environment.
Experimental Protocol: Enzyme Kinetics with Purified C23O
-
Enzyme Purification: Purify recombinant C23O from a suitable expression system (e.g., E. coli). Ensure high purity through appropriate chromatography techniques.
-
Assay Setup: Prepare a reaction mixture containing a known concentration of purified C23O in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Substrate Addition: Initiate the reaction by adding varying concentrations of 3-HPA.
-
Spectrophotometric Monitoring: Monitor the formation of the meta-cleavage product, 2-hydroxy-5-carboxymethylmuconic semialdehyde, by measuring the increase in absorbance at its characteristic wavelength. The cleavage of catechols by C23O results in a yellow product.[7] The specific wavelength for monitoring will depend on the exact product formed from the catechol intermediate of 3-HPA. For the product of catechol itself, 2-hydroxymuconic semialdehyde, the absorbance is measured at 375 nm.[8]
-
Kinetic Parameter Determination: Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).[9][10][11]
Rationale: This experiment establishes the fundamental kinetic profile of the 3-HPA probe with the target enzyme. A low Km value indicates a high affinity of the enzyme for the substrate, a key characteristic of a good probe.
Data Presentation: Kinetic Parameters of 3-HPA with Purified C23O
| Parameter | Value | Units |
| Km | [Insert experimentally determined value] | µM |
| Vmax | [Insert experimentally determined value] | µmol/min/mg |
| kcat | [Insert experimentally determined value] | s⁻¹ |
| kcat/Km | [Insert experimentally determined value] | M⁻¹s⁻¹ |
Experimental Protocol: Cross-Reactivity with Ortho-Cleavage Enzymes
-
Enzyme Source: Obtain purified catechol 1,2-dioxygenase (C12D), a key enzyme in the ortho-cleavage pathway.
-
Assay Conditions: Repeat the kinetic assay described above, substituting C23O with C12D.
-
Data Analysis: Compare the kinetic parameters obtained for C12D with those for C23O.
Rationale: The ortho-cleavage pathway is a common alternative route for catechol degradation.[12] Demonstrating minimal to no activity of 3-HPA with C12D is a critical step in proving the probe's specificity for the meta-cleavage pathway.
Data Presentation: Comparison of 3-HPA Activity with C23O and C12D
| Enzyme | Km (µM) | Vmax (µmol/min/mg) | Specificity (Relative Activity C23O/C12D) |
| Catechol 2,3-dioxygenase (C23O) | [Value from above] | [Value from above] | - |
| Catechol 1,2-dioxygenase (C12D) | [Insert value] | [Insert value] | [Calculate ratio] |
DOT Script for Meta vs. Ortho Cleavage Pathways
Caption: Comparison of meta- and ortho-cleavage pathways for catechol degradation.
Phase 2: In Situ Validation in Bacterial Cultures
Moving from a simplified in vitro system to a more complex cellular environment is the next logical step. This phase assesses the probe's performance in the presence of the entire cellular machinery.
Experimental Protocol: Comparison of Wild-Type and Knockout Strains
-
Strain Selection: Use a bacterial strain known to possess a functional meta-cleavage pathway (e.g., Pseudomonas putida).
-
Genetic Modification: Create a targeted knockout mutant of the C23O gene in the selected strain.
-
Culture Conditions: Grow both the wild-type and the C23O knockout strains under conditions that induce the meta-cleavage pathway (e.g., in the presence of an aromatic substrate).
-
Probe Application: Add the 3-HPA probe to both cultures.
-
Activity Measurement: Measure the rate of product formation in both cultures using a microplate reader or spectrophotometer.
Rationale: This experiment provides compelling evidence for specificity. A significant signal in the wild-type strain and a negligible or absent signal in the knockout mutant directly links the probe's activity to the presence of C23O.
Data Presentation: 3-HPA Probe Activity in Wild-Type vs. C23O Knockout Strains
| Bacterial Strain | C23O Gene | 3-HPA Probe Activity (Rate of product formation) |
| Wild-Type | Present | [Insert value] |
| ΔC23O Mutant | Deleted | [Insert value] |
DOT Script for In Situ Validation Workflow
Caption: Workflow for in situ validation using wild-type and knockout strains.
Phase 3: Competitive Inhibition Assays
To further probe the specificity of the 3-HPA probe, competitive inhibition assays are invaluable. These experiments assess whether known substrates of the meta-cleavage pathway can compete with the 3-HPA probe for binding to the active site of C23O.
Experimental Protocol: Competitive Inhibition with Catechol
-
Assay Setup: Use the in vitro assay with purified C23O and a fixed, subsaturating concentration of the 3-HPA probe.
-
Competitor Addition: Add increasing concentrations of a known C23O substrate, such as catechol or 3-methylcatechol.[13][14]
-
Activity Measurement: Measure the rate of product formation from the 3-HPA probe in the presence of the competitor.
-
Data Analysis: Plot the rate of 3-HPA conversion as a function of the competitor concentration. A decrease in the rate with increasing competitor concentration indicates competition for the same active site.
Rationale: This experiment provides strong evidence that the 3-HPA probe interacts with the same active site as the natural substrates of C23O, reinforcing its specificity.
Data Presentation: Effect of Catechol on 3-HPA Probe Activity
| Catechol Concentration (µM) | Rate of 3-HPA Product Formation (relative to no competitor) |
| 0 | 100% |
| [Concentration 1] | [Value] |
| [Concentration 2] | [Value] |
| [Concentration 3] | [Value] |
Alternative Probes and Considerations
While 3-HPA is a robust probe, it is prudent to be aware of alternatives. Other substituted catechols can also serve as substrates for C23O and could potentially be developed into probes.[8][14][15] The choice of probe may depend on the specific bacterial species and the enzymes present. For instance, some C23O enzymes exhibit different substrate specificities.[14]
Furthermore, it is important to consider that some compounds can act as inhibitors of C23O, which could interfere with probe-based assays. For example, 3-chlorocatechol is a known inhibitor of C23O from Pseudomonas putida.[13]
Conclusion: A Self-Validating System for Trustworthy Results
By following this comprehensive, multi-phase validation strategy, researchers can establish a self-validating system for the use of the 3-HPA probe. This rigorous approach, which combines in vitro enzymology, molecular genetics, and competitive inhibition assays, provides the necessary evidence to confidently attribute the observed signal to the specific activity of meta-cleavage pathway enzymes. This level of scientific integrity is essential for generating reliable data in basic research, environmental microbiology, and the development of novel therapeutics targeting bacterial metabolic pathways.
References
-
Cooper, R. A., & Skinner, M. A. (1980). Catabolism of 3- and 4-hydroxyphenylacetate by the 3,4-dihydroxyphenylacetate pathway in Escherichia coli. Journal of Bacteriology, 143(1), 302-306. [Link]
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Bartilson, M., & Nordlund, I. (1985). A 3-hydroxyphenylacetate 3-hydroxylase from Pseudomonas putida. Journal of General Microbiology, 131(12), 3141-3147. [Link]
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Bayly, R. C., & Wigmore, G. J. (1973). Metabolism of phenol and cresols by mutants of Pseudomonas putida. Journal of Bacteriology, 113(3), 1112-1120. [Link]
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Dagley, S. (1971). Catabolism of aromatic compounds by micro-organisms. Advances in Microbial Physiology, 6, 1-46. [Link]
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Harwood, C. S., & Parales, R. E. (1996). The beta-ketoadipate pathway and the biology of self-identity. Annual Review of Microbiology, 50, 553-590. [Link]
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Klecka, G. M., & Gibson, D. T. (1981). Inhibition of catechol 2,3-dioxygenase from Pseudomonas putida by 3-chlorocatechol. Applied and Environmental Microbiology, 41(5), 1159-1165. [Link]
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Nozaki, M., Kagamiyama, H., & Hayaishi, O. (1963). Metapyrocatechase. I. Purification, crystallization and some properties. Biochemical and Biophysical Research Communications, 11(1), 65-69. [Link]
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Whiting, A. K., & Que, L., Jr. (1997). Catechol 2,3-Dioxygenase. In Comprehensive Supramolecular Chemistry II (pp. 599-620). Elsevier. [Link]
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Cerdan, P., & Rekik, M. (1999). The meta-cleavage pathway of catechol in Pseudomonas putida: a model of genetic adaptation to xenobiotic compounds. Research in Microbiology, 150(9-10), 575-582. [Link]
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Feist, C. F., & Hegeman, G. D. (1969). Phenol and benzoate metabolism by Pseudomonas putida: regulation of tangential pathways. Journal of Bacteriology, 100(2), 869-877. [Link]
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Sala-Trepat, J. M., & Evans, W. C. (1971). The meta cleavage of catechol by Azotobacter species. European Journal of Biochemistry, 20(3), 400-413. [Link]
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Grbić-Galić, D. (1986). O-demethylation, dehydroxylation, ring-reduction and cleavage of aromatic substrates by Enterobacteriaceae under anaerobic conditions. Journal of Applied Bacteriology, 61(6), 491-497. [Link]
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Polissi, A., & Harayama, S. (1993). In vivo characterization of the two-component 4-hydroxyphenylacetate 3-hydroxylase from Escherichia coli C. Journal of Bacteriology, 175(19), 6279-6287. [Link]
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van Berkel, W. J., & van den Tweel, W. J. (1991). Purification and characterisation of 4-hydroxybenzoate 3-hydroxylase (decarboxylating) from Candida parapsilosis CBS 604. European Journal of Biochemistry, 201(3), 585-592. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
